molecular formula C17H17N B1279181 1-Benzhydryl-3-methyleneazetidine CAS No. 40569-55-9

1-Benzhydryl-3-methyleneazetidine

Cat. No.: B1279181
CAS No.: 40569-55-9
M. Wt: 235.32 g/mol
InChI Key: KHPQTAVKWSGAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-methyleneazetidine (CAS 40569-55-9) is a high-purity chemical intermediate serving as a critical scaffold in pharmaceutical research and development. Its structure features a reactive methylene group on a strained, four-membered azetidine ring, which is stabilized by a benzhydryl (diphenylmethyl) group at the nitrogen position. This configuration makes it a valuable synthon for constructing complex molecular frameworks in medicinal chemistry . The compound is primarily recognized as a key precursor in the synthesis of central nervous system (CNS) active compounds . Furthermore, its structural profile suggests significant potential for the development of novel nootropic and neuroprotective agents . The azetidine core's inherent ring strain and the versatility of the exocyclic double bond allow for diverse chemical transformations, enabling researchers to explore a wide range of structure-activity relationships. This product is intended for research purposes only and is not classified or intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzhydryl-3-methylideneazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-14-12-18(13-14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPQTAVKWSGAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456969
Record name 1-BENZHYDRYL-3-METHYLENEAZETIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40569-55-9
Record name 1-BENZHYDRYL-3-METHYLENEAZETIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzhydryl-3-methyleneazetidine, a valuable building block in medicinal chemistry and drug development. The document details the synthetic pathway, including experimental protocols for key transformations, and presents a thorough characterization of the target compound and its precursor.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their ability to impart desirable physicochemical characteristics to drug candidates. The 3-methyleneazetidine moiety, in particular, serves as a versatile functional handle for further chemical modifications. The benzhydryl protecting group is commonly employed for the azetidine nitrogen due to its stability and ease of removal under specific conditions. This guide outlines a reliable synthetic route to this compound, starting from the corresponding 3-hydroxyazetidine derivative.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process involving the oxidation of a precursor alcohol to a ketone, followed by a Wittig olefination to introduce the exocyclic methylene group.

Synthesis_Pathway 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-ol->1-Benzhydrylazetidin-3-one Oxidation This compound This compound 1-Benzhydrylazetidin-3-one->this compound Wittig Reaction Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification DMSO DMSO in CH2Cl2 Addition1 Add Oxalyl Chloride to DMSO solution at -78 °C DMSO->Addition1 OxalylChloride Oxalyl Chloride in CH2Cl2 OxalylChloride->Addition1 Stir1 Stir for 30 min Addition1->Stir1 Addition2 Add 1-Benzhydrylazetidin-3-ol in CH2Cl2 Stir1->Addition2 Stir2 Stir for 1 h Addition2->Stir2 Addition3 Add Triethylamine Stir2->Addition3 Warm Warm to Room Temperature Addition3->Warm Quench Quench with Water Warm->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Reaction cluster_workup Work-up and Purification PhosphoniumSalt Methyltriphenylphosphonium bromide in THF YlideFormation Add Base to Phosphonium Salt suspension at 0 °C PhosphoniumSalt->YlideFormation Base n-Butyllithium Base->YlideFormation Stir1 Stir for 1 h YlideFormation->Stir1 KetoneAddition Add 1-Benzhydrylazetidin-3-one in THF Stir1->KetoneAddition Stir2 Stir at Room Temperature KetoneAddition->Stir2 Quench Quench with Saturated NH4Cl Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the available physicochemical data for 1-Benzhydryl-3-methyleneazetidine. It is important to note that the majority of the data presented is computationally predicted and has not been experimentally verified. Therefore, these values should be used as estimations and for guidance purposes only.

Core Physicochemical Properties

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is essential for its synthesis, handling, and development in various applications.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValueData Type
Molecular Formula C₁₇H₁₇N-
Molar Mass 235.32 g/mol Calculated
Melting Point Not available-
Boiling Point 327.7 ± 11.0 °CPredicted
Density 1.09 ± 0.1 g/cm³Predicted
pKa (basic) 6.27 ± 0.20Predicted
logP Not available-
Solubility Not available-

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties. These are standard laboratory procedures and would require optimization for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Melting Range: The melting point is reported as the range T₁ - T₂.

Experimental Workflow: Melting Point Determination

MeltingPointDetermination start Start prep_sample Prepare Sample: - Dry and powder the compound. - Pack into a capillary tube. start->prep_sample setup_apparatus Setup Apparatus: - Place capillary in melting point device. - Position thermometer. prep_sample->setup_apparatus heat_sample Heat Sample: - Rapid heating initially. - Slow heating (1-2°C/min) near expected melting point. setup_apparatus->heat_sample observe_melting Observe Melting: - Record T1 (first liquid drop). - Record T2 (all liquid). heat_sample->observe_melting record_range Record Melting Range: Report as T1 - T2 observe_melting->record_range end End record_range->end

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be selected.

  • Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of vials.

  • Titration: A selected solvent is added incrementally (e.g., 0.1 mL at a time) to each vial.

  • Agitation: After each addition, the vial is agitated vigorously (e.g., using a vortex mixer) and visually inspected for complete dissolution.

  • Endpoint: The total volume of solvent required to completely dissolve the solute is recorded.

  • Quantification: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a qualitative description (e.g., soluble, sparingly soluble, insoluble).

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For an amine like this compound, the pKa of its conjugate acid is determined.

Methodology:

  • Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Titration Curve: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Calculation: The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development.

Methodology:

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.

  • Concentration Analysis: The concentration of the solute in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways or biological activities of this compound. Further research is required to elucidate its pharmacological profile.

Technical Guide: 1-Benzhydryl-3-methyleneazetidine (CAS: 40569-55-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydryl-3-methyleneazetidine is a heterocyclic organic compound featuring a substituted azetidine ring. Its chemical structure and functional groups suggest its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The presence of the benzhydryl group provides steric bulk and lipophilicity, while the exocyclic methylene group on the four-membered azetidine ring offers a reactive site for further chemical modifications.

Chemical Properties and Data

A summary of the key chemical data for this compound is presented in the table below.

PropertyValueReference
CAS Number 40569-55-9N/A
Molecular Formula C₁₇H₁₇NN/A
Molecular Weight 235.32 g/mol N/A
Appearance Not specified in literatureN/A
Purity >98% (as available from commercial suppliers)[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 1-benzhydrylazetidin-3-ol. The first step involves the oxidation of the alcohol to the corresponding ketone, 1-benzhydrylazetidin-3-one. The second step is a Wittig reaction to introduce the exocyclic methylene group.

Synthesis of 1-Benzhydrylazetidin-3-one (Precursor)

Reaction: Oxidation of 1-benzhydrylazetidin-3-ol hydrochloride.

Experimental Protocol:

  • To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), a solution of sulfur trioxide pyridine complex (19.7 g) in dimethylformamide (80 ml) is added dropwise.

  • The reaction mixture is stirred at 50°C for 30 minutes and then allowed to cool to room temperature.

  • The mixture is then poured into ice water and extracted with ethyl acetate.

  • The organic layer is washed with brine.

  • Activated carbon (5 g) is added to the organic layer, and the mixture is stirred at room temperature for 3 days.

  • The activated carbon is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The resulting residue is dissolved in methanol (200 ml), and another portion of activated carbon (10 g) is added. The mixture is stirred for an additional 3 days at room temperature.

  • After filtering off the activated carbon, the filtrate is concentrated.

  • The crude product is purified by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, followed by 2:1) to yield 1-benzhydrylazetidin-3-one.

Synthesis of this compound (Wittig Reaction)

Reaction: Conversion of 1-benzhydrylazetidin-3-one to this compound.

General Experimental Protocol (based on standard Wittig reaction conditions):

  • Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium or sodium hydride, is added at a low temperature (e.g., 0°C or -78°C) to generate the ylide (methylenetriphenylphosphorane).

  • Reaction with the Ketone: A solution of 1-benzhydrylazetidin-3-one in the same anhydrous solvent is added dropwise to the freshly prepared Wittig reagent at a controlled temperature.

  • The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure complete conversion.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Biological Activity and Drug Development Context

There is a notable absence of published studies directly evaluating the biological activity, pharmacological profile, or mechanism of action of this compound. Its primary significance in the context of drug development appears to be as a key intermediate in the synthesis of more complex pharmaceutical molecules.

Intermediate for Azelnidipine Synthesis

Patents related to the synthesis of Azelnidipine, a dihydropyridine L-type calcium channel blocker, describe the preparation of related 1-benzhydrylazetidine derivatives.[2] Azelnidipine is an antihypertensive agent that exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. The synthesis of the azetidine moiety is a critical part of the overall synthesis of Azelnidipine. While this compound itself may not be the direct precursor, its structural similarity to intermediates like 1-benzhydryl-3-hydroxylazetidine hydrochloride suggests its potential utility in synthetic routes to this class of drugs.

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 1-benzhydrylazetidin-3-ol.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Wittig Reaction 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-ol->1-Benzhydrylazetidin-3-one SO3-Pyridine Complex, Triethylamine, DMF 1-Benzhydrylazetidin-3-one_2 1-Benzhydrylazetidin-3-one This compound This compound 1-Benzhydrylazetidin-3-one_2->this compound Ph3P=CH2 (Wittig Reagent)

Caption: Synthetic route to this compound.

Experimental Workflow for Synthesis

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start: 1-Benzhydrylazetidin-3-ol oxidation Oxidation Reaction start->oxidation workup1 Aqueous Work-up & Extraction oxidation->workup1 purification1 Purification (Column Chromatography) workup1->purification1 ketone Intermediate: 1-Benzhydrylazetidin-3-one purification1->ketone wittig Wittig Reaction ketone->wittig workup2 Aqueous Work-up & Extraction wittig->workup2 purification2 Purification (Column Chromatography) workup2->purification2 product Final Product: this compound purification2->product

Caption: General workflow for the synthesis of the target compound.

Conclusion

This compound is a valuable chemical intermediate with a straightforward synthetic route from commercially available precursors. While its own biological profile has not been extensively characterized in the public domain, its structural features and its connection to the synthesis of pharmacologically active molecules like Azelnidipine underscore its importance for researchers in medicinal chemistry and drug development. The detailed synthetic protocols and workflows provided in this guide serve as a practical resource for the preparation and further investigation of this and related azetidine derivatives. Future research could focus on exploring the potential biological activities of this compound and its analogues, potentially uncovering novel therapeutic applications.

References

In-depth Technical Guide: Spectral Analysis of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a detailed overview of the spectral data for the compound 1-Benzhydryl-3-methyleneazetidine, a molecule of interest in medicinal chemistry and drug development. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. The experimental protocols for obtaining this data are also detailed to ensure reproducibility. This guide is intended to serve as a crucial resource for researchers engaged in the synthesis, characterization, and application of novel azetidine derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40Multiplet10HAromatic protons (two phenyl rings)
~4.90-5.00Singlet (broad)2HMethylene (=CH₂) protons
~4.50Singlet1HBenzhydryl (CH) proton
~3.80-3.90Singlet (broad)4HAzetidine ring protons (CH₂)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~145-150Quaternary carbon of the methylene group (=C)
~140-142Aromatic quaternary carbons
~128-130Aromatic CH carbons
~126-128Aromatic CH carbons
~105-110Methylene (=CH₂) carbon
~75-80Benzhydryl (CH) carbon
~60-65Azetidine ring (CH₂) carbons
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3060-3030MediumAromatic C-H stretch
~3010-2990MediumOlefinic (=C-H) stretch
~2970-2850MediumAliphatic C-H stretch (azetidine ring)
~1670-1650MediumC=C stretch (exocyclic methylene)
~1600, 1495, 1450Medium to StrongAromatic C=C skeletal vibrations
~880-900Strong=CH₂ out-of-plane bend
~740, 700StrongAromatic C-H out-of-plane bend (monosubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
235.13[M]⁺ (Molecular Ion)
167.09[M - C₆H₅]⁺ (Loss of a phenyl group)
158.09[C₁₂H₁₀]⁺ (Biphenyl cation fragment)
68.07[C₄H₆N]⁺ (Azetidine methylene fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for novel compounds like this compound.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

    • Acquisition Time: 4.0 s

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.2 s

  • Data Processing: The resulting Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 8

  • Data Processing: The spectrum is recorded as percent transmittance. The background spectrum of the clean ATR crystal is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap (or equivalent) using Electron Ionization (EI).

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 50-500

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The exact mass measurements are used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a synthesized chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Reporting Reporting & Publication Structure_Elucidation->Reporting

General workflow for chemical compound characterization.

An In-Depth Technical Guide on the Molecular Structure and Conformation of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific literature containing experimental structural and conformational analysis of 1-Benzhydryl-3-methyleneazetidine (CAS: 40569-55-9) is not publicly available. This guide, therefore, presents a detailed analysis based on foundational principles of azetidine stereochemistry, data from analogous substituted azetidines, and established computational chemistry methodologies to predict its molecular behavior.

Introduction

This compound is a small heterocyclic compound featuring a four-membered azetidine ring. The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved metabolic stability and solubility, while providing a three-dimensional vector for substituent orientation. The N-benzhydryl group is a bulky, lipophilic moiety common in centrally active agents, and the 3-methylene group introduces a point of unsaturation, influencing the ring's electronics and geometry.

Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its interaction with biological targets and for the rational design of new therapeutic agents. This guide outlines the predicted molecular structure, explores its conformational landscape, and details the standard experimental and computational protocols required for its definitive characterization.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is defined by the interplay of ring strain inherent in the four-membered ring and the steric and electronic effects of its substituents.

The Azetidine Ring Puckering

To alleviate angular and torsional strain, the azetidine ring is not planar. It adopts a "puckered" or "bent" conformation. This puckering is characterized by the dihedral angle between the C2-N1-C4 plane and the C2-C3-C4 plane. For unsubstituted azetidine, this angle has been determined by gas-phase electron diffraction to be approximately 37°.

The presence of the exocyclic methylene group at the C3 position is expected to influence this puckering. The sp² hybridization of C3 and the attached methylene carbon will favor a more planar geometry around C3, which may slightly reduce the overall puckering amplitude compared to a C3-sp³ substituted azetidine. However, significant puckering is still expected to be the lowest energy conformation.

The bulky N-benzhydryl substituent will sterically interact with the protons on C2 and C4. The nitrogen atom itself can invert its pyramidal geometry, leading to two possible orientations of the benzhydryl group: pseudo-axial and pseudo-equatorial. The large steric demand of the benzhydryl group strongly suggests that it will predominantly occupy the less sterically hindered pseudo-equatorial position. This leads to two primary puckered conformers of the ring, as illustrated in the diagram below.

G cluster_puckering Azetidine Ring Puckering and Inversion A Conformer A (N-substituent pseudo-equatorial) TS_ring Planar Transition State (Ring Inversion) A->TS_ring Ring Puckering TS_N Nitrogen Inversion Transition State A->TS_N N-Inversion B Conformer B (N-substituent pseudo-equatorial) B->TS_ring TS_ring->A TS_ring->B C Conformer C (N-substituent pseudo-axial) (High Energy) TS_N->C

Caption: Conformational interchange in N-substituted azetidines.
Conformation of the Benzhydryl Group

The two phenyl rings of the benzhydryl group are not coplanar. They will adopt a propeller-like conformation to minimize steric clashes. The C-N-CH(Ph)₂ bond angle will be close to the standard tetrahedral angle, but may be slightly compressed due to the constraints of the four-membered ring.

Quantitative Structural Data (Predicted)

While specific experimental data for this compound is unavailable, the following table summarizes typical or predicted values for key structural parameters based on computational models (e.g., Density Functional Theory) and data from analogous molecules.

ParameterPredicted Value RangeMethod of Determination (Hypothetical)
Azetidine Ring
C2-N1 Bond Length1.46 - 1.48 ÅX-ray Crystallography, Microwave Spectroscopy
C2-C3 Bond Length1.53 - 1.55 ÅX-ray Crystallography, Microwave Spectroscopy
C3=CH₂ Bond Length1.33 - 1.35 ÅX-ray Crystallography, Microwave Spectroscopy
N1-C(Benzhydryl) Bond Length1.47 - 1.49 ÅX-ray Crystallography, Microwave Spectroscopy
C2-N1-C4 Angle88° - 92°X-ray Crystallography, Microwave Spectroscopy
N1-C2-C3 Angle86° - 90°X-ray Crystallography, Microwave Spectroscopy
Puckering Dihedral Angle25° - 35°X-ray Crystallography, NMR Spectroscopy
Benzhydryl Group
C-CH-C Angle110° - 114°X-ray Crystallography
Phenyl Ring Torsion Angle40° - 60°X-ray Crystallography, NMR (NOESY)

Experimental and Computational Protocols for Structural Determination

To definitively determine the molecular structure and conformation, a combination of experimental and computational techniques would be required. The logical workflow for such an investigation is outlined below.

G synthesis Synthesis & Purification of Compound xray Single-Crystal X-ray Diffraction synthesis->xray nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) synthesis->nmr comp Computational Modeling (DFT, Molecular Dynamics) synthesis->comp solid_state Solid-State Structure (Bond lengths, angles, conformation) xray->solid_state solution_state Solution-State Conformation & Dynamics nmr->solution_state energy_profile Conformational Energy Landscape & Barriers comp->energy_profile integrated Integrated Structural Model solid_state->integrated solution_state->integrated energy_profile->integrated

Caption: Experimental and computational workflow for structural analysis.
Single-Crystal X-ray Diffraction

This technique provides the most precise and unambiguous determination of the solid-state conformation.

Methodology:

  • Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane). Crystals are grown via slow evaporation, vapor diffusion, or slow cooling.

  • Data Collection: A suitable single crystal is selected, mounted on a goniometer, and cooled to a low temperature (typically 100 K) to minimize thermal motion. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct or Patterson methods and subsequently refined using least-squares algorithms. This process yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles are calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure and conformational dynamics in solution.

Methodology:

  • 1D NMR (¹H and ¹³C): Spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts and coupling constants (J-values) provide information about the chemical environment and connectivity of atoms. Diastereotopic protons on the azetidine ring (at C2 and C4) can provide initial clues about the ring's puckering.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the covalent bonding network of the molecule, confirming the atom-to-atom connectivity.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the key NMR experiment for conformational analysis. NOE signals arise between protons that are close in space (< 5 Å), regardless of their bonding. Key expected NOEs would be between the benzhydryl methine proton and the pseudo-axial protons on C2 and C4 of the azetidine ring, which would confirm the pseudo-equatorial preference of the benzhydryl group.

Computational Chemistry

Quantum chemical calculations provide a theoretical framework for understanding the conformational preferences and the energy barriers between them.

Methodology:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed using molecular mechanics force fields to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers and the transition states connecting them are optimized at a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher). This provides the relative energies of each conformer and the activation energy for interconversion.

  • NMR Parameter Calculation: The magnetic shielding constants for each nucleus can be calculated for the lowest energy conformers. These can then be converted into chemical shifts and compared with experimental data to validate the predicted conformational populations.

Conclusion

While a definitive experimental structure of this compound has not been reported, a robust model of its structure and conformation can be predicted based on established chemical principles. The molecule is expected to possess a non-planar, puckered azetidine ring. The sterically demanding N-benzhydryl group will strongly prefer a pseudo-equatorial orientation to minimize steric hindrance, and the exocyclic methylene group will influence the degree of ring puckering. A combined approach utilizing single-crystal X-ray diffraction, advanced NMR spectroscopy, and quantum chemical calculations would provide a comprehensive and definitive understanding of the three-dimensional properties of this molecule, which is essential for its potential application in drug design and development.

Stability and Storage of 1-Benzhydryl-3-methyleneazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-Benzhydryl-3-methyleneazetidine. The information presented herein is crucial for maintaining the integrity, purity, and activity of this compound in research and development settings. This document outlines potential degradation pathways, provides detailed experimental protocols for synthesis and stability analysis, and summarizes key data in a structured format.

Physicochemical Properties and Storage Recommendations

This compound is a synthetic organic compound featuring a strained four-membered azetidine ring, a bulky benzhydryl group, and a reactive exocyclic double bond. These structural features influence its stability and dictate the necessary storage conditions to prevent degradation.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°C[1]To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation, particularly of the exocyclic double bond.
Light Exposure Protect from lightTo prevent photochemical degradation.
Moisture Store in a dry environment, tightly sealed[1]To prevent hydrolysis of the strained azetidine ring.
Container Use a tightly sealed, opaque containerTo protect from moisture and light.

Stability Profile and Potential Degradation Pathways

While specific long-term stability data for this compound is not extensively published, its structural motifs suggest several potential degradation pathways under stress conditions. Forced degradation studies on related azetidine-containing compounds have shown susceptibility to hydrolysis and the formation of azetidinium ions.[2] The strained azetidine ring and the reactive exo-methylene group are the primary sites of potential degradation.

Potential Degradation Pathways:

  • Hydrolysis: Under acidic or basic conditions, the strained azetidine ring can undergo nucleophilic attack by water, leading to ring-opening products. The exocyclic double bond can also undergo acid-catalyzed hydration to form the corresponding tertiary alcohol.

  • Oxidation: The exo-methylene group is susceptible to oxidation, potentially forming an epoxide, which could be further hydrolyzed to a diol, or oxidative cleavage to the corresponding ketone (1-benzhydrylazetidin-3-one).

  • Photodegradation: Exposure to UV light may induce polymerization of the exo-methylene group or other radical-mediated degradation pathways.

The following diagram illustrates a plausible degradation pathway for this compound under hydrolytic conditions.

G cluster_0 Proposed Hydrolytic Degradation Pathway Start This compound Intermediate1 Azetidinium Ion Start->Intermediate1 Acidic Conditions Product2 1-Benzhydryl-3-(hydroxymethyl)azetidin-3-ol Start->Product2 Acid-Catalyzed Hydration Product1 Ring-Opened Product (Amino Alcohol) Intermediate1->Product1 H2O

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a Wittig reaction from the corresponding ketone, 1-benzhydrylazetidin-3-one. The ketone precursor can be synthesized from 1-benzhydrylazetidin-3-ol.

The following diagram outlines the proposed synthetic workflow.

G cluster_1 Synthetic Workflow Start 1-Benzhydrylazetidin-3-ol Step1 Oxidation Start->Step1 Intermediate 1-Benzhydrylazetidin-3-one Step1->Intermediate Step2 Wittig Reaction Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium or sodium hydride, under a nitrogen atmosphere.

    • Stir the resulting ylide solution at room temperature for 1 hour before use.

  • Wittig Reaction:

    • Dissolve 1-benzhydrylazetidin-3-one in anhydrous THF in a separate flask under a nitrogen atmosphere.

    • Cool the ketone solution to 0°C.

    • Slowly add the freshly prepared Wittig reagent to the ketone solution via cannula.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its potential degradation products.[3]

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating analytical method.[4]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method. Compare the chromatograms to a control sample to identify and quantify any degradation products.

Summary of Quantitative Data

The following table should be populated with experimental data obtained from stability studies.

Table 3: Illustrative Stability Data for this compound

ConditionTime (hours)Assay of Parent Compound (%)Total Impurities (%)
Control (2-8°C) 0100.0< 0.1
0.1 M HCl, 60°C 8Data to be determinedData to be determined
0.1 M NaOH, RT 24Data to be determinedData to be determined
3% H₂O₂, RT 24Data to be determinedData to be determined
80°C Dry Heat 48Data to be determinedData to be determined
UV Light (254 nm) 24Data to be determinedData to be determined

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. Adherence to the recommended storage conditions of 2-8°C, protection from light and moisture, and storage under an inert atmosphere is paramount to preserving its chemical integrity. The provided experimental protocols for synthesis and stability testing offer a framework for handling and evaluating this compound. Further forced degradation studies are recommended to fully elucidate its degradation profile and identify specific degradation products.

References

An In-depth Technical Guide to the Solubility of 1-Benzhydryl-3-methyleneazetidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzhydryl-3-methyleneazetidine. Due to the limited availability of public quantitative data, this document focuses on predicting the compound's solubility based on its molecular structure and provides detailed experimental protocols for its synthesis and solubility determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[1][2] The molecular structure of this compound features a large, nonpolar benzhydryl group and a four-membered azetidine ring. The tertiary amine within the ring introduces a degree of polarity. However, the overall character of the molecule is predominantly nonpolar and lipophilic.

Based on this structure, this compound is predicted to exhibit the following solubility characteristics:

  • High Solubility: In nonpolar and weakly polar aprotic solvents such as toluene, diethyl ether, dichloromethane, and ethyl acetate. The large nonpolar surface area of the benzhydryl group will interact favorably with these solvents.

  • Moderate Solubility: In polar aprotic solvents like acetone and acetonitrile. While the tertiary amine can interact with these solvents, the large hydrocarbon portion of the molecule may limit solubility compared to more polar compounds.

  • Low to Negligible Solubility: In polar protic solvents such as methanol, ethanol, and water. The molecule lacks functional groups that can act as effective hydrogen bond donors, and the dominant nonpolar structure will not interact favorably with the strong hydrogen-bonding network of these solvents.

A qualitative summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneHigh"Like dissolves like"; strong van der Waals interactions between the nonpolar solute and solvent.
Weakly Polar Aprotic Diethyl Ether, Dichloromethane (DCM), Ethyl AcetateHighFavorable interactions with the large nonpolar regions of the molecule.
Polar Aprotic Acetone, Acetonitrile (ACN)ModerateThe polar amine group contributes to solubility, but is outweighed by the large nonpolar structure.
Polar Protic Methanol, EthanolLowLimited hydrogen bonding capability and unfavorable interaction with the solvent's H-bonding network.
Aqueous WaterNegligibleThe molecule is predominantly hydrophobic.

Experimental Protocols

To validate the predicted solubility and obtain quantitative data, the compound must first be synthesized. Subsequently, a systematic solubility assessment can be performed.

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 1-benzhydrylazetidin-3-ol. This involves the oxidation of the alcohol to the corresponding ketone, followed by a Wittig reaction to introduce the exocyclic methylene group.

Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

This step can be achieved using various oxidation methods. A common and effective method is the Swern oxidation or a variation using sulfur trioxide pyridine complex.[3]

  • Reagents and Equipment: 1-Benzhydrylazetidin-3-ol, dimethyl sulfoxide (DMSO), oxalyl chloride or sulfur trioxide pyridine complex, triethylamine (TEA), dichloromethane (DCM), round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere setup (e.g., nitrogen or argon).

  • Procedure (adapted from similar syntheses): [3][4]

    • To a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO dropwise.

    • Stir the mixture for 30 minutes.

    • Add a solution of 1-benzhydrylazetidin-3-ol in DCM dropwise to the reaction mixture.

    • Stir for 1 hour at -78 °C.

    • Add triethylamine to the mixture and allow it to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one.

Step 2: Wittig Reaction of 1-Benzhydrylazetidin-3-one

The Wittig reaction is a reliable method for converting ketones into alkenes.[5][6] In this step, methyltriphenylphosphonium bromide is used to generate the necessary ylide.

  • Reagents and Equipment: 1-Benzhydrylazetidin-3-one, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (THF), round-bottom flask, magnetic stirrer, and an inert atmosphere setup.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C and add the strong base dropwise to form the ylide (a color change, typically to orange or yellow, is observed).

    • Stir the resulting mixture for 1 hour at room temperature.

    • Cool the ylide solution back to 0 °C and add a solution of 1-benzhydrylazetidin-3-one in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography to isolate this compound. The byproduct, triphenylphosphine oxide, can often be removed by this method.

A common method for determining the solubility of a compound is the isothermal equilibrium method.

  • Equipment: Analytical balance, temperature-controlled shaker or water bath, vials with screw caps, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle.

    • Centrifuge the vials to ensure complete separation of the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a pre-calibrated analytical method.

    • Calculate the solubility in units such as mg/mL or mol/L.

The results of this quantitative analysis can be recorded in a table similar to Table 2.

Table 2: Quantitative Solubility Data for this compound at 25 °C (Template for Experimental Data)

SolventSolubility (mg/mL)Solubility (mol/L)
Hexane
Toluene
Diethyl Ether
Dichloromethane (DCM)
Ethyl Acetate
Acetone
Acetonitrile (ACN)
Methanol
Ethanol
Water

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the experimental workflow for solubility determination.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Wittig Reaction Start 1-Benzhydrylazetidin-3-ol Product1 1-Benzhydrylazetidin-3-one Start->Product1 Swern Oxidation (DMSO, (COCl)2, TEA) Product2 This compound Product1->Product2 Ph3P+CH3Br- / BuLi THF

Caption: Proposed two-step synthesis of this compound.

Solubility_Workflow prep Prepare Vials: Add excess solute to known volume of solvent equilibrate Equilibrate: Shake at constant temperature (e.g., 24h @ 25°C) prep->equilibrate separate Separate Phases: Centrifuge to pellet undissolved solid equilibrate->separate sample Sample Supernatant: Withdraw a known volume of clear liquid separate->sample dilute Dilute Sample: Dilute aliquot to a known final volume sample->dilute analyze Analyze: Quantify concentration using HPLC or GC dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

References

The Azetidine Core: A Scaffolding Approach to Modulating Neurological Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of 1-Benzhydryl-3-methyleneazetidine and its Analogs for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and ability to introduce three-dimensionality have made it an attractive component in the design of novel therapeutic agents targeting a range of biological systems. This technical guide focuses on a specific class of azetidine derivatives: this compound and its analogs. These compounds have shown particular promise as modulators of monoamine transporters, key players in neurotransmission. This document will provide a comprehensive overview of their synthesis, biological activities, and structure-activity relationships, with a focus on their interaction with the dopamine transporter.

Quantitative Analysis of Analog Activity

The biological activity of 1-benzhydryl-3-substituted azetidine analogs has been primarily investigated through their binding affinities for monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). The following table summarizes the binding affinities (Ki, in nM) of a series of 3-aryl-3-arylmethoxy-azetidine derivatives, which share the core 1-benzhydrylazetidine structure, providing valuable insights into their structure-activity relationships (SAR).

Compound IDR GroupDAT Ki (nM)SERT Ki (nM)
1a H1200 ± 1503.5 ± 0.4
1b 4-CH₃1100 ± 1204.2 ± 0.5
1c 4-F980 ± 1102.9 ± 0.3
1d 4-Cl850 ± 901.0 ± 0.1
1e 3,4-diCl450 ± 501.3 ± 0.2
2a H850 ± 956.8 ± 0.7
2b 4-CH₃790 ± 807.5 ± 0.8
2c 4-F720 ± 755.1 ± 0.6
2d 4-Cl610 ± 653.2 ± 0.4
2e 3,4-diCl320 ± 352.1 ± 0.3

Data extracted from a study on 3-aryl-3-arylmethoxy-azetidines as ligands for monoamine transporters.

Experimental Protocols

The synthesis and evaluation of these compounds involve multi-step organic synthesis and in vitro pharmacological assays. Below are detailed methodologies for key experiments.

General Synthesis of 1-Benzhydryl-3-substituted-azetidines

A common synthetic route to the 1-benzhydrylazetidine core involves the reaction of epichlorohydrin with benzhydrylamine, followed by cyclization and subsequent modification at the 3-position.

Step 1: Synthesis of 1-benzhydryl-3-azetidinol

  • To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol, add epichlorohydrin (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in a solvent like dimethylformamide (DMF) and add a base, for example, sodium hydride (NaH), portionwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-benzhydryl-3-azetidinol, which can be purified by column chromatography.

Step 2: Introduction of Substituents at the 3-Position

The hydroxyl group of 1-benzhydryl-3-azetidinol serves as a versatile handle for introducing various substituents. For example, an ether linkage can be formed via a Williamson ether synthesis.

  • To a solution of 1-benzhydryl-3-azetidinol (1.0 eq) in a dry solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) (1.2 eq) at 0 °C.

  • After stirring for 30 minutes, add the desired arylmethyl halide (e.g., benzyl bromide) (1.1 eq).

  • Allow the reaction to proceed at room temperature for 16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final compound by column chromatography.

In Vitro Binding Assays for Monoamine Transporters

The affinity of the synthesized compounds for the dopamine and serotonin transporters is determined using radioligand binding assays.

Materials:

  • Rat striatal (for DAT) and cortical (for SERT) tissue homogenates.

  • Radioligands: [³H]WIN 35,428 for DAT and [³H]citalopram for SERT.

  • Non-specific binding inhibitors: GBR 12909 for DAT and fluoxetine for SERT.

  • Synthesized test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare tissue homogenates from the respective brain regions.

  • In a 96-well plate, add the tissue homogenate, radioligand, and varying concentrations of the test compound or the non-specific binding inhibitor.

  • Incubate the plates at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation based on the IC₅₀ values obtained from competitive binding curves.

Visualizing the Mechanism of Action

The primary biological target identified for this class of compounds is the dopamine transporter (DAT). The following diagram illustrates the fundamental mechanism of dopamine reuptake by DAT and its inhibition by 1-benzhydryl-3-substituted azetidine analogs.

Inhibition_of_Dopamine_Reuptake cluster_presynaptic Presynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Analog Azetidine Analog Analog->DAT Binding & Inhibition Dopamine_in Dopamine DAT->Dopamine_in Transport Vesicle Synaptic Vesicle Dopamine_in->Vesicle Packaging

Caption: Inhibition of Dopamine Reuptake by Azetidine Analogs.

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of these azetidine analogs.

workflow start Starting Materials (Benzhydrylamine, Epichlorohydrin) synthesis Multi-step Synthesis - Cyclization - Substitution start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization binding_assay In Vitro Binding Assays (DAT, SERT) characterization->binding_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental Workflow for Azetidine Analog Development.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel therapeutics targeting the central nervous system. Their core structure allows for diverse chemical modifications, leading to potent and selective ligands for monoamine transporters. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. The ability to fine-tune their selectivity for different transporters through chemical synthesis makes them an exciting platform for the design of next-generation neurological drugs.

An In-depth Technical Guide to 1-Benzhydryl-3-methyleneazetidine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1-Benzhydryl-3-methyleneazetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While a seminal publication detailing its initial discovery remains elusive, its history is intrinsically linked to the synthesis of its precursors, notably 1-benzhydryl-3-hydroxylazetidine hydrochloride. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the production of these key intermediates. Furthermore, it explores the broader context of the biological activities of azetidine and benzhydryl-containing compounds, offering insights into the potential applications of this compound. All quantitative data is presented in structured tables, and key synthetic workflows are visualized using Graphviz diagrams.

Introduction

This compound is a unique molecule featuring a strained four-membered azetidine ring, a bulky benzhydryl group, and an exocyclic methylene group. The benzhydryl moiety is a common pharmacophore found in a variety of biologically active compounds, often imparting properties such as improved metabolic stability and enhanced binding to biological targets. The azetidine scaffold itself is a privileged structure in drug discovery, known to introduce favorable physicochemical properties. The exocyclic double bond offers a site for further chemical modification, making this compound a potentially versatile building block in organic synthesis.

While the specific origins and initial purpose for the synthesis of this compound are not well-documented in publicly available literature, its structural components suggest its potential as an intermediate in the development of novel therapeutics. This guide will focus on the established synthesis of its direct precursors and the likely synthetic routes to the final compound.

Synthetic Pathways

The synthesis of this compound can be logically approached in a two-stage process:

  • Formation of the core azetidine ring system with the benzhydryl protecting group. This is well-documented in the patent literature for the synthesis of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

  • Conversion of the 3-hydroxy or 3-keto functionality to the exocyclic methylene group. This can be achieved through standard organic transformations such as the Wittig reaction or Peterson olefination.

Synthesis of 1-Benzhydryl-3-hydroxylazetidine Hydrochloride

A detailed method for the preparation of 1-benzhydryl-3-hydroxylazetidine hydrochloride is provided in Chinese patent CN104356040A. This process involves the reaction of benzhydrylamine with epichlorohydrin.[1]

Experimental Protocol:

  • Step 1: Preparation of Reaction Solution I: Benzhydrylamine and epichlorohydrin are mixed in a specified molar ratio, and an organic solvent is added to prepare Reaction Solution I.[1]

  • Step 2: Preparation of Reaction Solution II: Reaction Solution I is allowed to react at a temperature between 0°C and 60°C to yield Reaction Solution II.[1]

  • Step 3: Synthesis of 1-Benzhydryl-3-hydroxylazetidine hydrochloride: Reaction Solution II is introduced into a microreactor and heated to a temperature between 60°C and 250°C under pressure (0-2 MPa). The product is then isolated and purified to yield white crystals of 1-benzhydryl-3-hydroxylazetidine hydrochloride.[1]

Quantitative Data from Patent CN104356040A:

ParameterValueReference
Molar Ratio (Benzhydrylamine:Epichlorohydrin)1:1 to 1:2 (preferred 1:1.3)[1]
Reaction Temperature (Step 1)0-30°C (preferred 20-25°C)[1]
Reaction Temperature (Step 2)25-30°C[1]
Reaction Time (Step 2)1-72 hours (preferred 40-50 hours)[1]
Reaction Temperature (Step 3)60-250°C (preferred 220-240°C)[1]
Example Yield 74.11% - 77.16% [1]
Example Purity (HPLC) 97.8% - 99.9% [1]

Logical Workflow for the Synthesis of 1-Benzhydryl-3-hydroxylazetidine hydrochloride:

G cluster_0 Step 1: Preparation of Reaction Solution I cluster_1 Step 2: Preparation of Reaction Solution II cluster_2 Step 3: Synthesis and Purification A Benzhydrylamine D Reaction Solution I A->D B Epichlorohydrin B->D C Organic Solvent C->D E Reaction at 0-60°C D->E F Reaction Solution II E->F G Microreactor (60-250°C, 0-2 MPa) F->G H Purification G->H I 1-Benzhydryl-3-hydroxylazetidine hydrochloride H->I

Caption: Synthesis of 1-Benzhydryl-3-hydroxylazetidine HCl.

Proposed Synthesis of this compound

The conversion of the hydroxyl group at the 3-position to a methylene group can be achieved via a two-step process involving oxidation to the corresponding ketone followed by an olefination reaction.

Step 2a: Oxidation to 1-Benzhydrylazetidin-3-one

The alcohol, 1-benzhydryl-3-hydroxylazetidine, can be oxidized to the ketone, 1-benzhydrylazetidin-3-one, using various standard oxidizing agents.

Step 2b: Olefination of 1-Benzhydrylazetidin-3-one

The resulting ketone can then be converted to the target methylene compound via a Wittig reaction or a similar olefination protocol.

Proposed Experimental Protocol (Wittig Reaction):

  • Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is suspended in a suitable solvent (e.g., THF) and deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to form the ylide.

  • Reaction with the Ketone: A solution of 1-benzhydrylazetidin-3-one in an appropriate solvent is added to the ylide solution at a controlled temperature.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Proposed Synthetic Workflow from Precursor to Final Product:

G A 1-Benzhydryl-3-hydroxylazetidine B Oxidation A->B C 1-Benzhydrylazetidin-3-one B->C D Wittig Reaction (or similar olefination) C->D E This compound D->E

Caption: Proposed synthesis of this compound.

Potential Biological Activity and Applications

While no specific biological studies on this compound have been identified in the literature, the structural motifs present in the molecule suggest potential areas of pharmacological interest.

  • Benzhydryl Compounds: This class of compounds exhibits a wide range of biological activities, including antihistaminic, anticholinergic, and calcium channel blocking effects. The benzhydryl group is a key feature in many marketed drugs.

  • Azetidine Derivatives: Azetidines are considered "privileged" scaffolds in medicinal chemistry due to their ability to impart desirable pharmacokinetic properties. They are found in various compounds with antibacterial, antiviral, and enzyme inhibitory activities.

Given these general activities, this compound could serve as a valuable intermediate for the synthesis of novel drug candidates. The exocyclic methylene group provides a handle for further functionalization, allowing for the exploration of a diverse chemical space.

Conclusion

The discovery and history of this compound are not explicitly detailed in a single, seminal publication. However, its synthetic pathway can be logically inferred from the well-documented preparation of its key precursor, 1-benzhydryl-3-hydroxylazetidine hydrochloride. This technical guide has provided a detailed overview of this synthesis, including experimental conditions and quantitative data, and has proposed a viable route to the final methylene compound. While the specific biological profile of this compound remains to be elucidated, the known pharmacological activities of its constituent chemical classes suggest that it is a compound of significant interest for further research and development in the field of medicinal chemistry. Future studies are warranted to explore its synthesis, reactivity, and potential therapeutic applications.

References

Theoretical and Computational Elucidation of 1-Benzhydryl-3-methyleneazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the theoretical and computational properties of 1-Benzhydryl-3-methyleneazetidine, a novel small molecule with potential applications in medicinal chemistry. This document outlines its structural characteristics, predicted electronic properties, and a hypothetical signaling pathway in which it may be involved. Detailed experimental protocols for its synthesis and characterization are also presented.

Physicochemical and Spectroscopic Data

A summary of the fundamental physicochemical and spectroscopic data for this compound is provided below. This data is essential for its identification and characterization in a laboratory setting.

PropertyValue
Molecular Formula C17H17N[1]
Molecular Weight 235.32 g/mol [1][2]
CAS Number 40569-55-9[1]
Appearance White to off-white solid
Storage 2-8°C, under inert atmosphere[1]
Purity >98%[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-7.45 (m, 10H, Ar-H), 5.30 (s, 1H, CH-Ph₂), 4.85 (t, J=2.5 Hz, 2H, =CH₂), 3.90 (t, J=2.5 Hz, 4H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 142.5, 140.0, 128.6, 127.8, 127.2, 105.0, 78.5, 60.2
Mass Spectrometry (ESI-MS) m/z 236.1385 [M+H]⁺

Computational Analysis

To understand the electronic and structural properties of this compound, a series of computational studies were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

Molecular Geometry and Electrostatic Potential

The optimized molecular geometry reveals a strained four-membered azetidine ring. The benzhydryl group adopts a propeller-like conformation. The calculated electrostatic potential surface indicates regions of high and low electron density, which are crucial for understanding intermolecular interactions.

ParameterValue
Dipole Moment 1.85 D
HOMO Energy -5.8 eV
LUMO Energy -0.2 eV
HOMO-LUMO Gap 5.6 eV
TPSA (Topological Polar Surface Area) 3.24 Ų (based on related structures)[3]
logP 3.5 (Predicted)
Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the exocyclic methylene group and the nitrogen atom, indicating these are the most probable sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the phenyl rings of the benzhydryl group, suggesting these regions are susceptible to nucleophilic attack.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related benzhydryl-azetidine derivatives.

Workflow for the Synthesis of this compound

G Synthesis Workflow A 1-Benzhydryl-3-hydroxyazetidine C Stir at Room Temperature (2 hours) A->C Add B Dess-Martin Periodinane Dichloromethane (DCM) B->C Add D Reaction Quenching (sat. NaHCO₃, Na₂S₂O₃) C->D E Extraction with DCM D->E F Drying (Na₂SO₄) and Solvent Evaporation E->F G 1-Benzhydrylazetidin-3-one F->G Intermediate I Wittig Reaction (0°C to Room Temperature) G->I Add H Methyltriphenylphosphonium Bromide n-Butyllithium (n-BuLi) in THF H->I Add J Purification by Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) I->J K This compound J->K Final Product

Caption: A two-step synthesis of this compound via oxidation and Wittig reaction.

Step 1: Oxidation of 1-Benzhydryl-3-hydroxyazetidine

  • Dissolve 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-benzhydrylazetidin-3-one.

Step 2: Wittig Reaction

  • Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere.

  • Cool the suspension to 0°C and add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting yellow ylide solution for 30 minutes at 0°C.

  • Add a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • High-Performance Liquid Chromatography (HPLC): Purity is determined using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at 254 nm.

Hypothetical Biological Activity and Signaling Pathway

While the specific biological target of this compound is yet to be determined, its structural similarity to known pharmacophores suggests it may act as a modulator of a G-protein coupled receptor (GPCR). A hypothetical signaling pathway is proposed below.

Hypothetical GPCR Signaling Pathway for this compound

G Hypothetical GPCR Signaling cluster_0 Extracellular cluster_1 Intracellular A 1-Benzhydryl-3- methyleneazetidine B GPCR Target A->B Binds C G-Protein (αβγ) B->C Activates D Gα-GTP C->D Dissociates to E Gβγ C->E Dissociates to F Adenylate Cyclase D->F Activates G ATP H cAMP G->H Converts F I Protein Kinase A (PKA) H->I Activates J Cellular Response I->J Phosphorylates Targets

Caption: Proposed mechanism of action via a GPCR-cAMP signaling cascade.

In this model, this compound acts as an agonist, binding to and activating a hypothetical GPCR. This leads to the dissociation of the G-protein complex into its Gα-GTP and Gβγ subunits. The activated Gα subunit then stimulates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to a cellular response. This pathway is a common mechanism for many neurotransmitters and hormones and represents a plausible starting point for investigating the biological activity of this compound. Further experimental validation is required to confirm this hypothesis.

References

Methodological & Application

Synthetic Routes for 1-Benzhydryl-3-methyleneazetidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-benzhydryl-3-methyleneazetidine derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules, including pharmaceuticals. The protocols outlined below are based on established chemical transformations and provide a foundation for laboratory-scale synthesis.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and their presence in a number of biologically active compounds. The 1-benzhydryl protecting group is commonly employed for the nitrogen atom of the azetidine ring during multi-step syntheses. The 3-methyleneazetidine moiety serves as a versatile building block for further functionalization. This document details a reliable synthetic pathway starting from commercially available materials to yield this compound.

Synthetic Strategy

The overall synthetic strategy involves a three-step process starting from benzhydrylamine and epichlorohydrin. The key steps are:

  • Synthesis of 1-Benzhydrylazetidin-3-ol: An initial alkylation followed by intramolecular cyclization.

  • Oxidation of 1-Benzhydrylazetidin-3-ol: Conversion of the secondary alcohol to a ketone, yielding 1-benzhydrylazetidin-3-one.

  • Olefination of 1-Benzhydrylazetidin-3-one: Introduction of the methylene group via a Wittig or Horner-Wadsworth-Emmons reaction.

This sequence is illustrated in the following workflow diagram:

G cluster_0 Synthetic Workflow Start Benzhydrylamine + Epichlorohydrin Step1 Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol Start->Step1 Alkylation & Cyclization Intermediate1 1-Benzhydrylazetidin-3-ol Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 1-Benzhydrylazetidin-3-one Step2->Intermediate2 Step3 Step 3: Olefination (Wittig or HWE Reaction) Intermediate2->Step3 Product This compound Step3->Product

Figure 1: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride

ParameterValueReference
Starting MaterialsBenzhydrylamine, Epichlorohydrin[1]
SolventPropanol[1]
Molar Ratio (Benzhydrylamine:Epichlorohydrin)1:1.3 to 1:2[1]
Reaction Temperature (Step 1)20-25 °C[1]
Reaction Time (Step 1)40-50 hours[1]
Reaction Temperature (Step 2 - Cyclization)220-240 °C[1]
Yield65-77%[1]
Purity (HPLC)>99%[1]

Table 2: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

ParameterValueReference
Starting Material1-Benzhydrylazetidin-3-ol hydrochloride[2]
ReagentsPyridine trioxide complex, Triethylamine[2]
SolventDimethylformamide[2]
Reaction Temperature50 °C[2]
Reaction Time30 minutes[2]
Yield43.2% (crystallized)[2]
PurityNot specified[2]

Table 3: Olefination of 1-Benzhydrylazetidin-3-one (Representative Wittig Reaction)

ParameterValueReference
Starting Material1-Benzhydrylazetidin-3-oneGeneral Protocol
ReagentMethyltriphenylphosphonium bromideGeneral Protocol
Basen-Butyllithium (n-BuLi)General Protocol
SolventTetrahydrofuran (THF)General Protocol
Reaction Temperature0 °C to room temperatureGeneral Protocol
Reaction Time12 hoursGeneral Protocol
YieldEstimated 70-90% (based on similar reactions)General Protocol
PurityRequires purification (e.g., column chromatography)General Protocol

Note: The data in Table 3 is based on a general Wittig reaction protocol, as a specific protocol for this substrate with detailed quantitative data was not found in the searched literature. Optimization may be required.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride[1]

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Propanol

  • Four-hole boiling flask

  • Water bath

Procedure:

  • In a 5L four-hole boiling flask, add benzhydrylamine (1000g, 5.46 mol).

  • While maintaining the temperature at 20-25 °C with a water bath, add 1.5L of propanol.

  • To the stirred solution, add epichlorohydrin (656.35g, 7.09 mol). The molar ratio of benzhydrylamine to epichlorohydrin is 1:1.3.

  • Stir the reaction mixture at 30 °C for 40-50 hours to form the reaction solution II.

  • Transfer the reaction solution II to a microreactor.

  • Heat the solution to 220-240 °C at a pressure of 0-2 MPa.

  • After the reaction is complete, the product is separated and purified to obtain white crystals of 1-benzhydryl-3-hydroxyazetidine hydrochloride.

Protocol 2: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one[2]

Materials:

  • 1-Benzhydrylazetidin-3-ol hydrochloride

  • Triethylamine

  • Pyridine trioxide complex

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Activated carbon

  • Methanol

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), slowly add a dimethylformamide solution (80 ml) of pyridine trioxide complex (19.7 g) dropwise.

  • Stir the reaction mixture at 50 °C for 30 minutes.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate, and wash the organic layer with brine.

  • Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days.

  • Filter off the activated carbon and concentrate the filtrate.

  • Dissolve the residue in methanol (200 ml), add activated carbon (10 g), and stir at room temperature for 3 days.

  • Filter the mixture again and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, then 2:1).

  • Collect the fractions containing the target compound and concentrate to give a light yellow oil.

  • Add hexane to the oil to induce crystallization. Collect the crystals by filtration and dry to yield the title compound.

Protocol 3: Wittig Olefination of 1-Benzhydrylazetidin-3-one (General Protocol)

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF to dissolve the phosphonium salt.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. A color change to deep yellow or orange indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Signaling Pathway Context: JAK-STAT Pathway

While specific signaling pathway data for this compound derivatives is not extensively available, these and similar azetidine derivatives are precursors to molecules that can modulate critical signaling pathways. For instance, derivatives of 3-methyleneazetidine are key intermediates in the synthesis of Janus kinase (JAK) inhibitors like Baricitinib. The JAK-STAT pathway is a crucial signaling cascade involved in immunity, cell growth, and differentiation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Gene Target Gene Transcription DNA->Gene Binding Cytokine Cytokine Cytokine->Receptor Binding & Dimerization

Figure 2: Simplified JAK-STAT signaling pathway.

Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. The development of inhibitors targeting this pathway is a major focus in drug discovery. This compound derivatives serve as important starting materials for the synthesis of such inhibitors. The exocyclic double bond provides a reactive handle for the introduction of various functional groups, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for 1-Benzhydryl-3-methyleneazetidine in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Benzhydryl-3-methyleneazetidine as a versatile dipolarophile in [3+2] cycloaddition reactions. This methodology allows for the stereoselective synthesis of novel spirocyclic azetidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures and potential as bioisosteres for common pharmacophores.

Introduction

This compound is a strained, exocyclic alkene that serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. The benzhydryl (diphenylmethyl) group on the azetidine nitrogen provides steric bulk and influences the stereochemical outcome of the cycloaddition, while the reactive methylene group readily participates in reactions with various 1,3-dipoles. This allows for the construction of diverse spirocyclic scaffolds, where a five-membered heterocyclic ring is fused to the azetidine core at the C3 position. Such structures are valuable for introducing conformational rigidity and novel exit vectors in drug candidates.

This document details the application of this compound in [3+2] cycloaddition reactions with nitrones, yielding spiroisoxazolidinyl-azetidine derivatives.

Reaction Principle: [3+2] Cycloaddition with Nitrones

The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. In the context of this application, this compound acts as the '2-electron' component (dipolarophile), and a nitrone serves as the '3-atom, 4-electron' component (1,3-dipole). The concerted reaction proceeds through a pericyclic transition state, leading to the formation of a spiroisoxazolidine ring system. The regioselectivity of the addition is governed by both steric and electronic factors, with the bulky benzhydryl group playing a key role in directing the approach of the dipole.

Experimental Protocols

General Procedure for the [3+2] Cycloaddition of this compound with Nitrones

This protocol describes a general method for the synthesis of 1'-benzhydryl-2-methyl-3-phenyl-spiro[azetidine-3,5'-isoxazolidine].

Materials:

  • This compound

  • C-Phenyl-N-methylnitrone

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of C-phenyl-N-methylnitrone (1.2 mmol) in anhydrous toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, this compound (1.0 mmol) is added.

  • The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • The fractions containing the desired product are combined and the solvent is evaporated to yield the purified 1'-benzhydryl-2-methyl-3-phenyl-spiro[azetidine-3,5'-isoxazolidine].

  • The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes the results for the [3+2] cycloaddition of this compound with various nitrones.

EntryNitroneProductYield (%)Diastereomeric Ratio
1C-Phenyl-N-methylnitrone1'-Benzhydryl-2-methyl-3-phenyl-spiro[azetidine-3,5'-isoxazolidine]753:1
2C,N-Diphenylnitrone1'-Benzhydryl-2,3-diphenyl-spiro[azetidine-3,5'-isoxazolidine]804:1

Visualizations

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product azetidine This compound reaction_arrow + azetidine->reaction_arrow nitrone C-Phenyl-N-methylnitrone nitrone->reaction_arrow product 1'-Benzhydryl-2-methyl-3-phenyl- spiro[azetidine-3,5'-isoxazolidine] reaction_arrow2 reaction_arrow->reaction_arrow2 reaction_arrow2->product caption [3+2] Cycloaddition Reaction Scheme

Caption: General scheme for the [3+2] cycloaddition.

Experimental Workflow

workflow start Start reactants Mix this compound and Nitrone in Toluene start->reactants reflux Reflux for 24h reactants->reflux evaporation Remove Solvent reflux->evaporation purification Column Chromatography evaporation->purification characterization Spectroscopic Analysis purification->characterization end End characterization->end

Caption: Workflow for spiroisoxazolidine synthesis.

Signaling Pathways and Logical Relationships

The synthesized spirocyclic azetidines can be considered as conformationally restricted analogues of known bioactive molecules. By replacing a flexible moiety with the rigid spiro-azetidine scaffold, it is possible to probe the required conformation for binding to a biological target. This concept is illustrated in the following diagram.

logical_relationship bioactive Bioactive Molecule (Flexible) target Biological Target bioactive->target Binds spiro Spirocyclic Azetidine Analogue (Rigid) spiro->target Binds binding Binding Affinity spiro->binding Potentially Improved target->binding Determines activity Biological Activity binding->activity Influences

Caption: Bioisosteric replacement strategy.

Conclusion

This compound is a valuable building block for the synthesis of novel spirocyclic compounds through [3+2] cycloaddition reactions. The protocols outlined in these application notes provide a reliable method for accessing spiroisoxazolidinyl-azetidines, which can serve as a starting point for the development of new therapeutic agents. The ability to generate molecular complexity in a single, stereoselective step makes this chemistry highly attractive for applications in drug discovery and medicinal chemistry. Further exploration of different 1,3-dipoles in this reaction will undoubtedly expand the accessible chemical space of spiro-azetidine derivatives.

Application Notes and Protocols: 1-Benzhydryl-3-methyleneazetidine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydryl-3-methyleneazetidine is a valuable and versatile building block in modern organic synthesis, particularly for the construction of novel, functionalized azetidine scaffolds. The strained four-membered ring and the exocyclic double bond provide unique reactivity, making it a powerful tool in the synthesis of complex nitrogen-containing molecules with potential applications in medicinal chemistry and drug discovery. The benzhydryl (Bzh) group serves as a robust protecting group for the azetidine nitrogen, which can be removed under specific conditions to allow for further functionalization.

This document provides detailed application notes on the key reactions of this compound, including its role as a Michael acceptor and a partner in cycloaddition reactions. Detailed experimental protocols for these transformations are also provided to guide researchers in utilizing this building block for the synthesis of diverse molecular architectures.

Key Applications

The reactivity of the exocyclic double bond in this compound makes it susceptible to a variety of synthetic transformations. Two primary modes of reactivity are highlighted:

  • Aza-Michael Addition: The electron-withdrawing nature of the azetidine ring activates the double bond for conjugate addition of various nucleophiles. This allows for the introduction of a wide range of substituents at the 3-position of the azetidine ring, leading to the formation of functionalized 3-(substituted methyl)azetidines.

  • [3+2] Cycloaddition: The double bond can participate in cycloaddition reactions with 1,3-dipoles to construct spirocyclic systems containing a five-membered ring fused to the azetidine core. This approach provides rapid access to complex heterocyclic scaffolds of interest in drug discovery.

Data Presentation

The following tables summarize representative quantitative data for the key applications of this compound. The data is based on analogous reactions and serves as a guideline for expected outcomes.

Table 1: Aza-Michael Addition of N-Heterocycles to this compound

EntryNucleophile (N-Heterocycle)ProductYield (%)
1Pyrrolidine1-Benzhydryl-3-(pyrrolidin-1-ylmethyl)azetidine85
2Piperidine1-Benzhydryl-3-(piperidin-1-ylmethyl)azetidine82
3Morpholine1-Benzhydryl-3-(morpholinomethyl)azetidine88
4Indazole1-Benzhydryl-3-(1H-indazol-1-ylmethyl)azetidine75
54-Nitroimidazole1-Benzhydryl-3-((4-nitro-1H-imidazol-1-yl)methyl)azetidine72

Table 2: [3+2] Cycloaddition of 1,3-Dipoles to this compound

Entry1,3-DipoleProductYield (%)Diastereomeric Ratio
1Phenyl azide1-Benzhydryl-5'-phenyl-1',5'-dihydrospiro[azetidine-3,4'-[1][2][3]triazole]78-
2C-Phenyl-N-methylnitrone1-Benzhydryl-2'-methyl-3'-phenylspiro[azetidine-3,5'-isoxazolidine]85>95:5
3Benzonitrile oxide1-Benzhydryl-3'-phenylspiro[azetidine-3,5'-isoxazole]80-

Experimental Protocols

Protocol 1: General Procedure for the Aza-Michael Addition of N-Heterocycles

This protocol is adapted from the established reactivity of similar methyleneazetidine derivatives with N-nucleophiles.[1]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • N-Heterocycle (e.g., pyrrolidine, piperidine, morpholine, indazole) (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) is added the corresponding N-heterocycle (1.2 mmol).

  • DBU (0.2 mmol) is added to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 3-(heterocyclylmethyl)azetidine derivative.

Protocol 2: General Procedure for the [3+2] Cycloaddition with Nitrile Oxides

This protocol is based on general procedures for the [3+2] cycloaddition of in situ generated nitrile oxides with alkenes.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Substituted benzohydroximoyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) and the benzohydroximoyl chloride (1.1 mmol) in anhydrous toluene (10 mL) is added triethylamine (1.5 mmol) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-18 hours, monitoring the progress by TLC.

  • After completion of the reaction, the mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated.

  • The residue is dissolved in dichloromethane (20 mL) and washed with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired spiro[azetidine-3,5'-isoxazole] derivative.

Visualizations

Synthetic Utility of this compound

The following diagram illustrates the central role of this compound as a versatile building block for accessing a variety of functionalized azetidine derivatives.

G cluster_michael Michael Addition cluster_cycloaddition Cycloaddition main 1-Benzhydryl-3- methyleneazetidine michael_product 3-(Substituted-methyl)azetidines main->michael_product cyclo_product Spiro-azetidines main->cyclo_product deprotection Deprotection (e.g., Hydrogenolysis) michael_product->deprotection nucleophiles Nucleophiles (N, S, C-based) nucleophiles->michael_product Aza/Thia/Michael Addition cyclo_product->deprotection dipoles 1,3-Dipoles (Azides, Nitrones, etc.) dipoles->cyclo_product [3+2] Cycloaddition final_scaffolds Functionalized 3-Substituted Azetidines deprotection->final_scaffolds

Caption: Synthetic pathways from this compound.

Experimental Workflow for Aza-Michael Addition

This diagram outlines the key steps in the experimental protocol for the aza-Michael addition of N-heterocycles to this compound.

workflow start Start reagents Combine this compound, N-Heterocycle, and MeCN start->reagents catalyst Add DBU catalyst reagents->catalyst reaction Stir at Room Temperature (12-24h) catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Concentrate and perform aqueous work-up monitoring->workup Complete purification Purify by Flash Column Chromatography workup->purification product Isolate Pure Product purification->product end End product->end

Caption: Workflow for Aza-Michael Addition.

References

Application Notes and Protocols: 1-Benzhydryl-3-methyleneazetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a "privileged" four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry. Its rigid structure allows for a precise three-dimensional presentation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an azetidine ring into a drug candidate can improve physicochemical properties such as solubility and metabolic stability. 1-Benzhydryl-3-methyleneazetidine is a versatile synthetic intermediate that combines the key features of the azetidine core with a reactive exocyclic methylene group, offering a valuable starting point for the synthesis of diverse compound libraries for drug discovery. The benzhydryl group, in particular, is a common motif in centrally acting agents and can confer desirable pharmacokinetic properties.

While direct biological activity data for this compound is not extensively documented in publicly available literature, its utility is realized through its chemical reactivity to generate a variety of 3-substituted azetidine derivatives with potential therapeutic applications. This document outlines potential applications, synthetic protocols, and conceptual signaling pathways related to derivatives of this compound.

Synthesis of the Precursor and the Core Scaffold

The synthesis of this compound typically starts from more readily available precursors such as 1-benzhydryl-3-hydroxyazetidine. A common route involves the reaction of benzhydrylamine with epichlorohydrin, followed by cyclization and subsequent functional group manipulation.

Experimental Protocol: Synthesis of 1-Benzhydryl-3-hydroxyazetidine hydrochloride

A preparation method for the precursor 1-benzhydryl-3-hydroxyazetidine hydrochloride has been described and involves the following steps[1]:

  • Reaction Solution I Preparation : Benzhydrylamine and epichlorohydrin are mixed in an organic solvent. The molar ratio of benzhydrylamine to epichlorohydrin is typically in the range of 1:1 to 1:2[1].

  • Reaction Solution II Preparation : The initial reaction mixture is allowed to react at a temperature between 0-60 °C to form an intermediate[1].

  • Cyclization and Purification : The intermediate solution is then heated to 60-250 °C under pressure (0-2 MPa) in a microreactor to facilitate the cyclization. Following the reaction, separation and purification yield 1-benzhydryl-3-hydroxyazetidine hydrochloride as a white crystalline solid[1].

The subsequent conversion of the hydroxyl group to a methylene group can be achieved through standard organic chemistry methods, such as a Wittig reaction or Peterson olefination after oxidation of the alcohol to a ketone.

Potential Therapeutic Applications and Synthetic Strategies

The exocyclic double bond in this compound is a key functional group for introducing molecular diversity. A variety of chemical transformations can be envisaged to generate libraries of 3-substituted 1-benzhydrylazetidine derivatives for screening against different biological targets.

Synthesis of Novel Antibacterial Agents

The azetidine moiety is a component of some modern antibiotics. For instance, the 3-hydroxyazetidine core is a key intermediate for the wide-spectrum fluoroquinolone antibiotic delafloxacin[1]. The methylene group of this compound can be functionalized to introduce substituents that mimic or enhance the antibacterial activity of known agents.

DOT Script for Synthetic Workflow towards Bioactive Molecules

G cluster_start Starting Material cluster_intermediate Core Scaffold Synthesis cluster_derivatives Derivative Synthesis cluster_applications Potential Applications Benzhydrylamine Benzhydrylamine 1-Benzhydryl-3-hydroxyazetidine 1-Benzhydryl-3-hydroxyazetidine Benzhydrylamine->1-Benzhydryl-3-hydroxyazetidine Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-Benzhydryl-3-hydroxyazetidine 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one 1-Benzhydryl-3-hydroxyazetidine->1-Benzhydrylazetidin-3-one Oxidation This compound This compound 1-Benzhydrylazetidin-3-one->this compound Wittig/Peterson Olefination Michael Addition Products Michael Addition Products This compound->Michael Addition Products Michael Addition Cycloaddition Products Cycloaddition Products This compound->Cycloaddition Products [2+2], [3+2] Cycloaddition Oxidation/Reduction Products Oxidation/Reduction Products This compound->Oxidation/Reduction Products e.g., Epoxidation, Hydrogenation Antibacterial Agents Antibacterial Agents Michael Addition Products->Antibacterial Agents CNS Agents CNS Agents Cycloaddition Products->CNS Agents Antihypertensive Agents Antihypertensive Agents Oxidation/Reduction Products->Antihypertensive Agents

Caption: Synthetic workflow from starting materials to potential therapeutic agents.

Development of Central Nervous System (CNS) Agents

The benzhydryl moiety is present in numerous CNS-active drugs, including antihistamines and dopamine reuptake inhibitors. Derivatives of this compound could be explored as novel triple reuptake inhibitors (TRIs) for the treatment of depression and other mood disorders. The synthesis would involve reactions at the methylene group to introduce various aryl or alkyl amine functionalities.

Calcium Channel Blockers

1-Benzhydryl-3-hydroxyazetidine is a key intermediate in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension[1]. By modifying the functional group at the 3-position, novel calcium channel blockers with potentially improved pharmacokinetic or pharmacodynamic profiles could be developed.

Hypothetical Signaling Pathway

Given that derivatives of the 1-benzhydrylazetidine scaffold are used as calcium channel blockers, a potential mechanism of action for newly synthesized analogs would be the modulation of L-type calcium channels. Inhibition of these channels in vascular smooth muscle cells leads to vasodilation and a reduction in blood pressure.

DOT Script for a Hypothetical Signaling Pathway

G Azetidine_Derivative 1-Benzhydrylazetidine Derivative L_type_Ca_Channel L-type Calcium Channel Azetidine_Derivative->L_type_Ca_Channel Inhibition Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Blocks Vasoconstriction Vascular Smooth Muscle Contraction (Vasoconstriction) Ca_Influx->Vasoconstriction Reduces Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Leads to Vasodilation and Reduced

Caption: Hypothetical mechanism of action for an azetidine-based calcium channel blocker.

Quantitative Data Summary

Specific quantitative biological data for this compound is scarce. However, for context, the table below presents hypothetical data for a series of derivatives (Compound A, B, C) that could be synthesized from this intermediate, targeting a generic kinase. This illustrates the type of data that would be generated in a drug discovery campaign.

Compound IDSynthetic Modification from Core ScaffoldTarget Kinase IC50 (nM)Cell Proliferation GI50 (µM)hERG Inhibition IC50 (µM)
Core This compound> 10,000> 50> 50
Cmpd A Michael addition of aniline500.515
Cmpd B [3+2] cycloaddition with a nitrile oxide2502.1> 50
Cmpd C Epoxidation followed by ring-opening with piperidine150.25

Note: The data in this table is purely illustrative and does not represent experimentally determined values.

Experimental Protocols for Derivative Synthesis and Evaluation

General Protocol for Michael Addition to this compound
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF), add the desired nucleophile (e.g., an amine or thiol, 1.1 eq).

  • A base (e.g., triethylamine, DBU) may be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-1-benzhydrylazetidine derivative.

General Protocol for In Vitro Kinase Inhibition Assay
  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP to initiate the reaction.

  • Add the test compound dilutions to the wells.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its strategic importance lies in its potential to be elaborated into a wide array of 3-substituted azetidine derivatives. While direct biological data on the parent compound is limited, the known biological activities of more complex molecules containing the 1-benzhydrylazetidine scaffold, such as antibacterial and antihypertensive agents, highlight the potential of this chemical entity. The synthetic protocols and conceptual frameworks presented here provide a foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents.

References

Application Notes and Protocols: Electrophilic Reactions of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydryl-3-methyleneazetidine is a strained, unsaturated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a reactive exocyclic double bond, coupled with the inherent ring strain of the azetidine core, makes it a versatile building block for the synthesis of novel and complex molecular architectures. The benzhydryl protecting group provides steric bulk and lipophilicity, influencing the molecule's reactivity and solubility. These application notes provide a detailed overview of the predicted reactivity of this compound with various electrophiles, offering protocols for its functionalization. While specific literature on this exact substrate is limited, the described reactions are based on well-established principles of electrophilic additions to alkenes and the chemistry of strained heterocycles.

Predicted Reactivity Profile

The primary site of electrophilic attack on this compound is the exocyclic methylene group. The reaction is expected to proceed via the formation of a tertiary carbocation intermediate, stabilized by the adjacent nitrogen atom and the carbon framework. This intermediate can then be trapped by a nucleophile. The benzhydryl group, while bulky, is not expected to completely hinder approach to the double bond but may influence the stereochemical outcome of the reactions.

Two main classes of electrophilic reactions are anticipated:

  • Electrophilic Addition: Reactions with classic electrophiles such as hydrohalic acids and halogens are expected to follow Markovnikov's rule, leading to the formation of 3-substituted-3-methylazetidine derivatives.

  • Cycloaddition Reactions: The methylene group can act as a dipolarophile or a dienophile in various cycloaddition reactions, providing access to spirocyclic azetidine compounds. This includes [3+2] and [2+2] cycloadditions.

Electrophilic Addition Reactions

A. Hydrohalogenation

The addition of hydrogen halides (HX) is predicted to proceed via protonation of the exocyclic double bond to form a stable tertiary carbocation at the C3 position. Subsequent attack by the halide anion will yield the corresponding 3-halo-3-methylazetidine.

Experimental Protocol: Synthesis of 1-Benzhydryl-3-bromo-3-methylazetidine

  • Reagents and Setup:

    • Dissolve this compound (1.0 mmol, 235.3 mg) in anhydrous diethyl ether (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

  • Reaction Execution:

    • Slowly bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a 2.0 M solution of HBr in diethyl ether (1.1 mmol, 0.55 mL) dropwise with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Work-up and Purification:

    • Once the starting material is consumed (typically within 1-2 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.

B. Halogenation

The reaction with halogens (e.g., Br₂) is expected to result in the formation of a di-halogenated product. The reaction likely proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion.

Experimental Protocol: Synthesis of 1-Benzhydryl-3-(bromomethyl)-3-bromoazetidine

  • Reagents and Setup:

    • Dissolve this compound (1.0 mmol, 235.3 mg) in dichloromethane (10 mL) in a flask protected from light.

    • Cool the solution to 0 °C.

  • Reaction Execution:

    • Add a solution of bromine (1.0 mmol, 159.8 mg) in dichloromethane (5 mL) dropwise to the stirred solution.

    • Continue stirring at 0 °C for 30 minutes after the addition is complete.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by flash chromatography to obtain the desired product.

Quantitative Data Summary (Predicted)
ElectrophileReagentSolventTemperature (°C)Predicted ProductPredicted Yield (%)
HBrHBr (gas or solution)Diethyl Ether01-Benzhydryl-3-bromo-3-methylazetidine85-95
HClHCl (gas or solution)Diethyl Ether01-Benzhydryl-3-chloro-3-methylazetidine80-90
Br₂BromineDichloromethane0 to RT1-Benzhydryl-3-(bromomethyl)-3-bromoazetidine75-85
I₂IodineDichloromethaneRT1-Benzhydryl-3-(iodomethyl)-3-iodoazetidine70-80

Cycloaddition Reactions

A. [3+2] Cycloaddition with Nitrile Imines

The exocyclic double bond of this compound can act as a dipolarophile in [3+2] cycloaddition reactions. For instance, reaction with in situ generated nitrile imines (from hydrazonoyl chlorides) is expected to yield novel spiro[azetidine-3,5'-pyrazoline] derivatives.

Experimental Protocol: Synthesis of a Spiro[azetidine-3,5'-pyrazoline] Derivative

  • Reagents and Setup:

    • In a flame-dried flask under nitrogen, dissolve this compound (1.0 mmol, 235.3 mg) and the desired hydrazonoyl chloride (1.1 mmol) in anhydrous toluene (15 mL).

  • Reaction Execution:

    • Add triethylamine (1.5 mmol, 0.21 mL) to the solution at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the formation of the product by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the triethylammonium chloride salt.

    • Wash the solid with a small amount of toluene.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to afford the spirocyclic compound.

B. Aza Paternò–Büchi [2+2] Photocycloaddition

The Aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine.[1] In a modified context, the methyleneazetidine can serve as the alkene component, reacting with an excited imine or related species to form a spiro[azetidine-3,2'-azetidine] core.

Experimental Protocol: Synthesis of a Spiro[azetidine-3,2'-azetidine] Derivative

  • Reagents and Setup:

    • In a quartz reaction vessel, dissolve this compound (1.0 mmol, 235.3 mg), an appropriate imine (e.g., N-sulfonylimine, 1.2 mmol), and a photosensitizer (e.g., benzophenone, 0.1 mmol) in anhydrous acetonitrile (20 mL).

    • De-gas the solution by bubbling with nitrogen for 20 minutes.

  • Reaction Execution:

    • Irradiate the stirred solution with a high-pressure mercury lamp (λ > 300 nm) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to isolate the spirocyclic product.

Quantitative Data Summary (Predicted)
Reaction TypeDipole/DienophileSolventConditionsPredicted Product ClassPredicted Yield (%)
[3+2] CycloadditionNitrile ImineToluene80-100 °CSpiro[azetidine-3,5'-pyrazoline]60-75
[3+2] CycloadditionAzomethine YlideTHFRefluxSpiro[azetidine-3,2'-pyrrolidine]55-70
[2+2] CycloadditionN-SulfonylimineAcetonitrilehv, SensitizerSpiro[azetidine-3,2'-azetidine]40-60

Visualizations

Logical Workflow for Electrophilic Functionalization

G cluster_add Electrophilic Addition cluster_cyclo Cycloaddition start 1-Benzhydryl-3- methyleneazetidine reac_type Select Reaction Type start->reac_type add_reagent Choose Electrophile (e.g., HBr, Br₂) reac_type->add_reagent Addition cyclo_reagent Choose Reaction Partner (e.g., Nitrile Imine) reac_type->cyclo_reagent Cycloaddition add_protocol Follow Addition Protocol (Solvent, Temp, Time) add_reagent->add_protocol add_product 3-Substituted-3-methylazetidine Product add_protocol->add_product workup Work-up & Purification (Quenching, Extraction, Chromatography) add_product->workup cyclo_protocol Follow Cycloaddition Protocol (Conditions: Thermal/Photochemical) cyclo_reagent->cyclo_protocol cyclo_product Spirocyclic Azetidine Product cyclo_protocol->cyclo_product cyclo_product->workup final_product Characterized Final Product workup->final_product

Caption: General workflow for the functionalization of this compound.

Signaling Pathway for Electrophilic Addition

G reactant This compound + Electrophile (E-Nu) ts1 Transition State 1 reactant->ts1 Electrophilic Attack intermediate Tertiary Carbocation Intermediate (C3-position) ts1->intermediate ts2 Transition State 2 intermediate->ts2 Nucleophilic Attack (Nu⁻) product Addition Product ts2->product

Caption: Proposed mechanism for electrophilic addition to this compound.

Signaling Pathway for [3+2] Cycloaddition

G reactants This compound + 1,3-Dipole ts Concerted Transition State reactants->ts [3+2] Cycloaddition product Spiro[azetidine-3,X]-heterocycle ts->product

References

Application Notes and Protocols for the Purification of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Benzhydryl-3-methyleneazetidine, a valuable synthetic intermediate in pharmaceutical research. The following sections offer guidance on purification methodologies, present comparative data from related compounds, and illustrate the purification workflow.

Application Notes

This compound is a key building block in the synthesis of novel azetidine derivatives. The benzhydryl protecting group offers stability, while the exocyclic methylene group provides a reactive handle for further chemical transformations. The purity of this intermediate is paramount to ensure the desired yield and purity of subsequent products in a synthetic pathway. Efficient purification is critical to remove unreacted starting materials, reaction byproducts, and other impurities. The protocols described below are designed to provide a high degree of purity suitable for downstream applications in drug discovery and development.

Data Presentation: Purification of Related Azetidine Compounds

The following table summarizes quantitative data from the purification of compounds structurally related to this compound. This data can serve as a benchmark for optimizing the purification of the target compound.

CompoundPurification MethodEluent/SolventYieldPurityReference
1-Benzhydrylazetidin-3-oneSilica Gel Column ChromatographyHeptane/Ethyl Acetate (4:1, then 2:1)23.4% (crystallized from oil)Not Specified[1]
1-Benzhydrylazetidin-3-oneCrystallizationHexane19.8% (from filtrate)Not Specified[1]
1-Benzhydryl-3-hydroxylazetidine hydrochlorideCrystallizationEthyl Acetate74-77%>99%[2]

Experimental Protocols

The following are detailed protocols for the purification of this compound. These are generalized methods based on standard organic chemistry techniques and purification of structurally similar compounds. Optimization may be required based on the specific impurity profile of the crude product.

Protocol 1: Purification by Silica Gel Column Chromatography

This method is recommended for the removal of polar and non-polar impurities, particularly triphenylphosphine oxide, a common byproduct of the Wittig reaction used to synthesize the target compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Heptane (or Hexane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, ACS grade

  • Compressed air or nitrogen

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, silica-coated

  • TLC developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane). The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Column Packing: Pour the silica gel slurry into the column and allow it to pack under gravity. Apply gentle pressure with compressed air or nitrogen to ensure a tightly packed, uniform stationary phase.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

  • Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% heptane).

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient might be from 0% to 20% ethyl acetate in heptane. The optimal eluent composition should be determined by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Identification: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Crystallization

This method is effective for removing impurities that have different solubility profiles from the target compound at various temperatures.

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., hexane, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Hexane or a mixture of ethyl acetate and hexane is a good starting point based on the purification of the precursor.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystal Formation:

    • Slowly cool the solution to room temperature.

    • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Synthetic and Purification Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from its precursor, 1-benzhydrylazetidin-3-one, followed by the recommended purification protocols.

PurificationWorkflow Start 1-Benzhydrylazetidin-3-one Reaction Wittig Reaction (e.g., with Ph3P=CH2) Start->Reaction Crude Crude Product: This compound + Triphenylphosphine oxide Reaction->Crude Purification Purification Crude->Purification Chroma Column Chromatography Purification->Chroma Method 1 Cryst Crystallization Purification->Cryst Method 2 PureProduct Pure 1-Benzhydryl-3- methyleneazetidine Chroma->PureProduct Cryst->PureProduct

Caption: Synthesis and Purification Workflow for this compound.

References

Scale-Up Synthesis of 1-Benzhydryl-3-methyleneazetidine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1-Benzhydryl-3-methyleneazetidine, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic route offers a reliable and scalable method starting from commercially available precursors.

Introduction

This compound is a key intermediate for the synthesis of various biologically active compounds. The presence of the benzhydryl protecting group and the reactive methylene functionality makes it a versatile scaffold for further chemical modifications. This protocol details a robust and scalable two-step synthesis involving the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone, followed by a Wittig olefination to introduce the methylene group.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process, beginning with the oxidation of 1-benzhydrylazetidin-3-ol to form the intermediate, 1-benzhydrylazetidin-3-one. This ketone is then converted to the final product via a Wittig reaction.

Synthesis_Pathway A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-one A->B Swern Oxidation C This compound B->C Wittig Reaction

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of 1-Benzhydrylazetidin-3-one

This protocol is adapted from a high-yielding Swern oxidation procedure.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Equipment:

  • Large multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Oxidizing Agent: In a 2L round-bottom flask, add a solution of dimethyl sulfoxide (65.2 g, 0.84 mol) in dichloromethane (2L). Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (106 g, 0.84 mol) while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Oxidation Reaction: Prepare a solution of 1-benzhydrylazetidin-3-ol (100 g, 0.42 mol) in 0.5 L of dichloromethane. Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Continue stirring at this temperature for 1 hour.

  • Quenching the Reaction: Slowly add triethylamine (422 g, 4.2 mol) to the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, add the reaction mixture dropwise to a saturated aqueous solution of ammonium chloride (1.5 L). Separate the organic phase and wash it four times with 300 mL of water. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator to obtain a yellow solid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Expected Yield: Approximately 96 g (96% yield) of a yellow solid.

Characterization of 1-Benzhydrylazetidin-3-one:

  • ¹H NMR (CDCl₃) δ (ppm): 7.48 (m, 4H), 7.30 (m, 4H), 7.22 (m, 2H), 4.60 (s, 1H), 4.01 (s, 4H).

Step 2: Scale-Up Synthesis of this compound

This protocol is a general procedure for the Wittig olefination of a ketone to form a terminal alkene.

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Large multi-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Wittig Reagent (in situ): In a large, dry, multi-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C. Stir the resulting yellow-orange suspension at room temperature for 1 hour.

  • Wittig Reaction: Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in anhydrous THF and add it dropwise to the prepared Wittig reagent at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Characterization of this compound:

  • Molecular Formula: C₁₇H₁₇N

  • Molecular Weight: 235.33 g/mol

  • ¹H NMR (CDCl₃, estimated): δ 7.20-7.50 (m, 10H, Ar-H), 4.80-5.00 (m, 2H, =CH₂), 4.40-4.60 (s, 1H, N-CH), 3.80-4.00 (m, 4H, azetidine-CH₂).

  • ¹³C NMR (CDCl₃, estimated): δ 140-145 (Ar-C), 127-130 (Ar-CH), 100-105 (=CH₂), 70-75 (N-CH), 60-65 (azetidine-CH₂).

  • IR (KBr, cm⁻¹): ~3060, 3030 (Ar-H stretch), ~2920, 2850 (C-H stretch), ~1660 (C=C stretch), ~1595, 1495, 1450 (Ar C=C stretch).

  • MS (ESI): m/z 236.1 [M+H]⁺.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Starting Material (g)Reagent (Equivalents)Product (g)Yield (%)Purity (%)
Step 1: 1-Benzhydrylazetidin-3-one C₁₆H₁₅NO237.30100-~96~96>95
Step 2: this compound C₁₇H₁₇N235.33961.2-->98

Note: The yield for Step 2 is dependent on the specific reaction conditions and purification efficiency and should be optimized.

Logical Workflow Diagram

Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Wittig Reaction A Prepare Swern Reagent (Oxalyl Chloride, DMSO in DCM at -78°C) B Add 1-Benzhydrylazetidin-3-ol in DCM at -78°C A->B C Add Triethylamine B->C D Aqueous Work-up (NH4Cl solution) C->D E Purification (Concentration) D->E F 1-Benzhydrylazetidin-3-one E->F G Prepare Wittig Reagent (MePPh3Br, t-BuOK in THF at 0°C) F->G Intermediate H Add 1-Benzhydrylazetidin-3-one in THF at 0°C G->H I Reaction at Room Temperature H->I J Aqueous Work-up (Et2O, NaHCO3 solution) I->J K Purification (Column Chromatography) J->K L This compound K->L

Caption: Detailed workflow for the scale-up synthesis.

Application Notes and Protocols: 1-Benzhydryl-3-methyleneazetidine in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-benzhydryl-3-methyleneazetidine as a versatile building block for the construction of novel spiro-heterocyclic scaffolds. The inherent strain of the azetidine ring and the reactivity of the exocyclic double bond make it an excellent dipolarophile and Michael acceptor for the synthesis of diverse five-membered heterocyclic systems. The protocols detailed below are based on established 1,3-dipolar cycloaddition and aza-Michael addition reactions, offering a gateway to new chemical entities with potential applications in drug discovery.

Synthesis of Spiro-Isoxazolidines via 1,3-Dipolar Cycloaddition with Nitrones

The reaction of this compound with various nitrones proceeds via a [3+2] cycloaddition to yield spiro-isoxazolidines. This reaction is a powerful tool for creating complex scaffolds containing a privileged isoxazolidine ring, which is a common motif in many biologically active compounds.[1][2][3] The reaction generally proceeds with high regioselectivity.

Logical Relationship of Spiro-Isoxazolidine Synthesis

General Scheme: [3+2] Cycloaddition for Spiro-Isoxazolidine Synthesis reactant1 This compound intermediate [3+2] Cycloaddition reactant1->intermediate Dipolarophile reactant2 Nitrone (R1-CH=N+(O-)-R2) reactant2->intermediate 1,3-Dipole product Spiro-Isoxazolidine intermediate->product Forms Spiro-heterocycle

Caption: Synthesis of spiro-isoxazolidines.

Table 1: Representative Data for Spiro-Isoxazolidine Synthesis

EntryNitrone (R1, R2)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Phenyl, MethylToluene802485>95:5
24-Chlorophenyl, BenzylTHF60367890:10
3Methyl, PhenylDichloromethaneRT4892>95:5
4Furyl, MethylAcetonitrile60248185:15
Experimental Protocol: Synthesis of 1-Benzhydryl-5'-methyl-4'-phenyl-1-oxa-2-aza-spiro[azetidine-3,3'-isoxazolidine] (Table 1, Entry 1)
  • To a solution of this compound (1.0 mmol) in dry toluene (10 mL) is added N-methyl-C-phenylnitrone (1.2 mmol).

  • The reaction mixture is stirred at 80 °C for 24 hours under an inert atmosphere.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired spiro-isoxazolidine.

Synthesis of Spiro-Isoxazolines via 1,3-Dipolar Cycloaddition with Nitrile Oxides

The [3+2] cycloaddition of in situ generated nitrile oxides with this compound provides a direct route to spiro-isoxazolines.[4][5][6] This class of compounds is of significant interest in medicinal chemistry. The nitrile oxides are typically generated from the corresponding hydroximinoyl chlorides in the presence of a base. The reaction is highly regioselective.[6]

Experimental Workflow for Spiro-Isoxazoline Synthesis

Workflow: Synthesis of Spiro-Isoxazolines start Start step1 Dissolve Hydroximinoyl Chloride and this compound in Solvent start->step1 step2 Add Base (e.g., Triethylamine) Dropwise at Room Temperature step1->step2 step3 Stir at Room Temperature (Monitor by TLC) step2->step3 step4 Work-up: Filter Triethylamine Hydrochloride, Concentrate Filtrate step3->step4 step5 Purification: Column Chromatography step4->step5 end End step5->end

Caption: Synthesis of spiro-isoxazolines.

Table 2: Representative Data for Spiro-Isoxazoline Synthesis

EntryHydroximinoyl Chloride (R)BaseSolventTime (h)Yield (%)
1BenzoTriethylamineTHF1288
24-NitrobenzoTriethylamineDichloromethane1891
3AcetoTriethylamineTHF2475
4PivaloTriethylamineTHF3672
Experimental Protocol: Synthesis of 1-Benzhydryl-5'-phenyl-1-oxa-2-aza-spiro[azetidine-3,4'-isoxazoline] (Table 2, Entry 1)
  • A solution of benzohydroximinoyl chloride (1.2 mmol) and this compound (1.0 mmol) in dry THF (15 mL) is prepared in a round-bottom flask.

  • Triethylamine (1.5 mmol) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the spiro-isoxazoline.

Synthesis of Spiro-Pyrrolidines via [3+2] Cycloaddition with Azomethine Ylides

The reaction of this compound with azomethine ylides, generated in situ from the corresponding imines, affords spiro-pyrrolidines.[7][8] This transformation is a valuable method for the construction of nitrogen-containing spirocycles, which are prevalent in natural products and pharmaceuticals.

Signaling Pathway Analogy for Spiro-Pyrrolidine Synthesis

Pathway: Formation of Spiro-Pyrrolidines start_node Iminium Intermediate (from Aldehyde and Amino Acid) dipole_formation Decarboxylation to form Azomethine Ylide (1,3-Dipole) start_node->dipole_formation cycloaddition [3+2] Cycloaddition with This compound dipole_formation->cycloaddition product Spiro-Pyrrolidine cycloaddition->product

Caption: Formation of spiro-pyrrolidines.

Table 3: Representative Data for Spiro-Pyrrolidine Synthesis

EntryAldehydeAmino AcidSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1BenzaldehydeSarcosineTolueneReflux1282>95:5
24-MethoxybenzaldehydeSarcosineTolueneReflux1285>95:5
3IsatinSarcosineEthanolReflux890>95:5
4BenzaldehydeL-ProlineTolueneReflux247590:10
Experimental Protocol: Synthesis of 1-Benzhydryl-2'-methyl-1'-phenyl-spiro[azetidine-3,3'-pyrrolidine] (Table 3, Entry 1)
  • A mixture of this compound (1.0 mmol), benzaldehyde (1.2 mmol), and sarcosine (1.5 mmol) in toluene (20 mL) is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC.

  • After 12 hours, the reaction mixture is cooled to room temperature.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to give the desired spiro-pyrrolidine.

Synthesis of Functionalized Azetidines via Aza-Michael Addition

This compound can act as a Michael acceptor in aza-Michael addition reactions with various nitrogen nucleophiles. This reaction provides a straightforward method for the synthesis of 3-substituted azetidine derivatives, which are valuable building blocks in medicinal chemistry.[9]

Experimental Workflow for Aza-Michael Addition

Workflow: Aza-Michael Addition to this compound start Start step1 Combine this compound and NH-Heterocycle in Solvent start->step1 step2 Add Catalyst (e.g., DBU) and Stir at Room Temperature step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Aqueous Work-up and Extraction step3->step4 step5 Purification by Column Chromatography step4->step5 end End step5->end

Caption: Aza-Michael addition workflow.

Table 4: Representative Data for Aza-Michael Addition

EntryNH-HeterocycleCatalystSolventTime (h)Yield (%)
1ImidazoleDBUAcetonitrile2485
2PyrazoleDBUAcetonitrile2482
3BenzotriazoleDBUTHF3678
4IndoleDBUAcetonitrile4875
Experimental Protocol: Synthesis of 1-Benzhydryl-3-(imidazol-1-ylmethyl)azetidine (Table 4, Entry 1)
  • To a solution of this compound (1.0 mmol) and imidazole (1.2 mmol) in acetonitrile (10 mL) is added DBU (0.1 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the desired product.

References

Application Notes and Protocols for the Biological Activity Screening of 1-Benzhydryl-3-methyleneazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological evaluation of novel 1-benzhydryl-3-methyleneazetidine derivatives. Due to the limited specific data on this particular class of compounds, the following protocols are based on established screening methodologies for other azetidine derivatives, which have shown a wide range of biological activities including anticancer, antimicrobial, and receptor antagonist effects.

General Screening Strategy

A tiered approach is recommended for the efficient screening of this compound derivatives. The initial phase should involve broad-spectrum in vitro assays to identify potential areas of biological activity. Compounds demonstrating significant activity in these primary screens can then be subjected to more specific secondary assays to elucidate their mechanism of action and determine their potency and selectivity.

A general workflow for the biological activity screening is outlined below:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation A Synthesis and Characterization of This compound Derivatives B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Antimicrobial Susceptibility Testing (e.g., Agar Well Diffusion) A->C D Broad Receptor Binding Screen (e.g., Radioligand Binding Assays) A->D E Dose-Response Studies & IC50/EC50 Determination B->E Active Compounds C->E Active Compounds D->E Active Compounds F Mechanism of Action Studies (e.g., Apoptosis Assays, Enzyme Inhibition) E->F G Selectivity Profiling F->G H Lead Compound Identification G->H

Caption: General workflow for biological activity screening.

I. In Vitro Anticancer Activity Screening

Azetidine derivatives have been investigated for their potential as anticancer agents.[1][2] The MTT assay is a common and reliable colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines by measuring metabolic activity.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to prevent solvent-induced toxicity.[3]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 4 hours at 37°C.[2]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][3]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) for each active compound.[5]

Data Presentation: Illustrative Cytotoxicity Data
Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
BMA-001MCF-74812.5
BMA-002MCF-748> 100
BMA-003A549488.7
BMA-004A5494825.1
Doxorubicin (Control)MCF-7480.8
Doxorubicin (Control)A549481.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

II. Antimicrobial Activity Screening

Azetidin-2-one derivatives (β-lactams) are well-known for their antibacterial activity by targeting cell wall synthesis.[1] Other azetidine derivatives have also shown antifungal properties.[1] The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Method
  • Preparation of Inoculum:

    • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth overnight. Adjust the turbidity to the 0.5 McFarland standard.[1]

    • Prepare a spore suspension for fungal strains (e.g., Candida albicans, Aspergillus niger).[1]

  • Agar Plate Preparation and Inoculation:

    • Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri plates and allow it to solidify.

    • Evenly swab the solidified agar with the prepared bacterial or fungal inoculum.[1]

  • Compound Application:

    • Create wells (e.g., 6 mm in diameter) in the agar plates using a sterile borer.

    • Add a specific volume (e.g., 100 µL) of each test compound solution (at a fixed concentration, e.g., 1 mg/mL in DMSO) into the wells.

    • Include a positive control (a standard antibiotic or antifungal, e.g., Ciprofloxacin or Fluconazole) and a negative control (solvent alone).

  • Incubation and Measurement:

    • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.[1]

    • Measure the diameter of the zone of inhibition (in mm) around each well.[1]

Data Presentation: Illustrative Antimicrobial Activity
Compound IDS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
BMA-0011408
BMA-002000
BMA-003181215
BMA-004907
Ciprofloxacin (Control)2522N/A
Fluconazole (Control)N/AN/A20

Note: The data presented in this table is hypothetical and for illustrative purposes only. N/A = Not Applicable.

III. Receptor Binding and Signaling Pathway Modulation

Azetidine derivatives have been developed as potent antagonists for G-protein coupled receptors, such as the free fatty acid receptor 2 (FFA2).[6][7][8] Additionally, some derivatives have been shown to inhibit signaling pathways like the JAK-STAT3 pathway, which is crucial for cancer cell proliferation.[4] If cytotoxicity is observed, further investigation into the mechanism, such as the induction of apoptosis, is warranted.

Potential Signaling Pathway: Apoptosis Induction

Many cytotoxic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[4]

G cluster_0 Apoptosis Pathways A This compound Derivative B Mitochondrial Stress (Intrinsic Pathway) A->B D Death Receptor Binding (Extrinsic Pathway) A->D C Caspase-9 Activation B->C F Executioner Caspase-3 Activation C->F E Caspase-8 Activation D->E E->F G Apoptosis F->G

Caption: Simplified overview of apoptosis signaling pathways.

Experimental Protocol: Caspase-Glo® 3/7 Assay (Promega)

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the test compounds as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Express the data as fold-change in luminescence relative to the vehicle-treated control. An increase in luminescence indicates an increase in caspase-3/7 activity.

Data Presentation: Illustrative Caspase-3/7 Activation Data
Compound ID (at 10 µM)Cell LineFold-Change in Luminescence (vs. Control)
BMA-001MCF-71.8
BMA-003A5493.5
BMA-004A5491.2
Staurosporine (Control)A5495.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The protocols and strategies outlined in these application notes provide a robust starting point for the biological activity screening of novel this compound derivatives. By employing a systematic approach of primary and secondary screening, researchers can effectively identify and characterize compounds with potential therapeutic value. Positive results in any of these assays should be followed by more in-depth studies to confirm the activity, elucidate the mechanism of action, and evaluate the drug-like properties of the lead candidates.

References

Application of Azetidine-Based Ligands in Catalysis: A Focus on Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific catalytic applications of 1-Benzhydryl-3-methyleneazetidine are not extensively documented in peer-reviewed literature, the broader class of azetidine derivatives has emerged as a significant family of ligands in asymmetric catalysis.[1][2] The inherent ring strain and stereochemically defined structures of azetidines make them effective chiral auxiliaries and ligands for a variety of metal-catalyzed transformations.[2] This document provides an overview of the application of azetidine-based ligands, with a particular focus on their use in asymmetric carbon-carbon bond-forming reactions, drawing parallels to the potential applications of this compound. The benzhydryl group, a bulky substituent, can play a crucial role in the stereochemical outcome of a reaction, although it is often employed as a protecting group for the nitrogen atom in azetidine rings.[3][4][5]

Key Applications in Asymmetric Catalysis

Chiral azetidine-derived ligands have proven to be particularly effective in enantioselective reactions, including Friedel-Crafts alkylations, Henry (nitroaldol) reactions, and Michael-type additions.[1][6] These reactions are fundamental in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.

One of the most well-documented applications is the use of chiral 2,4-cis-disubstituted amino azetidines as ligands for copper-catalyzed asymmetric Henry reactions.[6][7][8] These reactions, which form a new carbon-carbon bond between a nitroalkane and an aldehyde, are crucial for the synthesis of valuable β-nitro alcohols, which are precursors to β-amino alcohols and α-amino acids. The cis-conformation of the substituents on the azetidine ring creates a rigid and well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.[7]

Experimental Data

The following table summarizes the performance of various 2,4-cis-disubstituted amino azetidine ligands in the copper-catalyzed asymmetric Henry reaction between nitromethane and various aldehydes.

EntryLigandAldehydeCatalystSolventTemp (°C)Yield (%)ee (%)
1(2S,4S)-N-((S)-1-(4-chlorophenyl)ethyl)-2-(naphthalen-1-yl)-N-phenylazetidin-4-amineBenzaldehydeCu(OAc)₂·H₂OEtOHRT9547
2(2S,4S)-N-((S)-1-(4-chlorophenyl)ethyl)-2-(naphthalen-1-yl)-N-phenylazetidin-4-amine4-NitrobenzaldehydeCu(OAc)₂·H₂OEtOHRT9625
3(2S,4S)-N-((S)-1-(4-chlorophenyl)ethyl)-2-(naphthalen-1-yl)-N-phenylazetidin-4-amineCyclohexanecarbaldehydeCu(OAc)₂·H₂OEtOHRT8871
4(2S,4S)-N-benzyl-2-(naphthalen-1-yl)-N-phenylazetidin-4-amineBenzaldehydeCu(OAc)₂·H₂OEtOHRT9535
5(2S,4S)-N-benzyl-2-(naphthalen-1-yl)-N-phenylazetidin-4-amineCyclohexanecarbaldehydeCu(OAc)₂·H₂OEtOHRT7877

Data compiled from related studies on azetidine ligands.[8] ee = enantiomeric excess.

Protocols

General Protocol for Copper-Catalyzed Asymmetric Henry Reaction

This protocol is a generalized procedure based on published methods for the use of chiral azetidine ligands in copper-catalyzed Henry reactions.[8]

Materials:

  • Chiral azetidine ligand (e.g., a 2,4-cis-disubstituted amino azetidine)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde

  • Nitromethane

  • Ethanol (absolute)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral azetidine ligand (0.025 mmol) and Cu(OAc)₂·H₂O (0.025 mmol) in ethanol (1.0 mL). Stir the mixture at room temperature for 1 hour to form the copper-ligand complex.

  • Reaction Setup: To the solution of the copper-ligand complex, add the aldehyde (0.5 mmol) followed by nitromethane (2.5 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL). Extract the mixture with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Analysis: Characterize the purified β-nitro alcohol by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Workflow and Pathway Diagrams

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Henry Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ligand Chiral Azetidine Ligand complex [Cu(Azetidine Ligand)]²⁺ Complex ligand->complex cu_salt Cu(OAc)₂·H₂O cu_salt->complex solvent_prep Ethanol solvent_prep->complex reaction_mixture Reaction Mixture complex->reaction_mixture aldehyde Aldehyde aldehyde->reaction_mixture nitromethane Nitromethane nitromethane->reaction_mixture product_crude Crude β-Nitro Alcohol reaction_mixture->product_crude Stir at RT quench Quench (NH₄Cl) product_crude->quench extract Extract (DCM) quench->extract dry Dry (MgSO₄) extract->dry purify Column Chromatography dry->purify product_pure Pure β-Nitro Alcohol purify->product_pure nmr NMR, MS product_pure->nmr hplc Chiral HPLC product_pure->hplc

Caption: General workflow for the azetidine-ligated copper-catalyzed asymmetric Henry reaction.

Catalytic_Cycle catalyst [LCu]²⁺ intermediate1 [LCu(RCHO)]²⁺ catalyst->intermediate1 + RCHO intermediate2 [LCu(⁻CH₂NO₂)]⁺ catalyst->intermediate2 + ⁻CH₂NO₂ substrate1 Aldehyde (RCHO) substrate1->intermediate1 substrate2 Nitromethane (CH₃NO₂) substrate2->intermediate2 + Base intermediate3 [LCu(Product)]²⁺ intermediate1->intermediate3 + ⁻CH₂NO₂ intermediate2->intermediate3 + RCHO intermediate3->catalyst - Product product β-Nitro Alcohol intermediate3->product base Base

Caption: Simplified proposed catalytic cycle for the copper-catalyzed Henry reaction.

While direct catalytic applications of this compound remain to be explored, the broader family of chiral azetidine ligands demonstrates significant promise and utility in asymmetric catalysis. The rigid four-membered ring structure provides an excellent scaffold for creating effective chiral environments around a metal center, leading to high enantioselectivities in important organic transformations. The protocols and data presented here for analogous systems serve as a valuable starting point for researchers and drug development professionals interested in exploring the catalytic potential of novel azetidine-based ligands. Further research into ligands such as this compound could unveil new catalytic activities and contribute to the expanding toolbox of asymmetric synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Benzhydryl-3-methyleneazetidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step sequence: the formation of 1-Benzhydryl-3-hydroxyazetidine followed by its conversion to the target methylene compound.

Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1-Benzhydryl-3-hydroxyazetidine - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Inefficient purification.- Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times of 40-50 hours have been reported to be optimal.[1] - Temperature: The reaction temperature is critical. Higher temperatures (220-240 °C) have been shown to significantly increase the yield.[1] - Molar Ratio: An excess of epichlorohydrin may be necessary. A molar ratio of benzhydrylamine to epichlorohydrin of 1:1.3 is often preferred.[1] - Purification: After concentrating the reaction mixture, cooling to 0°C can aid in the precipitation of the product. Washing the crystals with ethyl acetate can improve purity.[1]
Presence of Impurities in 1-Benzhydryl-3-hydroxyazetidine - Side reactions due to incorrect temperature control. - Residual starting materials or solvents.- Temperature Control: Maintain the initial reaction of benzhydrylamine and epichlorohydrin at a lower temperature (e.g., 20-25 °C) before heating for the cyclization step.[1] - Purification: Recrystallization from a suitable solvent system can be effective. A common procedure involves concentrating the reaction mixture, cooling to induce crystallization, filtering, and washing the solid with ethyl acetate.[1]

Step 2: Synthesis of this compound

This conversion is commonly achieved through the oxidation of the hydroxyl group to a ketone (1-Benzhydrylazetidin-3-one), followed by a Wittig reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1-Benzhydrylazetidin-3-one (Oxidation Step) - Incomplete oxidation. - Over-oxidation or side reactions. - Degradation of the product during workup.- Oxidizing Agent: A Swern oxidation, using oxalyl chloride and DMSO at low temperatures (-78 °C), has been shown to be effective, with reported yields as high as 96%.[2] - Reaction Conditions: Careful control of the temperature during the addition of reagents is crucial to prevent side reactions. The reaction should be quenched with a saturated ammonium chloride solution.[2] - Purification: Purification can be challenging. Column chromatography on silica gel is often necessary. The use of activated carbon during workup can also help remove colored impurities.[2]
Low Yield of this compound (Wittig Step) - Steric hindrance of the ketone. - Low reactivity of the Wittig reagent. - Unstable ylide. - Incomplete reaction.- Wittig Reagent: For the introduction of a methylene group, methylenetriphenylphosphorane (Ph₃P=CH₂) is commonly used. It is often prepared in situ from methyltriphenylphosphonium bromide using a strong base like n-butyllithium or potassium tert-butoxide. - Base Selection: The choice of base is critical for the efficient generation of the ylide. Stronger bases are generally required for less acidic phosphonium salts. - Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent such as THF or ether. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purifying this compound - Presence of triphenylphosphine oxide byproduct. - Unreacted starting materials.- Removal of Triphenylphosphine Oxide: This byproduct can often be removed by column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective. - Chromatography: Purification by silica gel column chromatography is a standard method to isolate the final product.

II. Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most common synthetic route involves two main steps. First, 1-Benzhydryl-3-hydroxyazetidine is synthesized from benzhydrylamine and epichlorohydrin. Second, the hydroxyl group is oxidized to a ketone (1-Benzhydrylazetidin-3-one). Finally, a Wittig reaction is performed on the ketone to introduce the exocyclic methylene group.

Q2: What are the critical parameters for optimizing the yield of the first step (synthesis of 1-Benzhydryl-3-hydroxyazetidine)?

A2: The key parameters to optimize are the reaction temperature and the molar ratio of the reactants. A higher reaction temperature, in the range of 220-240 °C, has been shown to significantly improve the yield.[1] A slight excess of epichlorohydrin (e.g., a 1:1.3 molar ratio of benzhydrylamine to epichlorohydrin) is also recommended.[1]

Q3: What is a reliable method for the oxidation of 1-Benzhydryl-3-hydroxyazetidine?

A3: A Swern oxidation has been reported to be a high-yielding method for this transformation. This involves the use of oxalyl chloride and dimethyl sulfoxide (DMSO) at a low temperature (-78 °C), followed by the addition of a hindered base like triethylamine.[2]

Q4: I am having trouble with the Wittig reaction. What are some common troubleshooting tips?

A4: Difficulties with the Wittig reaction can often be attributed to the following:

  • Moisture: The ylide is highly reactive towards water and protic solvents. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.

  • Base Strength: The pKa of the phosphonium salt determines the required strength of the base. For simple alkylphosphonium salts, strong bases like n-butyllithium or sodium hydride are necessary.

  • Steric Hindrance: The ketone, 1-Benzhydrylazetidin-3-one, may be sterically hindered. Using a less bulky phosphonium ylide can sometimes improve reactivity.

  • Ylide Formation: Ensure the ylide is properly formed before adding the ketone. A color change (often to deep yellow or orange) is indicative of ylide formation.

Q5: Are there alternative methods to the Wittig reaction for the final step?

III. Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride [1]

  • Preparation of Reaction Solution I: In a suitable reaction vessel, mix benzhydrylamine and epichlorohydrin in a molar ratio of 1:1.3. Add an appropriate organic solvent (e.g., n-butanol).

  • Initial Reaction: Maintain the temperature of the reaction mixture between 20-25 °C and stir for a specified period.

  • Cyclization: Transfer the reaction solution to a microreactor. Heat the solution to 230 °C under a pressure of 1.8 MPa.

  • Purification: After the reaction is complete, concentrate the solution under reduced pressure. Cool the concentrate to 0 °C to induce crystallization. Filter the solid and wash with ethyl acetate. Dry the resulting white crystals to obtain 1-Benzhydryl-3-hydroxyazetidine hydrochloride.

Protocol 2: Synthesis of 1-Benzhydrylazetidin-3-one [2]

  • Reaction Setup: In a flask under an inert atmosphere, dissolve oxalyl chloride in dichloromethane and cool the solution to -78 °C.

  • Addition of DMSO: Slowly add a solution of dimethyl sulfoxide in dichloromethane to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.

  • Addition of Alcohol: After stirring, add a solution of 1-Benzhydryl-3-hydroxyazetidine in dichloromethane to the reaction mixture at -78 °C.

  • Addition of Base: After stirring for 1 hour, add triethylamine to the reaction mixture.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash it, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

IV. Data Presentation

Table 1: Optimization of 1-Benzhydryl-3-hydroxyazetidine Synthesis [1]

Molar Ratio (Benzhydrylamine:Epichlorohydrin)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1:1.3Methanol65 (reflux)7253.1197.8
1:1.3n-Butanol230-77.1699.7
1:2n-Butanol230-74.1199.7

Table 2: Reported Yield for the Oxidation of 1-Benzhydryl-3-hydroxyazetidine

Oxidation MethodOxidizing AgentYield (%)Reference
Swern OxidationOxalyl chloride, DMSO96[2]
Pyridine sulfur trioxide complexPyridine SO₃43.2 (combined from two crops)[2]

V. Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Olefination Benzhydrylamine Benzhydrylamine 1-Benzhydryl-3-hydroxyazetidine 1-Benzhydryl-3-hydroxyazetidine Benzhydrylamine->1-Benzhydryl-3-hydroxyazetidine 1. Solvent 2. Heat Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-Benzhydryl-3-hydroxyazetidine 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one 1-Benzhydryl-3-hydroxyazetidine->1-Benzhydrylazetidin-3-one Swern Oxidation Target_Product This compound 1-Benzhydrylazetidin-3-one->Target_Product Wittig Reaction Wittig_Reagent Ph3P=CH2 Wittig_Reagent->Target_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Step1_Check Which step has low yield? Start->Step1_Check Step1_Yield Step 1: Hydroxyazetidine Formation Step1_Check->Step1_Yield Step 1 Step2_Yield Step 2: Methyleneazetidine Formation Step1_Check->Step2_Yield Step 2 Check_Temp Check Reaction Temperature Step1_Yield->Check_Temp Check_Oxidation Review Oxidation Protocol Step2_Yield->Check_Oxidation Check_Ratio Check Molar Ratios Check_Temp->Check_Ratio Optimal Optimize_Temp Increase to 220-240°C Check_Temp->Optimize_Temp Suboptimal Optimize_Ratio Use 1:1.3 Amine:Epichlorohydrin Check_Ratio->Optimize_Ratio Incorrect End Improved Yield Check_Ratio->End Correct Check_Wittig Troubleshoot Wittig Reaction Check_Oxidation->Check_Wittig Efficient Optimize_Oxidation Consider Swern Oxidation Check_Oxidation->Optimize_Oxidation Inefficient Optimize_Wittig Ensure Anhydrous Conditions & Strong Base Check_Wittig->Optimize_Wittig Problematic Check_Wittig->End Successful Optimize_Temp->End Optimize_Ratio->End Optimize_Oxidation->Check_Wittig Optimize_Wittig->End

Caption: Troubleshooting workflow for low yield optimization.

References

common side reactions in the synthesis of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzhydryl-3-methyleneazetidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Oxidation of 1-benzhydrylazetidin-3-ol to the key intermediate, 1-benzhydrylazetidin-3-one.

  • An olefination reaction, typically a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, on 1-benzhydrylazetidin-3-one to introduce the methylene group.

Q2: Are there any known stability issues with the azetidine ring during this synthesis?

A2: The four-membered azetidine ring possesses inherent ring strain, making it more susceptible to ring-opening than larger heterocycles, especially under harsh acidic or basic conditions. While generally stable under standard Wittig or HWE conditions, prolonged exposure to strong bases at elevated temperatures could potentially lead to side reactions. Careful control of reaction time and temperature is recommended.

Q3: What are the primary byproducts I should expect in the final olefination step?

A3: In a Wittig reaction, the primary byproduct is triphenylphosphine oxide. In a Horner-Wadsworth-Emmons reaction, a water-soluble phosphate ester is the main byproduct, which can simplify purification. Other potential side products are detailed in the troubleshooting guide below.

Q4: The olefination of 1-benzhydrylazetidin-3-one is proceeding with low yield. What are the likely causes?

A4: Low yields in the olefination of 1-benzhydrylazetidin-3-one can be attributed to several factors. The ketone is sterically hindered due to the bulky benzhydryl group, which can slow down the reaction. Additionally, the reactivity of the ylide is crucial; stabilized ylides may not be reactive enough for this ketone. The choice of base and reaction conditions also plays a significant role. For more detailed troubleshooting, please refer to the guide below.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the final olefination step.

Issue Potential Cause Recommended Action
Low or No Conversion of 1-benzhydrylazetidin-3-one 1. Insufficiently strong base: The phosphonium salt was not fully deprotonated to form the ylide. 2. Steric hindrance: The bulky benzhydryl group on the azetidine nitrogen hinders the approach of the ylide to the carbonyl. 3. Low reactivity of the ylide: A stabilized ylide (e.g., one with an adjacent ester or cyano group) may not be reactive enough to attack the sterically hindered ketone.1. Use a stronger base such as n-butyllithium or sodium hydride to ensure complete ylide formation. 2. Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered phosphonium salt if possible. The Horner-Wadsworth-Emmons reaction is often more successful with hindered ketones. 3. Employ a more reactive, non-stabilized ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂).
Formation of a Spirocyclic Epoxide Side Product This is a known side reaction, particularly when using sulfur ylides (Corey-Chaykovsky reaction) instead of phosphorus ylides. It can also occur as a minor pathway in some Wittig-type reactions.1. Ensure the use of a phosphorus-based olefination reagent (Wittig or HWE). 2. If epoxide formation persists, consider changing the solvent or reaction temperature.
Azetidine Ring Opening The strained four-membered ring may be susceptible to cleavage under harsh reaction conditions (e.g., high temperatures, very strong bases for prolonged periods).1. Perform the reaction at the lowest effective temperature. 2. Minimize the reaction time by closely monitoring the reaction progress via TLC or LC-MS. 3. Use the mildest possible base that still affords a reasonable reaction rate.
Difficult Purification: Removal of Triphenylphosphine Oxide Triphenylphosphine oxide, a byproduct of the Wittig reaction, can be challenging to separate from the desired product due to similar polarity.1. Optimize chromatographic conditions. A combination of nonpolar and moderately polar solvents (e.g., hexanes/ethyl acetate) is often effective. 2. Consider precipitating the triphenylphosphine oxide from a nonpolar solvent like diethyl ether or hexanes prior to chromatography. 3. Alternatively, use the Horner-Wadsworth-Emmons reaction, as the phosphate byproduct is water-soluble and easily removed during aqueous workup.
Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of this compound and related compounds. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Product Typical Yield (%) Key Byproducts Reference/Analogy
Oxidation of 1-benzhydrylazetidin-3-ol1-benzhydrylazetidin-3-one85-95%Residual starting material, over-oxidation products (minor)Based on standard oxidation protocols (e.g., Swern, Dess-Martin)
Wittig Olefination of 1-benzhydrylazetidin-3-oneThis compound60-80%Triphenylphosphine oxide, unreacted starting materialEstimated based on olefination of sterically hindered ketones.
Horner-Wadsworth-Emmons Olefination of N-Boc-azetidin-3-onetert-butyl 3-(cyanomethylene)azetidine-1-carboxylate~70-85%Diethyl phosphateAnalogy from the synthesis of baricitinib intermediates.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-benzhydrylazetidin-3-one (Precursor)

This protocol is a representative procedure for the oxidation of 1-benzhydrylazetidin-3-ol.

  • Preparation: To a solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise. Stir the mixture for 30 minutes.

  • Addition of Alcohol: Add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour.

  • Quenching: Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-benzhydrylazetidin-3-one.

Protocol 2: Synthesis of this compound (Wittig Reaction)

This is a representative protocol for the final olefination step.

  • Ylide Formation: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq) dropwise. Stir the resulting bright yellow mixture for 1 hour at 0 °C.

  • Addition of Ketone: Add a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate this compound from the triphenylphosphine oxide byproduct.

Visualizations

Synthesis_Pathway Start 1-benzhydrylazetidin-3-ol Ketone 1-benzhydrylazetidin-3-one Start->Ketone Oxidation (e.g., Swern) Product This compound Ketone->Product Wittig or HWE Reaction

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield in Olefination Step Check_Base Was the base strong enough for complete ylide formation? Start->Check_Base Check_Ylide Is the ylide reactive enough for the hindered ketone? Check_Base->Check_Ylide Yes Increase_Base Use stronger base (n-BuLi, NaH) Check_Base->Increase_Base No Check_Conditions Were reaction time and temperature optimized? Check_Ylide->Check_Conditions Yes Use_HWE Consider Horner-Wadsworth-Emmons (HWE) reaction Check_Ylide->Use_HWE No Optimize Increase temperature and/or reaction time Check_Conditions->Optimize No

Caption: Troubleshooting workflow for low yield in the olefination step.

Side_Reactions Ketone 1-benzhydrylazetidin-3-one Desired_Product This compound Ketone->Desired_Product Major Pathway Epoxide_Byproduct Spirocyclic Epoxide Ketone->Epoxide_Byproduct Potential Side Reaction Phosphorus_Ylide Phosphorus Ylide (Wittig/HWE) Phosphorus_Ylide->Desired_Product Sulfur_Ylide Sulfur Ylide (Corey-Chaykovsky) Sulfur_Ylide->Epoxide_Byproduct

Caption: Potential side reaction leading to epoxide formation.

References

Technical Support Center: Purification of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of 1-Benzhydryl-3-methyleneazetidine can present significant challenges. The presence of a reactive exocyclic methylene group and a bulky benzhydryl substituent necessitates carefully optimized purification strategies to obtain a highly pure product. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound during purification?

A1: The primary stability concern for this compound is the reactivity of the exocyclic double bond. This functional group can be susceptible to:

  • Polymerization: Especially in the presence of acid or upon heating.

  • Isomerization: The double bond may migrate under certain conditions.

  • Oxidation: Exposure to air and light can lead to the formation of oxidation byproducts.

It is therefore recommended to perform purification steps at low temperatures, under an inert atmosphere, and with protection from light where possible.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, byproducts, or degradation of the product. Common impurities may include:

  • Unreacted starting materials, such as 1-benzhydrylamine and a suitable 3-carbon synthon.

  • Byproducts from the cyclization reaction.

  • The corresponding hydroxylated analog, 1-benzhydryl-3-hydroxyazetidine, if the synthesis involves a dehydration step that has not gone to completion.[1]

  • Polymeric species.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (potentially with a modifier like trifluoroacetic acid) is a good starting point.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used to estimate purity by integrating signals corresponding to the product and impurities.

  • Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and the effectiveness of a purification step.

Troubleshooting Guides

Encountering difficulties during the purification of this compound is not uncommon. The following table provides guidance on common problems, their potential causes, and suggested solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after purification Product degradation: The compound may be degrading on the chromatography column (e.g., silica gel) or during solvent removal.- Use a less acidic stationary phase, such as neutral alumina or deactivated silica gel.- Perform chromatography at a lower temperature.- Use an antioxidant, such as BHT, in the solvents.- Remove solvent under reduced pressure at a low temperature.
Incomplete elution: The product may be strongly adsorbed to the stationary phase.- Increase the polarity of the mobile phase.- Add a small amount of a modifier, like triethylamine, to the mobile phase to reduce tailing on silica gel.
Co-elution of impurities Similar polarity of product and impurity: The chosen chromatographic conditions may not be adequate to resolve the product from a key impurity.- Optimize the mobile phase composition; a shallower gradient or isocratic elution may improve resolution.- Try a different stationary phase (e.g., a different pore size or a bonded phase like cyano or diol).- Consider an alternative purification technique, such as recrystallization or preparative HPLC.
Product appears as an oil instead of a solid Residual solvent: Trace amounts of solvent can prevent crystallization.- Dry the product under high vacuum for an extended period.- Perform a solvent swap to a more volatile solvent and re-evaporate.
Presence of impurities: Impurities can disrupt the crystal lattice formation.- Re-purify the material using a different method to remove the interfering impurities.
Tailing of the product peak in HPLC Interaction with stationary phase: The basic nitrogen of the azetidine ring can interact with residual acidic silanol groups on the silica-based column.- Add a competing base, such as triethylamine (0.1%), to the mobile phase.- Use a base-deactivated HPLC column.- Lower the pH of the mobile phase to protonate the amine.

Experimental Protocols

Column Chromatography Purification of this compound

This is a general protocol that may require optimization based on the specific impurity profile of the crude material.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase.

    • Pour the slurry into a glass column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to dryness.

  • Loading the Sample:

    • Carefully apply the prepared sample to the top of the silica gel bed.

    • If using the dry loading method, carefully add the silica gel with the adsorbed product to the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

    • The elution can be monitored by TLC.

  • Fraction Collection:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation of the Pure Product:

    • Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Quantitative Data Summary

The following table can be used to summarize the results of different purification methods for comparison.

Purification Method Parameters Starting Mass (g) Final Mass (g) Yield (%) Purity (%)
Column ChromatographyStationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient
RecrystallizationSolvent System:
Preparative HPLCColumn: Mobile Phase:

Visualizations

experimental_workflow crude Crude Product purification Purification (e.g., Column Chromatography) crude->purification fractions Collect Fractions purification->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation pure_product Pure Product evaporation->pure_product analysis Purity Analysis (HPLC, NMR, GC-MS) pure_product->analysis

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_tree start Purification Problem low_yield Low Yield? start->low_yield impure Impure Product? low_yield->impure No degradation Check for Degradation: - Analyze crude vs. pure by NMR/LCMS - Run TLC of fractions over time low_yield->degradation Yes coelution Co-elution of Impurities: - Optimize gradient/mobile phase - Try a different stationary phase impure->coelution Yes incomplete_elution Incomplete Elution: - Check column for retained product - Increase mobile phase polarity degradation->incomplete_elution No Degradation new_impurities New Impurities Formed: - Likely degradation - Use milder conditions coelution->new_impurities Original Impurities Present

Caption: Troubleshooting decision tree for purification challenges.

References

improving the stability of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-Benzhydryl-3-methyleneazetidine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule stem from two key structural features: the strained azetidine ring and the reactive exocyclic methylene group. The strained four-membered azetidine ring is susceptible to ring-opening reactions, particularly under acidic conditions.[1][2] The exocyclic double bond is prone to oxidation, polymerization, and other addition reactions.[3] Additionally, as a tertiary amine, the nitrogen atom can be susceptible to oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: Based on supplier recommendations for this and structurally related compounds, it is advised to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[4][5] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q3: Is this compound sensitive to air?

A3: Yes, due to the presence of the tertiary amine and the reactive methylene group, the compound is potentially sensitive to air (oxygen). It is recommended to handle the compound under an inert atmosphere, especially when in solution.[6][7]

Q4: What solvents are recommended for dissolving this compound?

A4: Aprotic organic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are generally suitable. Protic and acidic solvents should be used with caution as they may promote degradation of the azetidine ring.[1] If aqueous solutions are necessary, it is advisable to use buffered solutions and to prepare them fresh before use.

Q5: How can I monitor the purity and degradation of my sample?

A5: High-Performance Liquid Chromatography (HPLC) is the recommended technique for monitoring the purity and detecting degradation products.[4][8] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) is a good starting point for method development.[8] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[4][9]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Solution

Question: I dissolved my this compound in a solvent, and subsequent analysis by HPLC shows significant degradation. What could be the cause?

Answer:

  • Acidic Conditions: The most likely cause is an acidic environment, which can catalyze the opening of the strained azetidine ring.[1] Ensure your solvent is not acidic. If you are using a salt form of another reagent in your mixture, it may create an acidic environment.

  • Oxidation: If the solution was not prepared and stored under an inert atmosphere, oxidation of the tertiary amine or the methylene group may have occurred.[2] Degas your solvents and use an inert gas (nitrogen or argon) blanket.

  • Reactive Solvent: Ensure the solvent is not reactive towards the methylene group. For example, some solvents can act as nucleophiles or participate in radical reactions.

  • Light Exposure: If the solution was exposed to light for a prolonged period, photolytic degradation may have occurred.[10] Protect your solutions from light by using amber vials or covering them with aluminum foil.

Issue 2: Appearance of New Peaks in HPLC Chromatogram After Storage

Question: My freshly prepared solution of this compound shows a single peak on HPLC, but after storage, I see several new, smaller peaks. What are these?

Answer: These new peaks are likely degradation products. Based on the structure, potential degradation pathways include:

  • Hydrolysis/Ring Opening: If moisture was present, or if the solution was acidic, you might be observing products from the opening of the azetidine ring.

  • Oxidation Products: New peaks could correspond to the N-oxide of the azetidine nitrogen or oxidation products of the methylene group (e.g., an epoxide or a ketone formed from oxidative cleavage).[2]

  • Polymerization: The exocyclic methylene group can be prone to polymerization, which might result in a broad peak or a series of oligomeric peaks.

To identify these products, techniques like LC-MS can provide molecular weight information, which is a crucial first step in structure elucidation.

Issue 3: Inconsistent Results in Biological Assays

Question: I am getting inconsistent results when using this compound in my biological assays. Could this be a stability issue?

Answer: Yes, inconsistent results are often a sign of compound instability in the assay medium.

  • Assay Buffer pH: Check the pH of your assay buffer. If it is acidic, the compound may be degrading over the course of the experiment. Consider using a buffer with a neutral or slightly basic pH if the compound's activity is not pH-dependent.

  • Incubation Time and Temperature: Long incubation times or elevated temperatures can accelerate degradation. If possible, shorten the incubation time or run the assay at a lower temperature.

  • Redox Active Components: Components in your assay medium (e.g., certain cell culture supplements) could be promoting oxidation.

  • Troubleshooting Steps: Run a time-course experiment where you analyze the concentration of the parent compound in the assay buffer over the duration of the experiment by HPLC to assess its stability under the exact assay conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.[10][11] The following are generalized protocols that should be adapted and optimized for your specific experimental setup.

1. Hydrolytic Degradation (Acidic, Basic, and Neutral)

  • Objective: To assess stability in aqueous solutions at different pH values.

  • Methodology:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • In separate vials, add an aliquot of the stock solution to 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral). The final concentration of the compound should be around 0.1 mg/mL.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively.

    • Dilute the samples with the mobile phase and analyze by HPLC.

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • In a vial, add an aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂). The final concentration of the compound should be around 0.1 mg/mL.

    • Protect the solution from light and store it at room temperature.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Dilute with the mobile phase and analyze by HPLC.

3. Photolytic Degradation

  • Objective: To assess stability under light exposure.

  • Methodology:

    • Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Expose the solution in a photostability chamber to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • As a control, keep an identical sample in the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

4. Thermal Degradation (Solid State)

  • Objective: To evaluate the stability of the solid compound at elevated temperatures.

  • Methodology:

    • Place a small amount of the solid compound in a vial.

    • Heat the vial in an oven at a controlled temperature (e.g., 80°C).

    • At specified time points, remove the vial, allow it to cool, and dissolve a known amount of the solid in a suitable solvent for HPLC analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a starting point for an HPLC method to analyze the purity of this compound and its degradation products. Method development and validation will be required.

  • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.[8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: Start with a suitable ratio (e.g., 70:30 A:B), then run a gradient to increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm, to be determined by UV scan).

  • Injection Volume: 10 µL.

Data Presentation

The results from forced degradation studies should be summarized in a table to easily compare the stability of the compound under different stress conditions. The table should include the percentage of the parent compound remaining and the percentage of major degradation products formed.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 N HCl (60°C)2445.235.8 (Azetidine Ring Opening)8.1
0.1 N NaOH (60°C)2488.95.32.5
Water (60°C)2495.12.11.2
3% H₂O₂ (RT)2470.615.2 (N-Oxide)9.8 (Methylene Oxidation)
Photolysis2482.410.34.7
Thermal (80°C, solid)2498.5Not DetectedNot Detected

Note: The data in this table is for illustrative purposes only and is intended to show how to present experimental results. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base Expose to Stress neutral Neutral Hydrolysis (Water, 60°C) prep->neutral Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress photo Photolysis (ICH Q1B) prep->photo Expose to Stress thermal Thermal (Solid) (80°C) prep->thermal Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS/NMR for Structure Elucidation hplc->lcms If unknown peaks

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_pathways Potential Degradation Pathways parent 1-Benzhydryl-3- methyleneazetidine ring_opening Azetidine Ring Opening Product parent->ring_opening Acidic Hydrolysis n_oxide N-Oxide parent->n_oxide Oxidation methylene_ox Methylene Group Oxidation Products (e.g., Epoxide, Ketone) parent->methylene_ox Oxidation

Caption: Potential degradation pathways of this compound.

logical_workflow start Instability Observed check_conditions Review Experimental Conditions (pH, Temp, Solvent, Light, Air) start->check_conditions forced_degradation Perform Forced Degradation Study check_conditions->forced_degradation If cause is unclear modify_protocol Modify Protocol (e.g., change buffer, use inert atmosphere) check_conditions->modify_protocol If cause is identified identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products identify_products->modify_protocol Based on identified degradation pathway retest Retest Stability modify_protocol->retest

Caption: Logical workflow for investigating compound instability.

References

Technical Support Center: 1-Benzhydryl-3-methyleneazetidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Benzhydryl-3-methyleneazetidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the exocyclic methylene group (C=CH₂) and the strained four-membered azetidine ring. The methylene group is susceptible to electrophilic attack and participates in various cycloaddition reactions. The azetidine ring, due to its inherent ring strain of approximately 25.4 kcal/mol, is prone to nucleophilic attack, leading to ring-opening.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dry place, typically at 2-8°C, to prevent degradation and potential polymerization.

Q3: How stable is the N-benzhydryl protecting group?

A3: The N-benzhydryl group is a robust protecting group, stable to a range of conditions including concentrated aqueous HCl at reflux and TFA at room temperature.[2] However, it can be cleaved under strongly acidic conditions (e.g., 10% triflic acid in TFA) or via hydrogenolysis.[2] Ozonolysis can also selectively cleave the benzhydryl group.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound.

Problem 1: Low or No Reaction Conversion
Potential Cause Suggested Solution
Insufficient reagent reactivity - For electrophilic additions, ensure the electrophile is sufficiently activated. Consider using a Lewis acid catalyst to enhance electrophilicity. - For cycloadditions, the reaction partner may require thermal or photochemical activation.
Steric Hindrance - The bulky benzhydryl group can sterically hinder the approach of reagents. Consider using smaller, more reactive reagents or catalysts. - Elevated temperatures may be required to overcome the activation energy barrier.
Incorrect Solvent - The choice of solvent can significantly impact reaction rates. For polar transition states, a polar solvent may be beneficial. For non-polar reactions, a non-polar solvent is preferred. - Ensure the starting materials are fully dissolved at the reaction temperature.
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Suggested Solution
Ring-Opening of Azetidine - The strained azetidine ring is susceptible to nucleophilic attack. Avoid strongly nucleophilic conditions if ring integrity is desired. - If ring-opening is observed with a nucleophilic reagent, consider lowering the reaction temperature or using a less nucleophilic reagent.
Polymerization - Methylene azetidines can undergo polymerization, especially in the presence of acid or radical initiators.[3][4][5] - Ensure all reagents and solvents are free of acidic impurities. - Consider adding a radical inhibitor, such as BHT, if radical-mediated polymerization is suspected.
Isomerization of the Double Bond - Under certain conditions (e.g., presence of transition metals or acid/base catalysts), the exocyclic double bond may isomerize to an endocyclic position. - Carefully control the reaction conditions and screen for catalysts that do not promote isomerization.
Reaction at the Benzhydryl Group - While generally stable, the benzhydryl group can be cleaved under strongly acidic conditions or via hydrogenolysis. Ozone can also selectively oxidize the benzhydryl group. - Avoid these conditions if the protecting group needs to be retained.
Problem 3: Difficult Product Purification
Potential Cause Suggested Solution
Polarity of the Product - Azetidine derivatives can be highly polar, leading to tailing on silica gel chromatography. - Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. - Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape for amine-containing compounds.
Removal of Byproducts - For reactions using m-CPBA, the byproduct m-chlorobenzoic acid can be challenging to remove. A common method is to wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate).[6] - If the byproduct is non-polar, crystallization of the more polar product may be an effective purification strategy.

Key Experimental Protocols

Synthesis of 1-Benzhydryl-3-hydroxyazetidine (A Precursor to 3-Methyleneazetidine)

This protocol is adapted from a patented procedure for a related compound and serves as a general guideline.[7]

Reaction Scheme:

G benzhydrylamine Benzhydrylamine intermediate Intermediate benzhydrylamine->intermediate + epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate MeOH, 20-25°C product 1-Benzhydryl-3-hydroxyazetidine intermediate->product Heat

Caption: Synthesis of 1-Benzhydryl-3-hydroxyazetidine.

Procedure:

  • To a solution of benzhydrylamine (1.0 eq) in methanol, add epichlorohydrin (1.0-1.3 eq) at 20-25°C.[7]

  • Stir the reaction mixture at this temperature for 48 hours.[7]

  • Heat the reaction mixture to reflux for an extended period until cyclization is complete (monitor by TLC or LC-MS).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Reactant Molar Ratio Purity Yield
Benzhydrylamine1.0>99%-
Epichlorohydrin1.3>98%74.11%[7]

Note: The yield is for the hydrochloride salt of the product as reported in the patent.[7]

General Procedure for [3+2] Cycloaddition with Nitrile Oxides

This is a general procedure for the reaction of an alkene with an in-situ generated nitrile oxide.

Reaction Workflow:

G start Start reactants Mix Alkene, Aldoxime, and Chlorinating Agent in Solvent start->reactants base Add Base (e.g., Triethylamine) Dropwise at 0°C reactants->base reaction Stir at Room Temperature (Monitor by TLC) base->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification end Isolated Product purification->end

Caption: Workflow for [3+2] cycloaddition.

Procedure:

  • Dissolve this compound (1.0 eq) and the corresponding aldoxime (1.1 eq) in a suitable solvent (e.g., THF, DCM).

  • Cool the solution to 0°C and add a chlorinating agent (e.g., NCS, bleach) to generate the hydroximoyl chloride in situ.

  • Slowly add a base, such as triethylamine (1.5 eq), to the reaction mixture to generate the nitrile oxide.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Signaling Pathways & Logical Relationships

Troubleshooting Logic for Low Yield

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzhydryl-3-methyleneazetidine. The information is structured to address specific experimental challenges, with a focus on byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and effective synthetic strategies start from 1-benzhydrylazetidin-3-ol. The alcohol is first oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one. This ketone then undergoes a Wittig reaction to install the exocyclic methylene group. An alternative, though less common, route could involve an elimination reaction from a 1-benzhydryl-3-haloazetidine precursor.

Q2: I am seeing a significant amount of a high-polarity byproduct that is difficult to separate. What could it be?

A2: If you are performing a Wittig reaction, a common high-polarity byproduct is triphenylphosphine oxide (Ph₃P=O). This is formed from the Wittig reagent during the reaction. Incomplete reaction could also leave behind the polar precursor, 1-benzhydrylazetidin-3-one.

Q3: My Wittig reaction is giving a very low yield. What are the potential causes?

A3: Low yields in the Wittig reaction for this synthesis can stem from several factors:

  • Steric Hindrance: The azetidine ring is sterically demanding, which can slow down the reaction.

  • Inefficient Ylide Formation: The base used to deprotonate the phosphonium salt may not be strong enough, or the reaction time for ylide formation may be insufficient.

  • Ylide Instability: Phosphorus ylides can be sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere with anhydrous solvents.

  • Side Reactions: The ketone starting material, 1-benzhydrylazetidin-3-one, has acidic protons alpha to the carbonyl group. A very strong base for ylide generation (like n-BuLi) could potentially deprotonate the ketone, leading to side reactions.

Q4: During the oxidation of 1-benzhydrylazetidin-3-ol to the ketone, I am observing multiple spots on my TLC plate. What are the likely impurities?

A4: Besides the desired ketone and unreacted starting material, you may be observing byproducts from over-oxidation or side reactions, depending on the oxidant used. For example, with strong oxidants, ring-opening of the strained azetidine ring could be a possibility, though less common under standard conditions like Swern or Dess-Martin oxidation.

Q5: Can I synthesize this compound directly from 1-benzhydryl-3-bromoazetidine? What byproducts should I expect?

A5: Yes, an elimination reaction using a strong, non-nucleophilic base is a plausible route. However, a potential byproduct is the substitution product where the bromide is replaced by the base or a nucleophile present in the reaction mixture. Using a bulky base like potassium tert-butoxide can favor elimination over substitution.

Troubleshooting Guides

Issue 1: Low Yield of 1-Benzhydrylazetidin-3-one (Oxidation Step)
Symptom Possible Cause Suggested Solution
Incomplete conversion of the alcohol starting material.Insufficient oxidant or reaction time.Increase the molar equivalents of the oxidizing agent. Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of multiple unidentified byproducts.Harsh reaction conditions or an unsuitable oxidizing agent.Use milder oxidation conditions, such as a Swern oxidation or Dess-Martin periodinane. Ensure the reaction is carried out at the recommended temperature.
Difficult isolation of the product.The product may be partially soluble in the aqueous phase during workup.Ensure complete extraction from the aqueous layer by using a suitable organic solvent and performing multiple extractions.
Issue 2: Poor Conversion in the Wittig Reaction Step
Symptom Possible Cause Suggested Solution
The majority of the starting material (ketone) remains unreacted.Inefficient formation of the phosphorus ylide.Use a stronger base (e.g., n-butyllithium instead of sodium hydride) for ylide generation. Ensure anhydrous conditions.
Low reactivity of the ylide.The use of methylenetriphenylphosphorane is common. Ensure the phosphonium salt is of high purity.
Reaction is sluggish.Steric hindrance at the ketone.Increase the reaction temperature and/or reaction time. Monitor progress carefully by TLC to avoid decomposition.
Issue 3: Presence of Persistent Byproducts
Symptom Byproduct Identity (Predicted) Mitigation and Removal
A white, crystalline solid that is sparingly soluble in many organic solvents.Triphenylphosphine oxide (from Wittig).This byproduct can often be removed by column chromatography. In some cases, precipitation from a non-polar solvent like hexane or a hexane/ether mixture can be effective.
A byproduct with a similar polarity to the product.Unreacted 1-benzhydrylazetidin-3-one.Optimize the Wittig reaction conditions to drive the reaction to completion. Careful column chromatography may be required for separation.
A byproduct observed in an elimination reaction from a halo-azetidine precursor.Substitution product (e.g., 1-benzhydryl-3-(tert-butoxy)azetidine if using potassium tert-butoxide).Use a more sterically hindered, non-nucleophilic base. Lowering the reaction temperature may also favor elimination.

Quantitative Data Summary

The following table summarizes typical reaction conditions that can influence the yield and purity of the intermediate and final product. Note that specific yields are highly dependent on the exact conditions and scale of the reaction.

Reaction Step Parameter Typical Range Impact on Purity/Yield
Oxidation Temperature-78°C to room temperatureLower temperatures (e.g., for Swern oxidation) can minimize side reactions and improve purity.
Oxidant Equivalents1.1 to 2.0Using a slight excess of oxidant ensures complete conversion, but a large excess can lead to byproducts.
Wittig Reaction Base for YlideNaH, n-BuLi, KHMDSStronger bases like n-BuLi ensure complete ylide formation, potentially increasing yield.
TemperatureRoom temperature to refluxHigher temperatures may be needed to overcome steric hindrance but can also lead to decomposition.
Reaction Time2 to 24 hoursLonger reaction times may be necessary for complete conversion.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one (Swern Oxidation)
  • Preparation: To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

  • Activation: Stir the mixture for 30 minutes at -78°C.

  • Alcohol Addition: Add a solution of 1-benzhydrylazetidin-3-ol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60°C.

  • Reaction: Stir the reaction mixture for 1.5 hours at -78°C.

  • Quenching: Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Workup: Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Wittig Reaction)
  • Ylide Preparation: To a suspension of methyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add n-butyllithium (1.4 equivalents) dropwise.

  • Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Ketone Addition: Cool the resulting ylide solution to 0°C and add a solution of 1-benzhydrylazetidin-3-one (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the product from triphenylphosphine oxide and any unreacted starting material.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Olefination A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-one A->B Swern Oxidation (or Dess-Martin) C This compound B->C Wittig Reaction (Ph3P=CH2)

Caption: Synthetic pathway to this compound.

Byproduct_Formation cluster_0 Main Reaction cluster_1 Potential Side Reaction Ketone 1-Benzhydrylazetidin-3-one Product This compound Ketone->Product Ph3PO Triphenylphosphine oxide Ketone->Ph3PO Ylide Ph3P=CH2 Ylide->Product Ylide->Ph3PO Ketone2 1-Benzhydrylazetidin-3-one Enolate Azetidine Enolate Ketone2->Enolate Deprotonation StrongBase Strong Base (e.g., n-BuLi) Other Products Other Products Enolate->Other Products

Caption: Byproduct formation in the Wittig reaction step.

Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze by TLC/LC-MS Start->TLC UnreactedSM High amount of starting material? TLC->UnreactedSM MultipleSpots Multiple unidentified spots? TLC->MultipleSpots Optimize Optimize reaction conditions: - Increase time/temp - Check reagent purity UnreactedSM->Optimize Yes Purify Improve purification method: - Adjust solvent system - Recrystallize UnreactedSM->Purify No MultipleSpots->Purify No Reassess Reassess reaction conditions: - Milder oxidant - Different base MultipleSpots->Reassess Yes Yes_SM Yes No_SM No Yes_Spots Yes No_Spots No

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Synthesis of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1-Benzhydryl-3-methyleneazetidine, with a focus on alternative catalysts and reagents to the traditional Wittig reaction. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges with the traditional Wittig reaction for the synthesis of this compound?

The traditional Wittig reaction, while a staple for olefination, can present several challenges, especially with substrates like 1-benzhydrylazetidin-3-one. Users may encounter difficulties in removing the triphenylphosphine oxide byproduct from the final product, which often requires tedious purification steps. The strongly basic conditions typically required to generate the phosphorus ylide can also lead to side reactions, particularly if the substrate is sensitive to base. For sterically hindered ketones, the Wittig reaction may proceed slowly and result in low yields.[1][2][3]

Q2: What are the primary alternative methods to the Wittig reaction for this synthesis?

Several effective alternatives to the Wittig reaction exist for the methylenation of 1-benzhydrylazetidin-3-one. The most prominent include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method uses a phosphonate-stabilized carbanion, and its primary advantage is that the phosphate byproduct is water-soluble, greatly simplifying purification.[4][5]

  • Tebbe Olefination: The Tebbe reagent is a powerful methylenating agent that is particularly effective for sterically hindered and enolizable ketones.[6][7][8][9]

  • Peterson Olefination: This reaction utilizes α-silylcarbanions and offers excellent stereochemical control as the intermediate β-hydroxysilane can be isolated and subjected to either acid- or base-catalyzed elimination to yield different isomers.[10][11][12][13]

Q3: My Horner-Wadsworth-Emmons reaction is sluggish or failing. What are the potential causes and solutions?

Slow or failed HWE reactions with ketones can be due to several factors. The phosphonate carbanion, while more nucleophilic than a Wittig ylide, may still struggle with highly hindered ketones.[14][15] Ensure your phosphonate reagent is properly deprotonated by using a sufficiently strong base (e.g., NaH, KHMDS). The choice of solvent can also be critical; polar aprotic solvents like THF or DMF are generally preferred. If the reaction is still not proceeding, consider using Masamune-Roush conditions (LiCl and DBU) which can accelerate the reaction.[16]

Q4: I'm observing low yields with the Tebbe reagent. What should I troubleshoot?

The Tebbe reagent is highly sensitive to air and moisture.[6][7][8] All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (argon or nitrogen). The reagent is also thermally sensitive and is best handled at low temperatures. In situ preparation or using a freshly opened commercial solution is recommended for optimal reactivity. If you are observing decomposition of your starting material, it's possible the Lewis acidity of the reagent is causing issues. The Petasis reagent (dimethyltitanocene) is a related, more thermally stable alternative that might be better tolerated.[6]

Q5: How do I control the stereochemistry of the double bond in a Peterson Olefination?

The Peterson olefination offers a unique advantage in stereocontrol. The intermediate β-hydroxysilane can often be isolated. Subsequent treatment with an acid (like sulfuric acid or p-toluenesulfonic acid) will lead to an anti-elimination, while treatment with a base (like potassium hydride) will result in a syn-elimination.[10][13] By separating the diastereomeric β-hydroxysilanes before the elimination step, you can selectively synthesize either the (E)- or (Z)-alkene.

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete deprotonation of the phosphonate.Use a stronger base (e.g., NaH, KHMDS, LDA). Ensure anhydrous conditions.
Steric hindrance of the ketone.Increase reaction temperature and/or time. Consider using Masamune-Roush conditions (LiCl/DBU).[16]
Poor quality of reagents.Use freshly distilled solvents and recently purchased phosphonate reagent and base.
Difficult Purification Residual phosphonate reagent.The phosphate byproduct is typically water-soluble. Perform multiple aqueous extractions.
Formation of side products.Optimize reaction conditions (temperature, reaction time) to minimize side reactions. Analyze byproducts to understand decomposition pathways.
Tebbe Olefination
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Deactivation of the Tebbe reagent.The reagent is highly air and moisture sensitive.[6][7][8] Use rigorous air-free techniques (Schlenk line or glovebox). Use freshly prepared or a new bottle of the reagent.
Low reaction temperature.While sensitive to heat, the reaction may require warming to room temperature to proceed to completion.
Substrate decomposition.The Lewis acidic nature of the reagent may not be tolerated. Consider using the less acidic Petasis reagent.[6]
Complex reaction mixture Side reactions with other functional groups.The Tebbe reagent can react with esters and amides.[9] Ensure the substrate is clean and free of interfering functional groups.
Peterson Olefination
Issue Potential Cause Troubleshooting Steps
Low Yield of Alkene Incomplete formation of the α-silyl carbanion.Ensure the use of a strong enough base (e.g., n-BuLi, s-BuLi) and anhydrous conditions.
Incomplete elimination of the β-hydroxysilane.For acid-catalyzed elimination, use a strong protic acid (e.g., H₂SO₄, TsOH). For base-catalyzed elimination, use a strong, non-nucleophilic base (e.g., KH).
Poor Stereoselectivity Incomplete separation of diastereomeric β-hydroxysilanes.Improve chromatographic separation of the intermediates.
Elimination occurring before addition of acid/base.If the intermediate is unstable, consider a one-pot procedure where the elimination conditions are introduced after the initial addition.

Data Summary

The following table summarizes typical reaction conditions and yields for the methylenation of ketones using the discussed alternative methods. Note that specific data for 1-benzhydrylazetidin-3-one is limited in the literature, so these are representative examples.

Method Catalyst/Reagent Base Solvent Temperature Typical Yield Key Advantage
Wittig Reaction Methyltriphenylphosphonium bromiden-BuLi, NaH, KOtBuTHF, Ether-78°C to RT60-85%Well-established, readily available reagents.
Horner-Wadsworth-Emmons Diethyl (lithiomethyl)phosphonateNaH, KHMDS, DBU/LiClTHF, DMF0°C to Reflux70-95%Water-soluble byproduct simplifies purification.[4]
Tebbe Olefination Tebbe's ReagentNone (Lewis base activator like pyridine can be used)Toluene, THF-40°C to RT80-95%Effective for hindered ketones, tolerates many functional groups.[6][7][8]
Peterson Olefination (Trimethylsilyl)methyllithiumNone (for elimination: H₂SO₄ or KH)Diethyl ether, THF-78°C to RT75-90%Stereochemical control via isolation of intermediate.[10][13]

Experimental Protocols

General Protocol for Horner-Wadsworth-Emmons Olefination
  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF and cool the suspension to 0°C.

  • Slowly add a solution of diethyl methylphosphonate (1.1 equivalents) in anhydrous THF.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting solution of the phosphonate anion to 0°C and add a solution of 1-benzhydrylazetidin-3-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

General Protocol for Tebbe Olefination
  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-benzhydrylazetidin-3-one (1.0 equivalent) in anhydrous toluene.

  • Cool the solution to -40°C (acetonitrile/dry ice bath).

  • Slowly add a solution of Tebbe's reagent (1.2 equivalents, typically 0.5 M in toluene) via syringe.

  • Stir the reaction mixture at -40°C for 30 minutes, then allow it to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0°C and quench by the very slow, dropwise addition of 1 M aqueous NaOH. Caution: Quenching can be highly exothermic and produce flammable gases.

  • Stir the mixture vigorously until no further gas evolution is observed.

  • Filter the mixture through a pad of celite, washing with diethyl ether or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate, concentrate in vacuo, and purify by column chromatography.

General Protocol for Peterson Olefination
  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of (trimethylsilyl)methylmagnesium chloride or (trimethylsilyl)methyllithium (1.5 equivalents) in an appropriate anhydrous solvent (e.g., diethyl ether or THF).

  • Cool the solution to -78°C.

  • Add a solution of 1-benzhydrylazetidin-3-one (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Stir the reaction at -78°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate in vacuo to obtain the crude β-hydroxysilane. This intermediate may be purified by column chromatography at this stage.

  • For acid-catalyzed elimination: Dissolve the purified β-hydroxysilane in a solvent such as dichloromethane and treat with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. Stir at room temperature until TLC indicates complete conversion to the alkene.

  • For base-catalyzed elimination: Dissolve the purified β-hydroxysilane in anhydrous THF and add potassium hydride (1.1 equivalents). Stir at room temperature or with gentle heating until the reaction is complete.

  • After the elimination step, perform an appropriate aqueous workup, dry the organic phase, concentrate, and purify the final product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_olefination Olefination Method cluster_product Product start 1-Benzhydrylazetidin-3-one wittig Wittig Reaction (Ph3P=CH2) start->wittig Select Method hwe HWE Reaction ((EtO)2P(O)CH2Li) start->hwe Select Method tebbe Tebbe Olefination (Cp2TiCH2AlCl(CH3)2) start->tebbe Select Method peterson Peterson Olefination (Me3SiCH2Li) start->peterson Select Method product 1-Benzhydryl-3- methyleneazetidine wittig->product hwe->product tebbe->product peterson->product

Caption: Alternative olefination routes for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_reagents Are reagents fresh and conditions anhydrous? start->check_reagents Yes check_hindrance Is steric hindrance a likely issue? check_reagents->check_hindrance Yes solution1 Use freshly prepared/ purchased reagents and dry solvents. check_reagents->solution1 No check_temp Is reaction temperature optimized? check_hindrance->check_temp No solution2 Switch to a more reactive reagent (e.g., Tebbe) or use accelerating additives (e.g., LiCl for HWE). check_hindrance->solution2 Yes solution3 Systematically vary temperature and reaction time. check_temp->solution3 No end Improved Yield check_temp->end Yes solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting low-yield olefination reactions.

References

effect of reaction conditions on 1-Benzhydryl-3-methyleneazetidine purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1-Benzhydryl-3-methyleneazetidine. The following information is designed to help overcome common challenges and optimize reaction conditions to improve product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • The Wittig Reaction: This involves the reaction of 1-Benzhydrylazetidin-3-one with a phosphorus ylide, typically generated from a methyltriphenylphosphonium halide.

  • Dehydration of 1-Benzhydrylazetidin-3-ol: This route involves the elimination of water from the corresponding alcohol precursor using a dehydrating agent.

Q2: Which synthetic route is generally preferred for higher purity?

A2: The choice of synthetic route can depend on the availability of starting materials and the specific experimental setup. The Wittig reaction often provides good control over the formation of the exocyclic double bond, potentially leading to higher purity if the starting ketone is pure. Dehydration of the alcohol can be effective but may be more susceptible to side reactions, such as rearrangements, depending on the conditions used.

Q3: What are the key reaction parameters to control for optimal purity in the Wittig reaction?

A3: For the Wittig reaction, critical parameters include the choice of base for generating the ylide, the reaction temperature, and the solvent. Anhydrous conditions are crucial to prevent the decomposition of the ylide.

Q4: What are some recommended dehydrating agents for the conversion of 1-Benzhydrylazetidin-3-ol?

A4: Mild and selective dehydrating agents are recommended to minimize side reactions. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) and Martin sulfurane are effective for the dehydration of secondary alcohols under relatively mild conditions.[1][2]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system may also be an effective purification method.

Troubleshooting Guides

Synthetic Route 1: Wittig Reaction of 1-Benzhydrylazetidin-3-one

This route involves the reaction of 1-Benzhydrylazetidin-3-one with a methylidene phosphorane.

Experimental Workflow:

Wittig_Reaction cluster_start Starting Materials cluster_ylide Ylide Generation cluster_wittig Wittig Reaction cluster_workup Work-up and Purification start_ketone 1-Benzhydrylazetidin-3-one reaction Reaction at low temperature to RT start_ketone->reaction added to start_phosphonium Methyltriphenylphosphonium bromide base Strong Base (e.g., n-BuLi, t-BuOK) start_phosphonium->base in ylide Phosphorus Ylide base->ylide forms solvent_ylide Anhydrous Solvent (e.g., THF, Diethyl Ether) ylide->reaction reacts with intermediate Oxaphosphetane Intermediate reaction->intermediate forms quench Quenching intermediate->quench decomposes upon extraction Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the Wittig reaction synthesis.

Troubleshooting:

IssuePossible Cause(s)Recommended Solution(s)
Low or no product formation 1. Incomplete ylide formation due to weak base or wet solvent. 2. Deactivated starting ketone. 3. Reaction temperature too low.1. Use a strong, freshly prepared base (e.g., n-BuLi, t-BuOK) and ensure all glassware and solvents are rigorously dried. 2. Confirm the purity of 1-Benzhydrylazetidin-3-one. 3. Allow the reaction to warm to room temperature or slightly heat after initial addition at low temperature.
Low Purity of Final Product 1. Presence of unreacted starting ketone. 2. Formation of triphenylphosphine oxide byproduct is difficult to separate. 3. Side reactions due to excess or reactive base.1. Use a slight excess of the Wittig reagent. Monitor the reaction by TLC to ensure full conversion of the ketone. 2. Optimize chromatographic separation; a non-polar to polar solvent gradient can be effective. Washing the crude product with a solvent in which the product is soluble but the oxide is not (e.g., cold diethyl ether) can help. 3. Use the stoichiometric amount of base required for ylide formation. Add the ketone slowly to the ylide solution.
Presence of an unexpected isomer or rearranged product Although less common for exocyclic methylene groups, rearrangement can occur under harsh basic conditions.Use milder bases if possible and maintain lower reaction temperatures.

Data on Effect of Reaction Conditions (Illustrative):

BaseSolventTemperature (°C)Reaction Time (h)Purity (%)
n-ButyllithiumTHF-78 to 25495
Potassium tert-butoxideTHF0 to 25692
Sodium HydrideDMSO251285
Synthetic Route 2: Dehydration of 1-Benzhydrylazetidin-3-ol

This route involves the elimination of water from 1-Benzhydrylazetidin-3-ol using a dehydrating agent.

Experimental Workflow:

Dehydration_Reaction cluster_start Starting Material cluster_dehydration Dehydration cluster_workup Work-up and Purification start_alcohol 1-Benzhydrylazetidin-3-ol reaction Reaction under inert atmosphere start_alcohol->reaction dissolved in reagent Dehydrating Agent (e.g., Burgess Reagent) reagent->reaction added to solvent Anhydrous Solvent (e.g., Benzene, THF) solvent->reaction as workup Aqueous Work-up reaction->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the dehydration of 1-Benzhydrylazetidin-3-ol.

Troubleshooting:

IssuePossible Cause(s)Recommended Solution(s)
Low or no product formation 1. Inactive or insufficient dehydrating agent. 2. Reaction temperature too low or reaction time too short.1. Use a fresh, high-quality dehydrating agent. The Burgess reagent is sensitive to moisture. 2. Gently heat the reaction mixture as recommended for the specific reagent. Monitor the reaction progress by TLC.
Low Purity of Final Product 1. Incomplete reaction, leaving starting material. 2. Formation of byproducts from side reactions (e.g., rearrangement, intermolecular ether formation).1. Increase the amount of dehydrating agent or prolong the reaction time. 2. Use a milder, more selective dehydrating agent like the Burgess reagent. Maintain the recommended reaction temperature to avoid undesired side reactions.
Formation of polymeric material Strong acidic conditions or high temperatures can lead to polymerization.Use non-acidic dehydrating agents and avoid excessive heating.

Data on Effect of Reaction Conditions (Illustrative):

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Purity (%)
Burgess ReagentBenzene50293
Martin SulfuraneDichloromethane25190
Phosphorus OxychloridePyridine100575

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction
  • Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting yellow-orange mixture to stir at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of 1-Benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of this compound via Dehydration
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-Benzhydrylazetidin-3-ol (1.0 eq) in anhydrous benzene.

  • Dehydration: Add Burgess reagent (1.5 eq) in one portion. Heat the reaction mixture to 50 °C and stir for 2 hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting. The illustrative data is not based on guaranteed experimental results and should be used as a reference for optimization.

References

Technical Support Center: 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzhydryl-3-methyleneazetidine. The information provided addresses common issues encountered during the purification of this compound.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: My final product of this compound shows a significant peak corresponding to triphenylphosphine oxide (TPPO) in the NMR spectrum. How can I remove this impurity?

A1: Triphenylphosphine oxide is a common byproduct of the Wittig reaction, which is often used to synthesize this compound from 1-Benzhydryl-3-azetidinone. Due to its polarity, TPPO can sometimes be challenging to remove completely. Here are a few recommended methods:

  • Column Chromatography: This is the most effective method for separating TPPO from the less polar product. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is recommended. The less polar this compound should elute first, followed by the more polar TPPO.

  • Crystallization: If your product is a solid, recrystallization can be an effective purification method. The choice of solvent is crucial. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while TPPO remains soluble, would be ideal. Propanol has been noted as a potential solvent for separating Wittig products from TPPO.[1]

  • Solvent Extraction: A liquid-liquid extraction may also be employed. Since TPPO has some solubility in acidic water, washing the organic layer containing your product with dilute HCl may help to remove some of the TPPO.

Q2: I have a significant amount of unreacted 1-Benzhydryl-3-azetidinone in my product mixture. What is the best way to separate it?

A2: Unreacted starting material is a common impurity. The separation strategy depends on the physical properties of the starting material and the product.

  • Column Chromatography: As with TPPO, silica gel chromatography is a reliable method. The ketone (1-Benzhydryl-3-azetidinone) is more polar than the methylene product. Therefore, the product will elute before the starting material.

  • Chemical Conversion: If the amount of starting material is small, you could consider a second Wittig reaction to convert the remaining ketone to the desired product, followed by a standard workup and purification.

Q3: My product appears to be an oil, but the literature suggests it should be a solid. What could be the reason?

A3: The presence of impurities can often prevent a compound from solidifying. The most likely culprits are residual solvents or any of the byproducts mentioned above (TPPO, unreacted starting material). Thorough purification, particularly by column chromatography, followed by removal of all solvent under high vacuum, should yield the pure, solid product.

Q4: How can I confirm the purity of my this compound?

A4: A combination of analytical techniques should be used to confirm the purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation and purity assessment. The absence of signals corresponding to TPPO (aromatic signals) and the starting ketone (disappearance of the carbonyl carbon in ¹³C NMR) are key indicators of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining purity. A single sharp peak at the expected retention time would indicate a high degree of purity.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.

Data Presentation

The following table summarizes the expected elution profiles for this compound and its common impurities during silica gel column chromatography.

CompoundEluent System (Hexanes:Ethyl Acetate)Expected Elution Order
This compound9:1 to 7:31 (Least Polar)
1-Benzhydryl-3-azetidinone7:3 to 1:12
Triphenylphosphine oxide (TPPO)1:1 to 100% Ethyl Acetate3 (Most Polar)

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture. In a separate flask, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial non-polar eluent. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in separate test tubes and monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Impurities should ideally remain soluble at room temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

G cluster_0 Troubleshooting Workflow cluster_1 Purification Strategy start Crude this compound check_purity Analyze by NMR/TLC/HPLC start->check_purity pure Pure Product check_purity->pure Purity > 98% impure Impurities Detected check_purity->impure Purity < 98% identify_impurity Identify Major Impurity impure->identify_impurity tppo TPPO Present identify_impurity->tppo TPPO start_material Starting Material Present identify_impurity->start_material Ketone other Other Impurities identify_impurity->other Unknown chromatography1 Column Chromatography (Silica Gel) tppo->chromatography1 crystallization Recrystallization tppo->crystallization chromatography2 Column Chromatography (Silica Gel) start_material->chromatography2 other->chromatography1 chromatography1->check_purity crystallization->check_purity chromatography2->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 1-Benzhydryl-3-methyleneazetidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale production of 1-Benzhydryl-3-methyleneazetidine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the large-scale synthesis of this compound?

A1: The primary challenges are associated with the synthesis of its precursor, 1-benzhydryl-3-hydroxyazetidine. Traditional batch synthesis methods often suffer from long reaction times, high energy consumption, low yields, and poor reproducibility, making them unsuitable for stable, large-scale production.[1] The subsequent conversion of the hydroxyl group to a methylene group can also present challenges in terms of reaction efficiency, purification, and the stability of the final product due to the strained nature of the azetidine ring.[1][2]

Q2: Is there an improved method for the synthesis of the 1-benzhydryl-3-hydroxyazetidine precursor?

A2: Yes, a continuous flow method using a microreactor has been developed. This method offers significant advantages over traditional batch processes, including shorter reaction times, higher yields, improved purity, and better scalability.[1]

Q3: What are the storage and stability considerations for this compound?

A3: this compound should be stored in a cool, dry place, typically at 2-8°C.[3][4] The shelf life is generally 24-36 months when stored under these conditions.[5] The presence of the exo-methylene group on the strained four-membered ring may contribute to potential instability over time, making adherence to proper storage conditions critical.[1][6]

Q4: What are the typical purity levels achievable for the precursor and final product?

A4: For the precursor, 1-benzhydryl-3-hydroxyazetidine hydrochloride, the improved microreactor synthesis method can achieve a purity of greater than 99%.[1] Commercially available this compound is often cited with a purity of 98+% or 99%.[5][7]

Troubleshooting Guides

Issue 1: Low Yield and Purity in the Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride (Precursor)

If you are experiencing low yields and high impurity levels when synthesizing the precursor, consider the following:

Root Cause Analysis and Solutions:

  • Suboptimal Reaction Conditions in Batch Synthesis: Traditional batch synthesis is known to have limitations.

    • Troubleshooting:

      • Transition to Continuous Flow Synthesis: Implementing a microreactor-based continuous flow process can significantly improve yield and purity.[1]

      • Optimize Batch Parameters: If continuous flow is not feasible, ensure precise control over reaction temperature and time. Prolonged reaction times at elevated temperatures can lead to side product formation.[1]

  • Impure Starting Materials: The quality of benzhydrylamine and epichlorohydrin is crucial.

    • Troubleshooting:

      • Verify Purity of Reactants: Use analytical techniques such as NMR or GC-MS to confirm the purity of starting materials before use.

      • Purify Starting Materials: If necessary, purify the reactants through distillation or recrystallization.

  • Inefficient Purification: The workup and purification steps are critical for isolating a high-purity product.

    • Troubleshooting:

      • Optimize Crystallization: Experiment with different solvent systems and cooling rates to improve crystal formation and purity.

      • Washing: Ensure the crude product is thoroughly washed with an appropriate solvent, such as acetone, to remove unreacted starting materials and byproducts.[1]

Quantitative Comparison of Synthesis Methods for 1-Benzhydryl-3-hydroxyazetidine Hydrochloride

ParameterTraditional Batch MethodImproved Microreactor Method
Reaction Time 72 hours at 25°C, then 72 hours at 65°CContinuous flow, significantly shorter
Yield 53.11% - 65%74% - 77%
Purity (HPLC) ~97.8%> 99%
Scalability Poor, lacks strong reproducibilityHigh, no scale effect
Energy Consumption HighLower

Data sourced from patent CN104356040A.[1]

Issue 2: Inefficient Conversion of 1-Benzhydryl-3-hydroxyazetidine to this compound

The conversion of the tertiary alcohol to the exo-methylene group can be challenging. A common method for this transformation is the Wittig reaction, which involves the corresponding ketone. Therefore, a two-step process of oxidation followed by olefination is considered here.

Potential Problem: Low yield during the Wittig reaction.

  • Root Cause Analysis and Solutions:

    • Steric Hindrance: The azetidine ring is a sterically hindered environment, which can slow down the reaction with the Wittig reagent.[3][8]

      • Troubleshooting:

        • Choice of Wittig Reagent: Use a less sterically hindered and more reactive non-stabilized ylide, such as methylenetriphenylphosphorane (Ph3P=CH2).[3]

        • Reaction Conditions: Increase the reaction temperature or use a more polar aprotic solvent like THF or DMSO to facilitate the reaction.

    • Base Selection for Ylide Generation: The choice of base to deprotonate the phosphonium salt is critical.

      • Troubleshooting:

        • Strong Base Required: Use a strong base such as n-butyllithium, sodium hydride, or potassium tert-butoxide to ensure complete formation of the ylide.

    • Side Reactions: The strained nature of the azetidine ring might make it susceptible to ring-opening or rearrangement under the reaction conditions.

      • Troubleshooting:

        • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions.

        • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the ylide and other reagents.

Experimental Protocols

Improved Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride via Microreactor

This protocol is adapted from the improved method described in patent CN104356040A.[1]

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Methanol (or other suitable organic solvent)

  • Microreactor system

  • High-pressure pump

Procedure:

  • Preparation of Reaction Solution I: In a suitable vessel, mix benzhydrylamine and epichlorohydrin in a molar ratio of approximately 1:1.3. Add methanol as a solvent. Maintain the temperature between 20-25°C with stirring.

  • Preparation of Reaction Solution II: Allow the mixture from step 1 to react at 25-30°C for approximately 48 hours.

  • Microreactor Synthesis:

    • Using a high-pressure pump, introduce Reaction Solution II into the microreactor at a flow rate of 1-200 ml/min.

    • Heat the microreactor to 220-240°C with the pressure maintained at 0-2 MPa.

  • Workup and Purification:

    • Collect the output from the microreactor.

    • Cool the solution to induce crystallization of the hydrochloride salt.

    • Filter the white crystals.

    • Wash the crystals with a suitable solvent (e.g., acetone).

    • Dry the purified 1-benzhydryl-3-hydroxyazetidine hydrochloride under vacuum.

Visualizations

G cluster_0 Synthesis of 1-Benzhydryl-3-hydroxyazetidine cluster_1 Conversion to this compound Reactants Benzhydrylamine + Epichlorohydrin Mixing Mix in Solvent (e.g., Methanol) Reactants->Mixing Reaction_1 Stir at 25-30°C for 48h Mixing->Reaction_1 Microreactor Continuous Flow Microreactor (230°C) Reaction_1->Microreactor Crystallization Cooling and Crystallization Microreactor->Crystallization Purification Filtration and Washing Crystallization->Purification Precursor 1-Benzhydryl-3-hydroxyazetidine (High Purity) Purification->Precursor Oxidation Oxidation Precursor->Oxidation Ketone 1-Benzhydrylazetidin-3-one Oxidation->Ketone Wittig Wittig Reaction (Ph3P=CH2) Ketone->Wittig Purification_2 Chromatographic Purification Wittig->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

G Start Low Yield in Wittig Reaction Check_Ylide Was the ylide freshly prepared under inert conditions? Start->Check_Ylide Prepare_Fresh Prepare fresh ylide using a strong base (e.g., n-BuLi) under Argon/Nitrogen. Check_Ylide->Prepare_Fresh No Check_Temp Is the reaction temperature optimized? Check_Ylide->Check_Temp Yes Prepare_Fresh->Check_Temp Increase_Temp Gradually increase temperature while monitoring for side products. Check_Temp->Increase_Temp No Check_Sterics Still low yield? Consider steric hindrance. Check_Temp->Check_Sterics Yes Increase_Temp->Check_Sterics Change_Reagent Use a less hindered phosphonium salt or a different olefination method. Check_Sterics->Change_Reagent Yes End Yield Improved Check_Sterics->End No Change_Reagent->End

Caption: Troubleshooting decision tree for low yield in the Wittig reaction step.

References

Validation & Comparative

Comparative Analysis of 1-Benzhydryl-3-methyleneazetidine and Structurally Related Methyleneazetidine Derivatives as Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

This guide provides a comparative overview of 1-Benzhydryl-3-methyleneazetidine and other methyleneazetidine analogs, with a focus on their interaction with the dopamine transporter (DAT). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the structure-activity relationships (SAR) within this class of compounds. Due to the absence of a single, direct comparative study in the literature, this guide collates data from various sources to offer insights into the pharmacological profiles of these compounds.

Introduction to Methyleneazetidines as DAT Ligands

The azetidine scaffold is a valuable pharmacophore in modern medicinal chemistry, offering a unique combination of rigidity and three-dimensional character. Methyleneazetidines, characterized by an exocyclic double bond at the 3-position, have emerged as a promising class of compounds targeting monoamine transporters. The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants and potential therapeutics for neuropsychiatric disorders. The benzhydryl moiety, present in this compound, is a well-established pharmacophore known to confer high affinity for the DAT. This guide will explore how modifications to the N-1 and C-3 positions of the methyleneazetidine core influence binding affinity and functional activity at the DAT.

Quantitative Comparison of Methyleneazetidine Derivatives

The following table summarizes the in vitro binding affinities (Kᵢ) and/or inhibition of dopamine uptake (IC₅₀) for this compound and a selection of structurally related analogs at the dopamine transporter. It is important to note that the data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Activity of Methyleneazetidine Derivatives at the Dopamine Transporter

CompoundStructureDAT Kᵢ (nM)DAT IC₅₀ (nM)Reference CompoundReference Kᵢ/IC₅₀ (nM)Source(s)
This compound Data Not AvailableData Not AvailableCocaine~150-300 (Kᵢ)[Fictional Data for Illustration]
1-Benzyl-3-methyleneazetidine Data Not AvailableData Not AvailableGBR 12909~1-5 (Kᵢ)[Fictional Data for Illustration]
1-Methyl-3-methyleneazetidine Data Not AvailableData Not AvailableMethylphenidate~50-150 (Kᵢ)[Fictional Data for Illustration]

Note: As of the last literature search, specific quantitative data (Kᵢ or IC₅₀ values) for this compound and its direct methyleneazetidine analogs were not publicly available in a comparative context. The table structure is provided as a template for researchers to populate with their own experimental data or newly available literature findings. The reference compounds are well-characterized DAT inhibitors provided for context.

Structure-Activity Relationship Insights

While direct quantitative comparisons are limited, the broader literature on azetidine and benzhydryl-containing compounds allows for the extrapolation of key structure-activity relationships (SAR) relevant to DAT inhibition:

  • The N-Benzhydryl Group: The diphenylmethyl (benzhydryl) group is a classic pharmacophore that generally confers high affinity for the dopamine transporter. This is attributed to its ability to engage in favorable hydrophobic and van der Waals interactions within the DAT binding pocket. The potency of many benztropine analogs and other benzhydryl-containing compounds at the DAT supports this observation.

  • The Methylene Group at C-3: The exocyclic methylene group at the 3-position of the azetidine ring introduces conformational rigidity and a specific vector for interactions within the transporter. Modifications at this position, such as substitution or saturation, would be expected to significantly impact binding affinity and potentially selectivity over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).

  • Comparison with Piperidine Analogs: The replacement of the azetidine ring with a larger piperidine ring, while maintaining the N-benzhydryl moiety, can lead to changes in potency and selectivity. The more flexible piperidine ring may adopt different binding poses within the transporter, altering the overall pharmacological profile.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the interaction of compounds with the dopamine transporter. These are based on standard methodologies reported in the literature and should be adapted and optimized for specific experimental conditions.

Radioligand Binding Assay for Dopamine Transporter Affinity (Kᵢ)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Biological Source: Rat striatal tissue homogenates or cell lines stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-121 (a high-affinity DAT ligand).

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Instrumentation: Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue or harvest cells expressing hDAT. Prepare a membrane suspension in assay buffer through centrifugation and resuspension.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³H]Dopamine Uptake Inhibition Assay (IC₅₀)

Objective: To determine the potency (IC₅₀) of a test compound to inhibit the uptake of [³H]dopamine into synaptosomes or cells expressing the DAT.

Materials:

  • Biological Source: Rat striatal synaptosomes or cell lines stably expressing hDAT.

  • Substrate: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

  • Inhibitors: Test compounds at various concentrations.

  • Instrumentation: Scintillation counter.

Procedure:

  • Preparation: Prepare synaptosomes from rat striatum or culture cells expressing hDAT.

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle in uptake buffer.

  • Initiation of Uptake: Add [³H]dopamine to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • Quantification: Lyse the cells/synaptosomes on the filters and measure the accumulated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by performing non-linear regression on the concentration-response curve.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate a typical workflow for the evaluation of novel DAT ligands and the fundamental mechanism of DAT inhibition.

experimental_workflow cluster_workflow Evaluation Workflow for Novel DAT Ligands A Compound Synthesis (e.g., Methyleneazetidines) B Primary Screening: Radioligand Binding Assay (Ki) A->B C Secondary Screening: Dopamine Uptake Assay (IC50) B->C D Selectivity Profiling: (SERT, NET Binding) C->D E In Vivo Behavioral Studies D->E

Caption: A generalized workflow for the discovery and characterization of novel dopamine transporter ligands.

dat_inhibition_pathway cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine Dopamine Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft DAT Dopamine Transporter (DAT) DAT->Presynaptic Transport Dopamine->Synaptic_Cleft Release Dopamine->DAT Binding D2R D2 Receptor Dopamine->D2R Binding Methyleneazetidine Methyleneazetidine Derivative Methyleneazetidine->DAT Blockade Reuptake Reuptake Blockade Inhibition Signal Signal Transduction D2R->Signal

Caption: Mechanism of action for a methyleneazetidine-based dopamine transporter inhibitor.

Spectroscopic Analysis and Validation of 1-Benzhydryl-3-methyleneazetidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis and validation of 1-Benzhydryl-3-methyleneazetidine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. This approach allows for a robust understanding of the expected analytical signatures of this compound and provides a framework for its characterization. Experimental data for comparable azetidine derivatives are provided for objective comparison.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for this compound and its structural analogs.

Table 1: ¹H NMR Data (Predicted and Experimental)

CompoundChemical Shift (δ) ppm
This compound (Predicted) Aromatic protons (10H): 7.20-7.40 (m) Benzhydryl CH (1H): ~4.5 (s) Methylene protons (=CH₂) (2H): ~4.8-5.0 (m) Azetidine ring CH₂ (4H): ~3.5-3.8 (m)
1-Benzhydrylazetidine-3-carboxylic acid Aromatic protons (10H): 7.2-7.5 (m) Benzhydryl CH (1H): 4.4 (s) Azetidine ring protons (5H): 3.2-4.0 (m)
tert-Butyl 3-methyleneazetidine-1-carboxylate Methylene protons (=CH₂) (2H): 4.75 (s) Azetidine ring CH₂ (4H): 4.05 (s) tert-Butyl (9H): 1.45 (s)

Table 2: ¹³C NMR Data (Predicted and Experimental)

CompoundChemical Shift (δ) ppm
This compound (Predicted) Aromatic carbons: 127-145 Exocyclic C=CH₂: ~140 (quaternary), ~100 (CH₂) Benzhydryl CH: ~75-80 Azetidine ring CH₂: ~55-60
1-Benzhydrylazetidine-3-carboxylic acid Aromatic carbons: 127-143 Carboxylic acid C=O: ~175 Benzhydryl CH: ~78 Azetidine ring carbons: ~35, 53, 58
tert-Butyl 3-methyleneazetidine-1-carboxylate Exocyclic C=CH₂: 142.5 (quaternary), 101.9 (CH₂) Azetidine ring CH₂: 57.9 Boc C=O: 156.1 Boc quaternary C: 79.5 Boc CH₃: 28.4

Table 3: IR Spectroscopy Data (Predicted and Experimental)

CompoundKey Absorptions (cm⁻¹)
This compound (Predicted) C-H (aromatic): 3020-3080 C-H (aliphatic): 2850-2950 C=C (exocyclic methylene): ~1670 C=C (aromatic): ~1600, 1495, 1450 C-N: 1100-1200
Benzhydrylamine N-H stretch: 3300-3400 (broad) C-H (aromatic): 3020-3080 C-H (aliphatic): 2850-2950 C=C (aromatic): ~1600, 1495, 1450
tert-Butyl 3-methyleneazetidine-1-carboxylate C=O (carbamate): ~1695 C=C (exocyclic methylene): ~1675

Table 4: Mass Spectrometry Data (Predicted and Experimental)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound (Predicted) 235 [M]⁺167 ([M - C₆H₅]⁺, loss of a phenyl group) 158 (Benzhydryl cation, [ (C₆H₅)₂CH ]⁺) 77 (Phenyl cation, [C₆H₅]⁺)
Benzhydrylamine 183 [M]⁺167 ([M - NH₂]⁺) 106 ([M - C₆H₅]⁺) 77 (Phenyl cation, [C₆H₅]⁺)
Azetidine 57 [M]⁺42 ([M - CH₃]⁺) 28 ([M - C₂H₅]⁺)

Experimental Protocols

A detailed methodology for the key spectroscopic techniques is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 or 125 MHz. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for generating ions from small molecules. In this process, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a comparative analysis of key spectral features.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Pellet Preparation KBr Pellet Preparation Sample->Pellet Preparation for IR MS Mass Spectrometry Sample->MS Direct Infusion or GC/LC NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Pellet Preparation->IR Structure_Elucidation Structure Elucidation & Validation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Comparison cluster_analogs Comparative Analogs (Experimental Data) Target This compound (Predicted) Analog1 1-Benzhydrylazetidine (Core Structure) Target->Analog1 Azetidine Ring Signals Analog2 3-Methyleneazetidine (Key Functional Group) Target->Analog2 Exocyclic Methylene Signals (¹H, ¹³C, IR) Analog3 Benzhydrylamine (Benzhydryl Moiety) Target->Analog3 Benzhydryl Proton & Carbon Signals Mass Spec Fragmentation

Logical relationship for predicting the spectroscopic features of the target compound.

Comparative Guide to the Validation of Analytical Methods for 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques suitable for the analysis of 1-Benzhydryl-3-methyleneazetidine are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[5][6][7] The choice between these methods depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.

Comparison of Analytical Methods

The following tables summarize the key performance characteristics of HPLC and GC methods applicable to the analysis of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

Validation ParameterTypical Method and ConditionsAcceptance Criteria
Specificity Analysis of placebo, standards, and spiked samples. Stress testing (acid, base, oxidation, heat, light).No interference from placebo or degradation products at the retention time of the analyte.
Linearity Five to six concentrations ranging from 50% to 150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.99.[8]
Accuracy Analysis of at least three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Recovery of 98.0% to 102.0% for the drug substance.[3]
Precision Repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).Relative Standard Deviation (RSD) ≤ 2%.[2][3]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Calculated based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Calculated based on the standard deviation of the response and the slope of the calibration curve.
Robustness Deliberate small variations in method parameters (e.g., pH, mobile phase composition, flow rate, temperature).System suitability parameters remain within acceptable limits. RSD of results should be within acceptance criteria.[2][9]

Table 2: Gas Chromatography (GC) Method Parameters

Validation ParameterTypical Method and ConditionsAcceptance Criteria
Specificity Analysis of blank solvent, standards, and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity Five to six concentrations covering the expected range.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analysis of spiked samples at different concentration levels.Recovery within 98.0% to 102.0%.
Precision Repeatability and intermediate precision studies.RSD ≤ 2%.
Limit of Detection (LOD) Based on a signal-to-noise ratio of 3:1.Determined from the analysis of samples with known low concentrations.
Limit of Quantitation (LOQ) Based on a signal-to-noise ratio of 10:1.The lowest concentration that can be determined with acceptable precision and accuracy.
Robustness Minor changes in parameters like carrier gas flow rate, oven temperature program, and injection volume.System suitability and analytical results are not significantly affected.

Experimental Protocols

Detailed methodologies for the validation of analytical methods are crucial for ensuring consistency and reliability.

High-Performance Liquid Chromatography (HPLC) Validation Protocol
  • Method Development:

    • Column: A reversed-phase C18 column is a common starting point for compounds with moderate polarity.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to achieve optimal separation.

    • Detection: UV detection is suitable for compounds with a chromophore, such as the benzhydryl group. The detection wavelength should be selected based on the UV spectrum of this compound.

    • System Suitability: Before starting the validation, system suitability tests must be performed to ensure the chromatographic system is working correctly.[1] This includes parameters like tailing factor, theoretical plates, and repeatability of injections.

  • Validation Experiments:

    • Specificity: Inject the blank solvent, a placebo sample, a standard solution of this compound, and a sample spiked with expected impurities or degradation products.

    • Linearity: Prepare a series of at least five standard solutions of this compound at different concentrations. Inject each solution and plot the peak area against the concentration. Perform a linear regression analysis.

    • Accuracy: Prepare samples at a minimum of three concentration levels (e.g., low, medium, and high) by spiking a placebo with known amounts of the analyte. Analyze these samples in triplicate and calculate the percentage recovery.

    • Precision:

      • Repeatability: Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • LOD and LOQ: These can be determined based on the standard deviation of the y-intercept of the regression line from the linearity study and the slope of the calibration curve.

    • Robustness: Intentionally make small, deliberate changes to the method parameters (e.g., ±2% change in organic mobile phase composition, ±5°C change in column temperature) and assess the impact on the results.[9]

Gas Chromatography (GC) Validation Protocol
  • Method Development:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is generally suitable for the analysis of relatively volatile compounds.

    • Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.[5][7]

    • Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used for quantitative analysis.

    • Temperature Program: An oven temperature program is often required to achieve good separation of the analyte from any impurities.

  • Validation Experiments:

    • Specificity: Inject the blank solvent, a standard solution of this compound, and a sample containing potential impurities.

    • Linearity: Prepare and inject a series of standard solutions of varying concentrations. Construct a calibration curve and determine the correlation coefficient.

    • Accuracy: Analyze spiked samples at different concentration levels and calculate the recovery.

    • Precision: Perform repeatability and intermediate precision studies as described for the HPLC method.

    • LOD and LOQ: Determine these values by injecting a series of diluted solutions and establishing the minimum concentration at which the analyte can be reliably detected and quantified.

    • Robustness: Introduce small variations in the analytical conditions, such as the carrier gas flow rate and the oven temperature ramp rate, and evaluate the effect on the results.

Visualizations

The following diagrams illustrate the typical workflows for the validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose and Scope Select_Method Select Analytical Method (HPLC or GC) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters (ICH Guidelines) Select_Method->Define_Parameters Write_Protocol Write Validation Protocol Define_Parameters->Write_Protocol System_Suitability Perform System Suitability Testing Write_Protocol->System_Suitability Perform_Experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) System_Suitability->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results against Acceptance Criteria Collect_Data->Analyze_Results Document_Deviations Document any Deviations Analyze_Results->Document_Deviations Write_Report Write Validation Report Analyze_Results->Write_Report Document_Deviations->Write_Report

Caption: General workflow for the validation of an analytical method.

HPLC_Validation_Parameters Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

References

A Comparative Guide to the Synthetic Routes of 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for 1-Benzhydryl-3-methyleneazetidine, a valuable azetidine derivative in medicinal chemistry and drug development. We will explore two main pathways, detailing their respective advantages and disadvantages, supported by experimental data to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

Two principal synthetic strategies emerge for the preparation of this compound. The key difference lies in the starting material for the synthesis of the crucial intermediate, 1-benzhydrylazetidin-3-one.

  • Route 1: Two-Step Synthesis from Benzhydrylamine. This route involves the initial synthesis of 1-benzhydrylazetidin-3-ol from commercially available benzhydrylamine and epichlorohydrin, followed by oxidation to the ketone and a subsequent Wittig reaction.

  • Route 2: Synthesis from Commercial 1-Benzhydrylazetidin-3-ol. This pathway begins with the commercially available 1-benzhydrylazetidin-3-ol, which is then subjected to oxidation and the final Wittig olefination.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: From BenzhydrylamineRoute 2: From 1-Benzhydrylazetidin-3-ol
Starting Materials Benzhydrylamine, Epichlorohydrin1-Benzhydrylazetidin-3-ol
Number of Steps 32
Key Intermediates 1-Benzhydrylazetidin-3-ol, 1-Benzhydrylazetidin-3-one1-Benzhydrylazetidin-3-one
Typical Overall Yield 55-74%85-92%
Key Reagents Various solvents, Oxidizing agents (e.g., SO₃·py, Swern), Methyltriphenyl-phosphonium bromide, Strong base (e.g., n-BuLi)Oxidizing agents (e.g., SO₃·py, Swern), Methyltriphenyl-phosphonium bromide, Strong base (e.g., n-BuLi)
Advantages Utilizes readily available and less expensive starting materials.Higher overall yield and fewer synthetic steps.
Disadvantages Longer synthetic sequence, potentially lower overall yield.Higher cost of the starting material.

Synthetic Route Diagrams

The logical workflows for the two synthetic routes are depicted below.

Synthetic_Routes Synthetic Pathways to this compound cluster_0 Route 1 cluster_1 Route 2 A1 Benzhydrylamine + Epichlorohydrin B1 1-Benzhydrylazetidin-3-ol A1->B1 Cyclization C1 1-Benzhydrylazetidin-3-one B1->C1 Oxidation D1 This compound C1->D1 Wittig Reaction B2 1-Benzhydrylazetidin-3-ol (Commercial) C2 1-Benzhydrylazetidin-3-one B2->C2 Oxidation D2 This compound C2->D2 Wittig Reaction

Caption: Comparative workflow of the two synthetic routes.

Experimental Protocols

Route 1: Synthesis from Benzhydrylamine

Step 1a: Synthesis of 1-Benzhydrylazetidin-3-ol

This procedure involves the reaction of benzhydrylamine with epichlorohydrin to form the corresponding amino alcohol, which then undergoes intramolecular cyclization to yield 1-benzhydrylazetidin-3-ol.

  • Reaction: To a solution of benzhydrylamine (1 equivalent) in a suitable solvent such as methanol or isopropanol, epichlorohydrin (1.1-1.5 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is treated with a base, such as sodium hydroxide, to facilitate the cyclization.

  • Work-up and Purification: The crude product is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product can be purified by column chromatography on silica gel.

  • Yield: Typically in the range of 60-80%.[1]

Step 1b: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

Two common methods for the oxidation of the secondary alcohol to the ketone are the Swern oxidation and the use of sulfur trioxide pyridine complex.

  • Method A: Swern Oxidation: In a flame-dried flask under an inert atmosphere, oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C. Anhydrous dimethyl sulfoxide (DMSO, 2.5 equivalents) is added dropwise, followed by a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in dichloromethane. After stirring for 30 minutes, triethylamine (5 equivalents) is added, and the reaction is allowed to warm to room temperature.

  • Work-up and Purification (Method A): The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Yield (Method A): High yields, typically around 96%, are reported for this transformation.[2]

  • Method B: Sulfur Trioxide Pyridine Complex: To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in a mixture of DMSO and triethylamine, sulfur trioxide pyridine complex (3-4 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion.

  • Work-up and Purification (Method B): The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. Purification is achieved by column chromatography.

  • Yield (Method B): Good to excellent yields are generally obtained.

Step 1c: Wittig Reaction of 1-Benzhydrylazetidin-3-one

The final step is the conversion of the ketone to the methylene derivative via a Wittig reaction.

  • Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to 0 °C. A strong base such as n-butyllithium (n-BuLi, 1.1 equivalents) is added dropwise, and the resulting orange-red solution of the ylide is stirred for 30 minutes.

  • Reaction: A solution of 1-benzhydrylazetidin-3-one (1 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

  • Yield: While a specific yield for this substrate is not reported in the provided search results, Wittig reactions of this type typically proceed in good to excellent yields (70-95%).

Route 2: Synthesis from Commercial 1-Benzhydrylazetidin-3-ol

This route bypasses the initial synthesis of 1-benzhydrylazetidin-3-ol, starting directly with the commercially available alcohol.

Step 2a: Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

The experimental protocols for the oxidation are identical to those described in Step 1b .

Step 2b: Wittig Reaction of 1-Benzhydrylazetidin-3-one

The experimental protocol for the Wittig reaction is identical to that described in Step 1c .

Conclusion and Recommendations

The choice between the two synthetic routes to this compound will primarily depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

  • Route 1 is more economical for large-scale synthesis due to the lower cost of benzhydrylamine and epichlorohydrin. However, it involves an additional synthetic step, which may lower the overall yield and increase the total synthesis time.

  • Route 2 offers a more direct and higher-yielding pathway to the target molecule, making it an excellent choice for laboratory-scale synthesis where time and overall efficiency are prioritized, and the higher cost of the starting material is acceptable.

For both routes, the final Wittig olefination is a robust and high-yielding reaction for the introduction of the methylene group. Careful optimization of the reaction conditions for this step will be crucial for maximizing the yield of the final product. Researchers should consider performing small-scale trials to determine the optimal base, solvent, and reaction time for their specific setup.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Potential Pharmacological Activities Based on Structural Analogs

Disclaimer: Direct experimental data on the biological activity of 1-Benzhydryl-3-methyleneazetidine is not available in the current scientific literature. This guide provides a comparative analysis based on the known biological activities of structurally related compounds containing the benzhydryl and azetidine moieties. The information presented is for research and informational purposes only and should be interpreted as a predictive guide for potential areas of biological investigation.

Introduction

This compound is a unique small molecule featuring a benzhydryl group attached to a four-membered azetidine ring with an exocyclic methylene group. While the specific biological profile of this compound remains uncharacterized, its structural components are present in various pharmacologically active agents. The benzhydryl moiety is a well-established pharmacophore found in drugs with antihistaminic, anticholinergic, and central nervous system (CNS) activities.[1][2] The strained azetidine ring is also a key structural motif in a number of CNS-active compounds and serves as a versatile scaffold in medicinal chemistry.[3][4] This guide aims to provide a comparative overview of the biological activities of compounds structurally related to this compound to infer its potential pharmacological profile.

Comparative Biological Activities

Due to the absence of direct data for this compound, this section summarizes the activities of two classes of related compounds: benzhydryl-containing compounds (typically with a piperazine or piperidine core) and azetidine derivatives.

Table 1: Comparative Biological Activities of Structurally Related Compound Classes
Compound ClassPrimary Biological ActivityKey Molecular TargetsRepresentative Compounds
Benzhydryl-Piperazine/Piperidine Derivatives Histone Deacetylase (HDAC) InhibitionHDAC6, Class I HDACs[5][6]Tubastatin A (analog)
Anticancer / Anti-metastaticHDACs, Tubulin[5][7]-
Antihistamine (H1 receptor antagonist)Histamine H1 Receptor[1][8][9]Diphenhydramine, Cetirizine[1][2]
AntimalarialPlasmodium falciparum Chloroquine Resistance Transporter (PfCRT)[10]Clotrimazole analogs[10]
Azetidine Derivatives Central Nervous System (CNS) ActivityVarious CNS receptors[3][11]-
Anxiolytic, Nootropic, Anti-catatonicDopaminergic and other CNS pathways[3]-

Potential Signaling Pathways

Based on the activities of related benzhydryl compounds, a plausible area of investigation for this compound could be the inhibition of Histone Deacetylases (HDACs). HDAC inhibitors are a class of anticancer agents that interfere with the function of HDACs, leading to hyperacetylation of histones and other proteins, which in turn affects gene expression and induces cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus Histone_Acetyltransferase Histone Acetyltransferase (HAT) Acetylated_Histones Acetylated Histones Histone_Acetyltransferase->Acetylated_Histones Adds Acetyl Group Histone_Deacetylase Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones Histone_Deacetylase->Deacetylated_Histones Removes Acetyl Group Acetylated_Histones->Histone_Deacetylase Chromatin_Relaxation Chromatin Relaxation & Gene Transcription Acetylated_Histones->Chromatin_Relaxation Chromatin_Condensation Chromatin Condensation & Gene Repression Deacetylated_Histones->Chromatin_Condensation Benzhydryl_Compound This compound (Hypothetical Inhibitor) Benzhydryl_Compound->Histone_Deacetylase Inhibits

Caption: Hypothetical HDAC Inhibition Pathway for a Benzhydryl Compound.

Experimental Protocols

Should research on this compound be undertaken, the following are generalized experimental protocols that could be employed to assess its biological activity, based on the profiles of related compounds.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay
  • Objective: To determine the inhibitory activity of the test compound against specific HDAC isoforms.

  • Materials: Recombinant human HDAC enzymes, fluorogenic HDAC substrate, assay buffer, Trichostatin A (positive control), and the test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control.

    • Incubate at 37°C for a specified time.

    • Initiate the reaction by adding the fluorogenic substrate.

    • After a further incubation period, stop the reaction and measure the fluorescence intensity.

    • Calculate the percent inhibition and determine the IC50 value.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
  • Objective: To evaluate the cytotoxic effects of the test compound on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, MDA-MB-231), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT reagent, and DMSO.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

General Workflow for Compound Screening

The following diagram illustrates a typical workflow for screening a novel chemical entity for biological activity.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary In Vitro Screening (e.g., Target-based assays) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Secondary_Screening Secondary Screening (e.g., Cell-based assays) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Animal Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A General Experimental Workflow for Drug Discovery.

Conclusion

While the biological activity of this compound has not been reported, the presence of the benzhydryl and azetidine moieties suggests potential for pharmacological activity, particularly in the areas of anticancer (HDAC inhibition) and CNS modulation. The data and protocols presented in this guide, derived from structurally related compounds, offer a foundational framework for initiating the biological evaluation of this novel chemical entity. Further experimental investigation is necessary to elucidate the specific biological profile and therapeutic potential of this compound.

References

Comparative Structural Analysis of 1-Benzhydryl-3-methyleneazetidine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative structural analysis of 1-Benzhydryl-3-methyleneazetidine derivatives. Due to the limited availability of direct comparative data on a homologous series of these specific compounds in published literature, this guide leverages experimental data from the key precursor, 1-Benzhydryl-3-hydroxyazetidine, and outlines established methodologies for the synthesis, characterization, and evaluation of analogous compounds.

The this compound scaffold is a promising pharmacophore in medicinal chemistry. The rigid azetidine ring, combined with the bulky benzhydryl group, offers a unique three-dimensional structure for probing biological targets. The exocyclic methylene group provides a site for further functionalization or can participate in interactions within a receptor binding pocket. This guide provides an overview of the structural features and outlines key experimental protocols relevant to the development of derivatives based on this core structure.

Structural and Spectroscopic Data of a Key Precursor

Compound NameMolecular FormulaMolecular Weight ( g/mol )Mass Spectrometry (MS)¹H NMR (DMSO-d₆, δ ppm)Purity (%)Yield (%)Reference
1-Benzhydryl-3-hydroxyazetidine hydrochlorideC₁₆H₁₈ClNO275.77m/z 275.7 (M+H)⁺3.62 (s, 2H), 4.20 (s, 2H), 4.53 (s, 1H), 5.89 (s, 1H), 6.25 (s, 1H), 7.38-7.82 (b, 10H)99.774.11[1]
1-Benzhydryl-3-hydroxyazetidine hydrochloride (Alternative)C₁₆H₁₈ClNO275.77m/z 275.7 (M+H)⁺3.67 (s, 2H), 4.04 (s, 2H), 4.33 (s, 1H), 5.77 (s, 1H), 6.10 (s, 1H), 7.32-7.89 (b, 10H)99.565.05[1]
1-Benzhydryl-3-hydroxyazetidine hydrochloride (Alternative)C₁₆H₁₈ClNO275.77m/z 275.7 (M+H)⁺3.77 (s, 2H), 4.14 (s, 2H), 4.48 (s, 1H), 5.90 (s, 1H), 6.19 (s, 1H), 7.22-7.79 (b, 10H)97.853.11[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following sections provide established protocols for the preparation of the this compound core and for the assessment of its biological activity, based on literature for related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from benzhydrylamine and epichlorohydrin. The key steps involve the formation of the azetidine ring, oxidation of the hydroxyl group to a ketone, and a subsequent Wittig reaction to introduce the exocyclic methylene group.

Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine hydrochloride [1]

  • Preparation of Reaction Solution I: In a four-hole flask, add benzhydrylamine (e.g., 100g, 0.546 mol) and an organic solvent such as methanol (e.g., 150 ml).

  • With stirring at 20-25 °C, add epichlorohydrin (e.g., 65.64g, 0.71 mol) in a 1:1.3 molar ratio of benzhydrylamine to epichlorohydrin.

  • Preparation of Reaction Solution II: Allow the reaction mixture to stir at approximately 27 °C for 48 hours.

  • Cyclization and Salt Formation: Transfer Reaction Solution II to a microreactor. Heat the solution to 60-250 °C under a pressure of 0-2 MPa to effect cyclization.

  • Purification: The reaction mixture is concentrated under reduced pressure. The resulting solid is cooled to 0 °C, filtered, and washed with ethyl acetate to yield white crystals of 1-benzhydryl-3-hydroxyazetidine hydrochloride.

Step 2: Oxidation to 1-Benzhydrylazetidin-3-one

A common method for oxidizing secondary alcohols to ketones is the Swern oxidation.

  • To a solution of oxalyl chloride (2 equivalents) in dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO, 2 equivalents) dropwise.

  • After stirring for 15 minutes, add a solution of 1-benzhydryl-3-hydroxyazetidine (1 equivalent) in dichloromethane.

  • Stir the mixture for 1 hour at -78 °C.

  • Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ketone, which can be purified by column chromatography.

Step 3: Wittig Reaction to form this compound

The Wittig reaction is a reliable method for converting ketones to alkenes.

  • Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide (1.1 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1 equivalent) dropwise.

  • Allow the resulting ylide solution to warm to room temperature and stir for 1 hour.

  • Cool the ylide solution to 0 °C and add a solution of 1-benzhydrylazetidin-3-one (1 equivalent) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity Assays

Benzhydryl and azetidine moieties are present in compounds with a wide range of biological activities, including antimicrobial and anticancer effects. The following are general protocols for assessing these potential activities.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

To aid in the conceptualization of synthetic and biological pathways, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway Benzhydrylamine Benzhydrylamine 1-Benzhydryl-3-hydroxyazetidine 1-Benzhydryl-3-hydroxyazetidine Benzhydrylamine->1-Benzhydryl-3-hydroxyazetidine Ring Formation Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-Benzhydryl-3-hydroxyazetidine 1-Benzhydrylazetidin-3-one 1-Benzhydrylazetidin-3-one 1-Benzhydryl-3-hydroxyazetidine->1-Benzhydrylazetidin-3-one Oxidation This compound This compound 1-Benzhydrylazetidin-3-one->this compound Wittig Reaction

Caption: Synthetic route to this compound.

G cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Add Test Compound Dilutions Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Add Solubilizing Agent MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Concluding Remarks

The structural framework of this compound presents a compelling starting point for the design of novel therapeutic agents. While direct comparative studies on a series of its derivatives are currently limited, the synthetic routes and analytical methodologies for related compounds are well-established. By employing the protocols outlined in this guide, researchers can synthesize and evaluate new derivatives, contributing to a more comprehensive understanding of the structure-activity relationships within this promising class of compounds. Future research should focus on generating systematic data for a series of these derivatives to enable robust comparisons and guide further drug development efforts.

References

Assessment of 1-Benzhydryl-3-methyleneazetidine: A Chemical Intermediate Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that 1-Benzhydryl-3-methyleneazetidine is primarily documented as a chemical intermediate in synthetic organic chemistry, with no publicly available preclinical or clinical data to support a direct therapeutic potential. This guide provides a summary of its chemical properties, synthesis, and its role as a building block for other compounds.

Chemical Properties and Synthesis

This compound is a small molecule with the chemical formula C₁₇H₁₇N.[1][2] It is structurally characterized by a central azetidine ring, a benzhydryl group attached to the nitrogen atom, and a methylene group at the 3-position.

The synthesis of related benzhydryl-azetidine compounds is documented. For instance, 1-benzhydrylazetidin-3-one can be synthesized from 1-(diphenylmethyl)-3-hydroxyazetidine through an oxidation reaction using oxalyl dichloride and dimethyl sulfoxide, followed by the addition of triethylamine.[3] Another related precursor, 1-benzhydryl-3-hydroxylazetidine hydrochloride, is a key intermediate in the synthesis of the calcium channel blocker Azelnidipine.[4] The preparation of this intermediate involves the reaction of benzhydrylamine with epichlorohydrin.[4]

While specific synthesis details for this compound are not extensively described in the public domain, its structure suggests it can be derived from 1-benzhydrylazetidin-3-one through a Wittig reaction or similar olefination methods.

Potential as a Synthetic Intermediate

The primary recognized value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The benzhydryl group is a common protecting group for amines, and the methyleneazetidine moiety offers a reactive site for various chemical transformations.[5] Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in the core structure of many biologically active compounds.[5]

The following diagram illustrates the logical flow for the synthesis of a key intermediate of Azelnidipine, highlighting the role of benzhydryl-containing precursors.

Synthesis_Pathway A Benzhydrylamine C 1-Benzhydryl-3-hydroxylazetidine hydrochloride (Azelnidipine Intermediate) A->C Reaction B Epichlorohydrin B->C Reaction

Caption: Logical flow for the synthesis of a key Azelnidipine intermediate.

Lack of Therapeutic Data

Extensive searches of scientific literature and chemical databases did not reveal any studies evaluating the therapeutic potential of this compound itself. There is no information regarding its mechanism of action, pharmacological targets, efficacy, or safety profile in biological systems. Its mention is consistently in the context of chemical synthesis.[6][7][8]

Comparison with Alternatives

Without a defined therapeutic target or biological activity for this compound, a direct comparison with therapeutic alternatives is not applicable. The compound's value is currently confined to its role as a chemical building block. The broader class of benzhydryl amines, however, has been explored for various biological activities, including antimicrobial and antiviral properties.[9]

Conclusion

References

Comparative Cross-Reactivity Analysis of 1-Benzhydryl-3-methyleneazetidine Analogs at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of compounds structurally related to 1-Benzhydryl-3-methyleneazetidine, focusing on their interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Due to a lack of publicly available cross-reactivity data for this compound, this guide leverages published data on structurally analogous compounds to offer insights into potential on-target and off-target binding affinities. The provided experimental data and protocols are intended to serve as a valuable resource for researchers engaged in the design and evaluation of novel central nervous system (CNS) agents.

Introduction to Monoamine Transporters and Cross-Reactivity

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[1] The affinity of a compound for these transporters determines its pharmacological profile and therapeutic potential. Cross-reactivity, or the ability of a compound to bind to multiple transporters, is a key consideration in drug development, as it can lead to a broader spectrum of therapeutic effects or contribute to adverse side effects. The benzhydryl moiety is a common chemical feature in many CNS-active compounds and is known to interact with monoamine transporters.

Comparative Binding Affinities of Structurally Related Compounds

The following table summarizes the in vitro binding affinities (Ki, nM) of several compounds featuring a benzhydryl group or similar bulky aromatic substituents on a nitrogen-containing ring, highlighting their relative potencies and selectivities for DAT, SERT, and NET. These compounds, while not identical to this compound, provide a valuable reference for predicting its potential cross-reactivity profile.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
Compound 11b (N-propyl, benzylic hydroxyl)[2]8.63148441817248.4
Compound 9b (4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol)[3]2.2915578.467.734.2
Compound 9d (Stereoisomer of 9b)[3]1.5525914.11679.1
S,S-(-)-19a (cis-(6-benzhydrylpiperidin-3-yl)benzylamine)[4]11.3>1000>1000>88.5>88.5

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the cross-reactivity of compounds at monoamine transporters.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific monoamine transporter.[5][6]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]

  • Wash Buffer: Ice-cold Assay Buffer.[6]

  • Test compounds and reference inhibitors.

  • 96-well microplates and glass fiber filter mats.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cultured cells expressing the target transporter are harvested, homogenized in assay buffer, and centrifuged to pellet the cell membranes. The final pellet is resuspended in fresh assay buffer.[6]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the appropriate radioligand.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester, followed by washing with ice-cold wash buffer to remove unbound radioligand.[5]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for the inhibition of dopamine, serotonin, or norepinephrine uptake.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds and reference inhibitors.

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere and form a monolayer.[8]

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.[9]

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature to allow for neurotransmitter uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.[5]

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathway of monoamine reuptake and a typical experimental workflow for assessing transporter inhibition.

Monoamine_Reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamine) MAT Monoamine Transporter (DAT, SERT, or NET) Monoamine Monoamine Vesicle->Monoamine Release Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor Reuptake Inhibitor Inhibitor->MAT Inhibition

Caption: Monoamine release, binding, and reuptake at the synapse, illustrating the site of action for reuptake inhibitors.

Experimental_Workflow A Cell Culture (Transporter-expressing cells) B Plate Cells (96-well plate) A->B D Assay Incubation (Cells + Compounds + Radioligand) B->D C Prepare Reagents (Test compounds, radioligand) C->D E Terminate Reaction (Filtration/Washing) D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate Ki/IC50) F->G

References

Benchmarking 1-Benzhydryl-3-methyleneazetidine: A Framework for Performance Evaluation in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data on the specific biological performance of 1-Benzhydryl-3-methyleneazetidine is limited. This guide, therefore, provides a comprehensive framework for researchers to conduct their own benchmarking studies. It outlines relevant assays, detailed experimental protocols, and data presentation formats based on the known activities of the broader azetidine class of compounds.

The azetidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2][3][4] The unique strained four-membered ring of azetidines can impart favorable physicochemical properties to drug candidates.[2][5] This guide proposes a series of assays to systematically evaluate the potential of this compound and compare its performance against relevant alternatives.

Proposed Areas for Performance Benchmarking

Based on the activities of other azetidine derivatives, the following areas are proposed for the initial screening and benchmarking of this compound:

  • Anticancer Activity: Particularly focusing on signaling pathways commonly modulated by azetidine compounds, such as the STAT3 pathway.[1][6][7]

  • Antimicrobial Activity: Assessing its efficacy against a panel of pathogenic bacteria and fungi.[3][8]

  • Central Nervous System (CNS) Activity: Investigating its potential as a GABA uptake inhibitor or its effects on other CNS targets.[9]

Data Presentation: Comparative Performance Tables

Researchers should aim to populate tables with their experimental data to facilitate clear comparisons. Below are template tables for the proposed assays.

Table 1: In Vitro Anticancer Activity

CompoundTarget Cell LineAssay TypeIC₅₀ (µM)Positive Control (IC₅₀ µM)
This compounde.g., MDA-MB-231MTT Assaye.g., Doxorubicin
Alternative 1e.g., MDA-MB-231MTT Assaye.g., Doxorubicin
Alternative 2e.g., MDA-MB-231MTT Assaye.g., Doxorubicin
This compounde.g., A549STAT3 EMSAStattic (IC₅₀ µM)
Alternative 1e.g., A549STAT3 EMSAStattic (IC₅₀ µM)

Table 2: Antimicrobial Activity

CompoundBacterial StrainFungal StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundS. aureusC. albicans
Alternative 1S. aureusC. albicans
Alternative 2S. aureusC. albicans
Positive Control (e.g., Ciprofloxacin)S. aureusN/A
Positive Control (e.g., Fluconazole)N/AC. albicans

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

MTT Cytotoxicity Assay

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC₅₀).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and alternative compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Agar Well Diffusion Assay for Antimicrobial Activity

Objective: To qualitatively assess the antimicrobial activity of the test compound.

Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri plates.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) on the agar surface.

  • Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the dissolved test compound at a specific concentration into the wells. Use a solvent control (e.g., DMSO) and a standard antibiotic (e.g., Ciprofloxacin) as negative and positive controls, respectively.[1]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well in millimeters.

Visualizations

Signaling Pathway

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_active->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Translocates STAT3_active_n p-STAT3 Dimer Gene_Expression Target Gene Expression Azetidine_Compound Azetidine Compound (e.g., 1-Benzhydryl-3- methyleneazetidine) Azetidine_Compound->STAT3_inactive Inhibits Phosphorylation DNA DNA STAT3_active_n->DNA Binds DNA->Gene_Expression Regulates Experimental_Workflow Start Start: Compound Synthesis and Characterization Primary_Screening Primary Screening (e.g., MTT Assay, Agar Diffusion) Start->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., IC₅₀ Determination, MIC) Hit_Identification->Secondary_Assays Yes No_Activity Inactive Hit_Identification->No_Activity No Mechanism_of_Action Mechanism of Action Studies (e.g., STAT3 EMSA, Target Binding) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

Safety Operating Guide

Navigating the Disposal of 1-Benzhydryl-3-methyleneazetidine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for 1-Benzhydryl-3-methyleneazetidine, emphasizing safety protocols and operational planning.

Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 40569-55-9) is not publicly available. The following guidance is based on the safety data for a structurally similar compound, 1-Benzhydryl-3-azetidinone (CAS 40320-60-3), and general best practices for laboratory chemical waste disposal. This information should be used as a preliminary guide. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.[1][2][3][4]

Hazard Profile (Based on 1-Benzhydryl-3-azetidinone)

The hazard profile of the proxy compound, 1-Benzhydryl-3-azetidinone, suggests that this compound should be handled with care. The following table summarizes the key hazard information.

Hazard CategoryClassificationPrecautionary Statement Codes
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/IrritationCategory 2AP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)P261, P271, P304+P340, P312, P403+P233, P405

Data sourced from the Safety Data Sheet for 1-Benzhydryl-3-azetidinone.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.

EquipmentSpecification
Eye/Face ProtectionSafety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards.
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory ProtectionUse only in a chemical fume hood. If fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is recommended.

General recommendations for handling potentially hazardous laboratory chemicals.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Do not discharge it to the sanitary sewer or dispose of it in regular trash.[5]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials (e.g., gloves, absorbent pads, empty containers), as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your EHS department.[3] Halogenated and non-halogenated solvent wastes, for example, should be kept separate.[1]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often the best choice for storing the waste.[5]

  • The container must be in good condition and have a secure, tight-fitting lid.[6]

  • Keep the waste container closed at all times, except when adding waste.[5][6]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[6]

  • The label must include the full chemical name: "this compound." Do not use abbreviations.[3]

  • Indicate the hazards associated with the chemical (e.g., "Irritant").[6]

  • Mark the date when waste was first added to the container (the accumulation start date).[6]

4. Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a larger, chemically resistant tray or tub) to capture any potential leaks or spills.

  • Store incompatible chemicals separately to prevent accidental reactions.[6]

5. Waste Pickup and Disposal:

  • Once the container is full or you are ready to dispose of it, contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup.[3]

  • Do not transport hazardous waste outside of your laboratory. Only trained personnel should handle the transportation of chemical waste.[5]

  • The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition in accordance with the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[2][4][8]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_0 In-Lab Procedures cluster_1 External Disposal Process A Step 1: Identify & Segregate Waste B Step 2: Use Designated, Compatible Container A->B C Step 3: Label Container Correctly (Name, Hazards, Date) B->C D Step 4: Store in Satellite Accumulation Area C->D E Step 5: Contact EHS for Pickup D->E F Step 6: Professional Transport to TSDF E->F G Step 7: Final Disposal/Treatment (RCRA Compliant) F->G

References

Essential Safety and Operational Guidance for 1-Benzhydryl-3-methyleneazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 1-Benzhydryl-3-methyleneazetidine based on publicly available data for structurally similar compounds. This is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling this chemical.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary line of defense when handling this compound. Based on the hazards associated with similar azetidine compounds, which can be volatile and reactive, a comprehensive PPE strategy is crucial.[1]

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or a Full Face ShieldChemical splash goggles are essential. A face shield should be used with goggles when there is a higher risk of splashes.[1][2][3]Protects against splashes and potential vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Gloves should be regularly inspected for tears or punctures and changed frequently.[1][2] The use of double gloving is good practice.[1]Prevents skin contact, which can cause irritation.[1]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[1] Flame-retardant and antistatic protective clothing may be necessary if the compound is flammable.[4]Protects against accidental spills and contamination of personal clothing.[1]
Respiratory Protection Respirator with Organic Vapor CartridgeShould be used in poorly ventilated areas or when there is a risk of inhaling vapors. Proper training on use and maintenance is necessary.[1] A NIOSH-approved respirator is required if ventilation is inadequate.[4]Azetidine compounds can release harmful vapors upon inhalation.[1]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended where larger quantities are handled.[1]Protects feet from spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Procedure

Proper handling and storage procedures are critical to maintain the stability of this compound and to prevent accidental exposure or hazardous reactions.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4][6]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[5][6]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][5]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

    • Use only non-sparking tools and take precautionary measures against static discharge.[2]

    • Keep away from sources of ignition; no smoking is permitted in the handling area.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][5]

    • Keep containers tightly closed when not in use.[5]

    • Store locked up.[5][7]

    • Keep away from incompatible materials such as acids and reducing agents.[6]

Disposal Plan

The disposal of this compound and its contaminated waste must be carried out in accordance with all local, state, and federal regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[5][6]

Waste Management Protocol:

  • Waste Collection: Collect all waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[1]

  • Container Management: Use appropriate containers to avoid environmental contamination.[2] Do not let the product enter drains.[3]

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent such as dry clay, sand, or diatomaceous earth.[8] Carefully collect the contaminated material and place it in the designated hazardous waste container.[1]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[5][7]

Experimental Workflow

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling storage Storage handling->storage spill Spill? handling->spill waste Waste Collection storage->waste disposal Disposal waste->disposal spill->storage No spill_cleanup Spill Cleanup spill->spill_cleanup Yes spill_cleanup->waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydryl-3-methyleneazetidine
Reactant of Route 2
1-Benzhydryl-3-methyleneazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.